Propynylboronic acid MIDA ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-methyl-2-prop-1-ynyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO4/c1-3-4-9-13-7(11)5-10(2)6-8(12)14-9/h5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQENGIYROIWVHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C#CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673707 | |
| Record name | 6-Methyl-2-(prop-1-yn-1-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1104637-55-9 | |
| Record name | 6-Methyl-2-(prop-1-yn-1-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Propynylboronic Acid MIDA Ester
Executive Summary
In the landscape of modern synthetic chemistry, the pursuit of molecular complexity from simple, robust building blocks is a paramount objective. Propynylboronic acid N-methyliminodiacetic acid (MIDA) ester has emerged as a cornerstone reagent, empowering chemists to incorporate a versatile propynyl group into complex molecules with unprecedented control and efficiency. This guide provides a comprehensive overview of the synthesis of this valuable reagent, grounded in established chemical principles and field-proven methodologies. We will dissect the strategic rationale behind the MIDA protection strategy, provide detailed, step-by-step protocols for the synthesis of the boronic acid precursor and its subsequent MIDA esterification, and discuss the critical parameters that ensure a successful outcome. This document is intended for researchers, medicinal chemists, and process development scientists who seek to leverage the power of iterative cross-coupling and air-stable boronic acid surrogates in their synthetic endeavors.
Introduction: The Imperative for Stable Boronic Acid Surrogates
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that has revolutionized the art of C-C bond formation.[1] Its power lies in the use of organoboronic acids, which are generally non-toxic, readily available, and exhibit broad functional group tolerance. However, a significant subclass of boronic acids, including many alkenyl, 2-heterocyclic, and alkynyl derivatives, are inherently unstable. They are prone to decomposition via pathways like protodeboronation and oxidation, which limits their shelf-life and compromises their efficiency in coupling reactions.[1][2]
The innovation of the N-methyliminodiacetic acid (MIDA) ligand by the Burke group provided a transformative solution to this long-standing problem. By chelating the boronic acid, the MIDA ligand converts the reactive, sp²-hybridized boron center into a stable, sp³-hybridized boronate.[1] This structural change effectively "masks" the boronic acid's reactivity. The resulting MIDA boronates are typically crystalline, free-flowing solids that are remarkably stable to air, moisture, and silica gel chromatography.[3][4] Crucially, the MIDA group can be easily cleaved under mild aqueous basic conditions to regenerate the active boronic acid in situ for cross-coupling.[3][5]
Propynylboronic acid MIDA ester (CAS 1104637-55-9) leverages this technology to provide a stable and reliable source of the propynyl anion equivalent for organic synthesis.[6][7] Its utility in the iterative synthesis of natural products and complex pharmaceuticals makes a robust understanding of its preparation essential.
The Two-Stage Synthetic Strategy
The synthesis of this compound is logically approached in a two-stage sequence. This strategy isolates the preparation of the potentially unstable boronic acid precursor from the robust and purifying MIDA protection step.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of Prop-1-yn-1-ylboronic Acid
The first stage involves the creation of the carbon-boron bond to form the free boronic acid. The most common and effective method is the reaction of an organometallic nucleophile with a boron electrophile.[8][9]
Mechanism and Causality
The synthesis begins with the deprotonation of propyne's terminal alkyne proton, which has a pKa of approximately 25. A strong base like n-butyllithium (n-BuLi) is required to generate the propynyl lithium nucleophile quantitatively. This highly reactive species then attacks the electrophilic boron atom of trimethyl borate. The resulting borate complex is stable at low temperatures. Subsequent acidic workup hydrolyzes the methoxy groups to yield the target prop-1-yn-1-ylboronic acid. The choice of trimethyl borate is strategic; it is an inexpensive, liquid reagent that reacts cleanly, and the methoxide byproducts are easily removed during the aqueous workup.
Caption: Reaction mechanism for the synthesis of prop-1-yn-1-ylboronic acid.
Detailed Experimental Protocol
Materials: Propyne (condensed), n-Butyllithium (2.5 M in hexanes), Trimethyl borate, Tetrahydrofuran (THF, anhydrous), Hydrochloric acid (2 M), Diethyl ether, Magnesium sulfate.
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense propyne (1.0 eq) into anhydrous THF.
-
Slowly add n-butyllithium (1.05 eq) to the stirred solution, maintaining the temperature below -70 °C. Stir for 30 minutes at this temperature to ensure complete formation of the lithium acetylide.
-
In a single portion, add trimethyl borate (1.2 eq) via syringe. The internal temperature should be kept below -60 °C.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for an additional 2 hours.
-
Cool the mixture to 0 °C in an ice bath and slowly quench by adding 2 M aqueous HCl until the pH is ~2.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Field Insight: Prop-1-yn-1-ylboronic acid is susceptible to decomposition. It is highly recommended to proceed immediately to the MIDA esterification step with the crude or minimally purified material.
Part 2: MIDA Esterification
This stage stabilizes the boronic acid for long-term storage and purification. While traditional Dean-Stark conditions can be used, the reaction of the boronic acid with pre-formed MIDA anhydride is milder, often faster, and generally provides higher yields, especially for sensitive substrates.[4][10]
Mechanism and Rationale
MIDA anhydride serves as a highly activated and water-free form of the MIDA ligand. The boronic acid's hydroxyl groups attack the carbonyls of the anhydride, leading to a condensation reaction that forms the stable bicyclic MIDA boronate structure. The reaction is driven by the formation of the thermodynamically stable sp³-hybridized boron center. Using anhydrous dioxane as a solvent prevents premature hydrolysis of the anhydride and the boronic acid.
Detailed Experimental Protocol
Materials: Crude Prop-1-yn-1-ylboronic acid, MIDA anhydride, Dioxane (anhydrous), Ethyl acetate, Acetone. Note: MIDA anhydride can be purchased or synthesized from N-methyliminodiacetic acid and acetic anhydride.[2][10]
Procedure:
-
To a round-bottomed flask charged with crude prop-1-yn-1-ylboronic acid (1.0 eq), add MIDA anhydride (1.5 - 2.0 eq).
-
Add anhydrous dioxane via syringe to form a suspension.
-
Heat the mixture to 70-80 °C under a nitrogen atmosphere and stir for 12-24 hours. Reaction progress can be monitored by TLC or ¹H NMR of an aliquot.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude residue can be purified by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes. The product, being a stable solid, can often be isolated by precipitation or recrystallization from a solvent system like ethyl acetate/hexanes.[4]
Data Presentation and Summary
Table 1: Key Reaction Parameters and Expected Outcomes
| Parameter | Stage 1: Boronic Acid Synthesis | Stage 2: MIDA Esterification |
| Key Reagents | n-BuLi, Trimethyl borate | MIDA Anhydride |
| Solvent | Anhydrous THF | Anhydrous Dioxane |
| Temperature | -78 °C to RT | 70-80 °C |
| Stoichiometry | 1.05 eq n-BuLi, 1.2 eq B(OMe)₃ | 1.5-2.0 eq MIDA Anhydride |
| Typical Yield | ~60-80% (Crude) | ~70-90% (Purified) |
| Workup | Acidic aqueous quench, extraction | Solvent evaporation, chromatography |
| Product Form | Unstable oil/solid | Stable crystalline solid |
Applications and Deprotection
The final product, this compound, is an exceptionally versatile building block for Suzuki-Miyaura cross-coupling reactions to introduce a propynyl moiety. The true power of MIDA boronates is realized in iterative cross-coupling (ICC), where a bifunctional molecule containing both a halide and a MIDA boronate can be used to build up complex carbon skeletons one unit at a time.[3]
Deprotection is reliably achieved immediately before the coupling step. Stirring the MIDA boronate in a mixture of THF and a mild aqueous base, such as 1 M NaOH or saturated NaHCO₃, for 10-30 minutes at room temperature is sufficient to liberate the reactive boronic acid for subsequent transmetalation.[5]
Conclusion
The synthesis of this compound is a robust and reliable process that transforms a potentially unstable alkynylboronic acid into a versatile, benchtop-stable synthetic building block. By employing a two-stage strategy involving organolithium chemistry followed by a mild condensation with MIDA anhydride, researchers can access this key reagent in high yield and purity. The principles and protocols outlined in this guide provide a solid foundation for the successful preparation and application of this and other MIDA boronates, empowering the synthesis of the next generation of complex small molecules.
References
-
A Simple and General Platform for Generating Stereochemically Complex Polyene Frameworks by Iterative Cross-Coupling. ResearchGate. Available from: [Link]
-
Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis of complex aryl MIDA boronates by Rh-catalyzed [2+2+2] cycloaddition. Royal Society of Chemistry Publishing. Available from: [Link]
-
Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. Available from: [Link]
-
Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. National Institutes of Health (NIH). Available from: [Link]
-
A Mild and Simple Method for Making MIDA Boronates. Amazon S3. Available from: [Link]
-
Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. Available from: [Link]
-
Boronic acid. Wikipedia. Available from: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis and polymerization of boronic acid containing monomers. Royal Society of Chemistry Publishing. Available from: [Link]
-
(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. Available from: [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available from: [Link]
-
Phenylboronic acid – preparation and application. Georganics. Available from: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of complex aryl MIDA boronates by Rh-catalyzed [2+2+2] cycloaddition - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00761H [pubs.rsc.org]
- 6. 丙炔基硼酸甲基亚氨基二乙酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 1104637-55-9 [chemicalbook.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 10. orgsyn.org [orgsyn.org]
Propynylboronic Acid MIDA Ester: A Technical Guide for Advanced Chemical Synthesis
Introduction: The Advent of a Versatile Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for stable, versatile, and readily manageable reagents is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of C-C bond formation, yet its utility has often been hampered by the inherent instability of many boronic acids.[1] These crucial reagents are frequently prone to decomposition, such as protodeboronation, which can complicate storage, handling, and reaction efficiency.[1][2]
Propynylboronic acid N-methyliminodiacetic acid (MIDA) ester emerges as a powerful solution to these challenges. It belongs to a class of organoboron reagents developed to mask the reactivity of the boronic acid functional group until its strategic release is desired. By complexing the boronic acid with the tridentate MIDA ligand, the boron center is rehybridized from a reactive sp² state to a stable sp³ state, rendering the reagent exceptionally robust.[2][3] This guide provides an in-depth examination of the chemical properties, synthesis, and application of propynylboronic acid MIDA ester, offering researchers and drug development professionals the technical insights required to leverage this reagent for the construction of complex molecular architectures.
Physicochemical and Structural Properties
This compound is a free-flowing, crystalline solid that is indefinitely stable on the benchtop under air.[4][5] This remarkable stability contrasts sharply with its un-protected boronic acid counterpart, simplifying handling, purification, and storage.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | Propargylboronic acid MIDA ester | [6] |
| CAS Number | 1104637-55-9 | |
| Molecular Formula | C₈H₁₀BNO₄ | [6] |
| Molecular Weight | 194.98 g/mol | [6] |
| Appearance | Solid | |
| Melting Point | 185-204 °C (decomposes) | |
| Storage Temperature | 2-8°C | [6] |
The MIDA Advantage: A Structural Perspective
The exceptional stability of MIDA boronates is a direct consequence of their unique three-dimensional structure. The N-methyliminodiacetic acid ligand acts as a tridentate chelating agent, coordinating to the boron atom through the nitrogen and two carboxylate oxygens.[3] This coordinative shielding deactivates the Lewis acidity of the boron center by saturating its vacant p-orbital, thus preventing unwanted side reactions.[3][7]
Caption: Structure of this compound.
Synthesis and Purification
The synthesis of MIDA boronates has been refined to be operationally simple and efficient. While early methods involved high-temperature condensation with the free diacid, a milder and more general protocol utilizes MIDA anhydride.[8] This method avoids harsh acidic conditions and provides higher yields for sensitive boronic acids.[8]
General Protocol for MIDA Boronate Synthesis via MIDA Anhydride
This protocol is a generalized procedure based on established methods.[8][9]
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar, add the parent propynylboronic acid (1.0 equiv) and MIDA anhydride (1.5 - 3.0 equiv).
-
Solvent Addition: Suspend the solids in an anhydrous solvent such as dioxane or a toluene/DMSO mixture. The use of excess MIDA anhydride also serves as an internal desiccant.[8]
-
Heating: Heat the reaction mixture at reflux (typically 80-110 °C) for 2-6 hours, monitoring by TLC or LC-MS for the consumption of the starting boronic acid.
-
Workup: Upon completion, cool the reaction to room temperature. The workup procedure can vary, but often involves dilution with an organic solvent like ethyl acetate, washing with water and brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentration under reduced pressure.
-
Purification: A key advantage of MIDA boronates is their universal compatibility with silica gel chromatography.[5] The crude product can be purified via standard column chromatography to yield the pure MIDA boronate, which is often a crystalline solid.[8]
Purification via Catch-and-Release Chromatography
A highly efficient purification strategy leverages the unique binary affinity of MIDA boronates for silica gel.[8]
Caption: Catch-and-Release Purification Workflow.
In this method, the crude material is loaded onto a silica gel plug using a non-polar solvent like diethyl ether, in which MIDA boronates are minimally mobile. Impurities can be washed away. Subsequently, switching the elution solvent to tetrahydrofuran (THF) mobilizes the MIDA boronate, allowing for its rapid elution and isolation in high purity.[8]
Reactivity and Applications in Synthesis
The utility of this compound stems from its designed reactivity: inertness under anhydrous coupling conditions and controlled deprotection under aqueous basic conditions. This allows for its participation in iterative cross-coupling sequences, a powerful strategy for the streamlined synthesis of complex molecules.[5][10]
Controlled Deprotection (Hydrolysis)
The MIDA ligand can be cleaved to release the parent propynylboronic acid in situ. The rate of this hydrolysis is highly dependent on the base and conditions employed, providing a crucial element of control for the synthetic chemist.[11]
| Condition | Reagent | Rate of Release | Mechanism | Reference |
| Fast Release | 1 M NaOH (aq) | Minutes at 23 °C | Base-mediated ester hydrolysis | [2][11] |
| Slow Release | K₃PO₄ (aq) | Hours at elevated temp. | Neutral hydrolysis (B-N cleavage) | [11] |
| No Release | Anhydrous K₃PO₄ | Unreactive | Lack of water for hydrolysis | [2][11] |
This tunable reactivity is fundamental to its use. For instance, slow-release conditions are particularly beneficial when coupling unstable boronic acids, as the low steady-state concentration of the reactive species minimizes decomposition pathways.[7]
Application in Suzuki-Miyaura Iterative Cross-Coupling
This compound is an ideal building block for iterative cross-coupling (ICC), a methodology championed by the Burke group for the automated synthesis of small molecules.[2][10] The alkyne moiety serves as a versatile handle for further transformations, such as Sonogashira couplings, click chemistry, or reduction to other functionalities.
The general cycle involves two key steps:
-
Cross-Coupling: A bifunctional building block (e.g., a halo-aryl MIDA boronate) is coupled with a partner. The MIDA boronate end of the molecule remains inert.
-
Deprotection: The newly installed MIDA boronate is then hydrolyzed to the free boronic acid, which is now ready for the next coupling cycle.
Caption: Deprotection and Suzuki-Miyaura Coupling Cycle.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, non-optimized protocol for the coupling of this compound with an aryl bromide.
-
Deprotection: In a flask, dissolve this compound (1.1 equiv) in a mixture of THF and water (e.g., 3:1 v/v). Add 1 M aqueous NaOH (2.0-3.0 equiv) and stir at room temperature for 30-60 minutes to ensure complete hydrolysis to the boronic acid.
-
Reaction Setup: In a separate reaction vessel, add the aryl bromide (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., SPhos, 4-10 mol%). Purge the vessel with an inert gas (Argon or Nitrogen).
-
Solvent and Base Addition: Add an appropriate solvent (e.g., toluene or THF) and a base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Coupling: Transfer the freshly prepared propynylboronic acid solution from step 1 to the reaction vessel via cannula.
-
Heating: Heat the reaction mixture (typically 23-80 °C) until the starting aryl bromide is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate. Purify the crude residue by silica gel column chromatography to obtain the desired alkynylated product.
Safety, Handling, and Storage
This compound is a stable solid, simplifying its handling compared to many organoboron reagents.[6] However, standard laboratory safety practices should always be observed.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C to ensure long-term stability.[6]
Conclusion
This compound represents a significant advancement in the field of synthetic organic chemistry. Its engineered stability, combined with its capacity for controlled, tunable release of the reactive boronic acid, makes it an invaluable tool for researchers. Its compatibility with standard purification techniques and its central role in powerful iterative cross-coupling strategies position it as a key building block for the efficient and systematic synthesis of novel pharmaceuticals, natural products, and advanced materials.[4][12] The principles and protocols outlined in this guide provide a foundation for scientists to confidently incorporate this versatile reagent into their synthetic programs.
References
-
MySkinRecipes. This compound.
-
Sigma-Aldrich. MIDA-protected Boronate Esters.
-
BLDpharm. BLD Insights | MIDA Boronate: A New Organo-boron Reagent.
-
Sigma-Aldrich. MIDA Boronates.
-
Organic Syntheses. Org. Synth. 2022, 99, 92-114.
-
Sigma-Aldrich. This compound 95%.
-
Chem-Station. MIDA boronate | Chem-Station Int. Ed.
-
ResearchGate. Recent Advances in the Synthesis and Reactivity of MIDA Boronates.
-
ChemicalBook. This compound | 1104637-55-9.
-
BLDpharm. MIDA Boronate: A New Organo-boron Reagent.
-
Grillo, A. S.; Burke, M. D. From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks. Acc. Chem. Res. 2015, 48 (8), 2297–2307.
-
Li, C., et al. Regioselective Electrophilic Addition to Propargylic B(MIDA)s Enabled by β‐Boron Effect. Angew. Chem. Int. Ed. 2023, e202308940.
-
Gillis, E. P.; Burke, M. D. Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta. 2009, 42 (1), 17-27.
-
Smolecule. (2-Methylpropyl)boronic acid mida ester.
-
Coombs, J. R., et al. MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nat. Chem. 2015, 7, 899–903.
-
Sigma-Aldrich. This compound 95%.
-
Sigma-Aldrich. MIDA Boronates.
-
Ball, M., et al. A Mild and Simple Method for Making MIDA Boronates.
-
Lennox, A. J. J.; Lloyd-Jones, G. C. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Isr. J. Chem. 2010, 50 (5-6), 664-674.
-
Chambers, B. A., et al. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules 2022, 27, 5052.
-
Carrow, B. P.; Hartwig, J. F. Selection of boron reagents for Suzuki–Miyaura coupling. Tetrahedron. 2014, 70 (2), 423-432.
-
Vedejs, E.; Chapman, R. W.; Fields, S. C.; Lin, S.; Schrimpf, M. R. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. J. Org. Chem. 1995, 60 (10), 3020–3027.
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Buy (2-Methylpropyl)boronic acid mida ester [smolecule.com]
- 4. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. grillolabuc.com [grillolabuc.com]
- 11. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
propynylboronic acid MIDA ester structure and stability
Introduction
In the landscape of modern organic synthesis, particularly in pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation.[1] However, the utility of many crucial building blocks, especially unsaturated boronic acids like their alkynyl counterparts, has historically been limited by their inherent instability.[2] These compounds are often prone to decomposition pathways such as protodeboronation and oxidation, complicating their storage, handling, and reaction efficiency.[3]
To overcome these challenges, the development of stable boronic acid surrogates has been a significant area of research. Among the most successful solutions is the use of N-methyliminodiacetic acid (MIDA) as a protecting group.[4][5] By chelating to the boron center, the MIDA ligand transforms the electron-deficient, sp²-hybridized boron into a more stable, sp³-hybridized boronate ester.[6] This structural modification imparts remarkable stability, rendering the molecule tolerant to air, moisture, and even silica gel chromatography.[4][5]
This guide offers an in-depth technical overview of this compound, a key reagent for introducing the propynyl moiety in complex molecule synthesis. We will explore its molecular architecture, delve into the mechanistic basis of its stability, provide quantitative insights, and present field-proven protocols for its strategic application in cross-coupling reactions.
Part I: The Molecular Architecture of this compound
Chemical Structure and Properties
This compound is a crystalline, free-flowing solid that is readily handled on the benchtop.[5] Its structure features a central boron atom bonded to a propynyl group (C₃H₃) and chelated by the tridentate N-methyliminodiacetic acid (MIDA) ligand. This chelation creates a stable bicyclic structure where the boron atom adopts a tetrahedral geometry, effectively shielding its vacant p-orbital and deactivating its Lewis acidity.[4]
Key Molecular Information:
-
Appearance: Solid[8]
Caption: Structure of this compound.
Synthesis and Purification
The synthesis of MIDA boronates is typically achieved through a condensation reaction between the corresponding boronic acid and N-methyliminodiacetic acid.[10] While early methods often required harsh conditions, such as high-temperature dehydration, milder protocols have been developed. A common and efficient method involves heating the boronic acid with MIDA anhydride in a suitable solvent like dioxane or a DMF/toluene mixture.[11] This approach avoids the need for strong acids and high temperatures, preserving sensitive functional groups.[11]
One of the most significant practical advantages of MIDA boronates is their compatibility with silica gel chromatography.[4][5] Unlike many free boronic acids that can degrade on silica, MIDA boronates can be routinely purified using standard column chromatography techniques, simplifying the isolation of highly pure material.
Part II: A Deep Dive into Stability and Handling
The Mechanistic Basis of Stability
The remarkable stability of MIDA boronates stems from the protective chelation by the MIDA ligand. This chelation induces a change in the boron's hybridization from sp² to sp³, which has two critical consequences:
-
Shielding the Vacant p-Orbital: In a free boronic acid, the vacant p-orbital on the sp²-hybridized boron atom makes it susceptible to nucleophilic attack and decomposition pathways. The dative bond from the MIDA nitrogen atom fills this orbital, rendering the boron center significantly less Lewis acidic and electrophilic.[4]
-
Preventing Oligomerization: Free boronic acids can form cyclic trimers known as boroxines through dehydration. The bulky, encapsulating MIDA ligand sterically hinders this process, ensuring the MIDA boronate exists as a stable monomer.[2]
This enhanced stability is not merely an academic curiosity; it translates into tangible benefits for the practicing chemist. This compound is indefinitely stable on the benchtop under air, whereas the corresponding free boronic acid degrades significantly over a short period.[3]
Quantitative Stability Profile
The stability of MIDA boronates has been quantitatively assessed under various conditions. The key to their application is the controlled release of the active boronic acid, which is achieved through hydrolysis.
| Condition | Stability/Reactivity of MIDA Boronate | Causality and Field Insight |
| Benchtop (Air, Moisture) | Highly Stable (>95% remaining after 60 days)[3] | The MIDA ligand provides robust protection against ambient air and moisture, eliminating the need for specialized storage like gloveboxes.[5] |
| Anhydrous Cross-Coupling | Unreactive (Stable up to 80-100 °C) | The sp³-hybridized boron is not competent for transmetalation with the palladium catalyst. This allows other reactions to be performed in the presence of the MIDA boronate.[4][6] |
| Aqueous Base (e.g., 1M NaOH) | Fast Hydrolysis (Deprotection in minutes)[12] | Strong aqueous base mediates a rapid hydrolysis, quickly releasing the active boronic acid for subsequent reactions. The mechanism involves hydroxide attack at a MIDA carbonyl carbon.[13][14][15] |
| Aqueous Base (e.g., K₃PO₄) | Slow, Controlled Hydrolysis (Release over hours)[3] | Weaker bases or conditions with lower water activity promote a slower, sustained release of the boronic acid. This "slow-release" is ideal for cross-coupling of unstable boronic acids, as it keeps the instantaneous concentration of the reactive species low, minimizing side reactions.[3][4] |
| Acidic Conditions | Generally Stable | Hydrolysis rates are substantially slower at low pH compared to high pH, making MIDA boronates compatible with many acidic reaction conditions.[12] |
Recommended Handling and Storage
-
Storage: Store at 2-8°C for long-term preservation, although the material is stable at room temperature for extended periods.[7] No special precautions against air or moisture are necessary for routine handling.
-
Solvents: this compound is soluble in many common organic solvents, facilitating its use in a wide range of reaction media.
-
Handling: As a crystalline solid, it can be weighed and handled on an open bench without significant risk of decomposition.
Part III: Strategic Application in Synthesis
Deprotection and In Situ Suzuki-Miyaura Coupling
The true power of this compound lies in its ability to act as a stable precursor that releases the reactive propynylboronic acid in situ under specific, controlled conditions. This "slow-release" strategy is the cornerstone of its application in Suzuki-Miyaura cross-coupling.
The process begins with the stable MIDA boronate. Upon introduction of a suitable aqueous base (e.g., K₃PO₄), a slow hydrolysis is initiated, cleaving the MIDA ligand and liberating the sp²-hybridized propynylboronic acid. This active species can then enter the palladium catalytic cycle, undergo transmetalation, and couple with an aryl or vinyl halide to form the desired product.
Caption: Workflow for in situ deprotection and coupling.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative example for the cross-coupling of this compound with an aryl bromide. As a Senior Application Scientist, I stress that optimization of catalyst, base, and solvent may be necessary for specific substrates.
Objective: To synthesize 1-(prop-1-yn-1-yl)-4-nitrobenzene from 1-bromo-4-nitrobenzene and this compound.
Materials:
-
This compound (1.2 equiv.)
-
1-Bromo-4-nitrobenzene (1.0 equiv.)
-
Pd(dppf)Cl₂ (Palladium catalyst, 3 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv.)
-
Dioxane and Water (5:1 mixture)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, 1-bromo-4-nitrobenzene, Pd(dppf)Cl₂, and K₃PO₄.
-
Rationale: An inert atmosphere is crucial to prevent oxidation of the Pd(0) species, which is the active form of the catalyst.
-
-
Solvent Addition: Add the degassed 5:1 dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: Elevated temperature increases the rate of both the MIDA boronate hydrolysis and the catalytic cross-coupling cycle.[3]
-
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
-
Self-Validation: The successful isolation of the product validates the stability of the MIDA boronate to the purification conditions and the efficacy of the slow-release coupling.
-
Conclusion
This compound is a testament to the power of strategic molecular design in overcoming fundamental challenges in synthetic chemistry. By reversibly protecting the reactive boronic acid moiety, the MIDA ligand transforms an unstable intermediate into a robust, crystalline solid that is easy to handle, purify, and store.[5] Its capacity for controlled, slow release of the active boronic acid under mild basic conditions enables its effective use in Suzuki-Miyaura cross-couplings, providing reliable access to propynylated compounds that are vital in drug discovery and materials science.[4][7] The principles embodied by this reagent offer a clear roadmap for the development of next-generation synthetic tools, empowering researchers to build complex molecules with greater efficiency and precision.
References
- Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H. Y., Burke, M. D., & Lloyd-Jones, G. C. (n.d.). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
- Gonzalez, J. A., et al. (n.d.). MIDA boronates are hydrolysed fast and slow by two different mechanisms. University of Bristol.
- Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
- Gonzalez, J. A., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH.
- Various Authors. (n.d.). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms | Request PDF.
- Gonzalez, J. A., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed - NIH.
- Chem-Station. (2014). MIDA boronate.
- Sigma-Aldrich. (n.d.).
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).
- BenchChem. (2025).
- BLDpharm. (n.d.). MIDA Boronate: A New Organo-boron Reagent. BLDpharm Website.
- MySkinRecipes. (n.d.). This compound. MySkinRecipes Website.
- Gallou, F., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society.
- Sigma-Aldrich. (n.d.). This compound 95%. Sigma-Aldrich Website.
- Gallou, F., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society.
- Various Authors. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website.
- ChemicalBook. (2025). This compound | 1104637-55-9. ChemicalBook Website.
- Sigma-Aldrich. (n.d.). This compound 95%. Sigma-Aldrich Website.
- Various Authors. (2020).
- Various Authors. (n.d.). 3 - Organic Syntheses Procedure. Organic Syntheses.
- Sigma-Aldrich. (n.d.).
- Various Authors. (2022).
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound [myskinrecipes.com]
- 8. This compound 95 1104637-55-9 [sigmaaldrich.com]
- 9. This compound | 1104637-55-9 [chemicalbook.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. MIDA boronates are hydrolysed fast and slow by two different mechanisms [escholarship.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Authored by a Senior Application Scientist
An In-depth Technical Guide to Propynylboronic Acid MIDA Ester
Foreword: The Alkynyl Boronate Conundrum and the MIDA Solution
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. Its power is particularly evident in the synthesis of complex molecules, including pharmaceuticals and advanced materials. However, the utility of this reaction has historically been hampered by the instability of certain classes of boronic acids, particularly small, unsaturated ones like alkynylboronic acids. These reagents are often prone to decomposition, complicating their storage, handling, and use in iterative cross-coupling sequences required for building molecular complexity.
This guide delves into a transformative solution to this challenge: This compound . The introduction of the N-methyliminodiacetic acid (MIDA) ligand represents a paradigm shift, converting the traditionally unstable propynylboronic acid into a robust, crystalline, and highly versatile building block. We will explore the fundamental chemistry of this reagent, its synthesis, and its application in sophisticated synthetic strategies, providing researchers, scientists, and drug development professionals with the technical insights to leverage its full potential.
Part 1: Core Properties and Handling of this compound
Understanding the fundamental physicochemical properties of a reagent is critical for its effective and safe use in the laboratory. This compound is a white to off-white solid that exhibits remarkable stability compared to its unprotected boronic acid counterpart.[1]
| Property | Value | Reference |
| CAS Number | 1104637-55-9 | [1][2] |
| Molecular Formula | C₈H₁₀BNO₄ | [1][2] |
| Molecular Weight | 194.98 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 185-204 °C (decomposes) | [2] |
| Storage Conditions | 2-8°C | [1] |
| Solubility | Soluble in various organic solvents | [3] |
| Stability | Indefinitely bench-top stable under air | [3][4] |
| Chromatography | Compatible with silica gel chromatography | [3][4][5] |
Handling and Storage Recommendations:
This compound's enhanced stability simplifies its handling. Unlike many other air- and moisture-sensitive organoboron reagents, it does not require strictly inert atmosphere techniques for routine manipulation.[1] It is indefinitely stable on the benchtop, which is a significant practical advantage in a research setting.[3][4] For long-term storage, refrigeration at 2-8°C is recommended to ensure maximum shelf-life.[1]
Part 2: The MIDA Ligand - A Keystone of Stability and Controlled Reactivity
The innovation of MIDA boronates, developed by the laboratory of Professor Martin Burke, lies in the clever use of the N-methyliminodiacetic acid (MIDA) ligand to reversibly protect the boronic acid.[3][4]
The Mechanism of Protection:
Free boronic acids possess a vacant p-orbital on the sp²-hybridized boron atom. This orbital is key to the transmetalation step in the Suzuki-Miyaura catalytic cycle but also a primary site for decomposition pathways. The MIDA ligand is a trivalent chelating agent that coordinates to the boron atom through its nitrogen and two carboxylate oxygens.[6] This coordination forces a rehybridization of the boron center from trigonal planar sp² to tetrahedral sp³.[4][6]
The resulting sp³-hybridized MIDA boronate lacks the vacant p-orbital, effectively "turning off" its reactivity towards transmetalation under standard anhydrous cross-coupling conditions, even at temperatures up to 80 °C.[3][4] This protection renders the molecule stable to air, moisture, and silica gel chromatography.[5]
Figure 1. The MIDA ligand transforms the unstable sp² boronic acid into a stable sp³ boronate.
Controlled Deprotection for "On-Demand" Reactivity:
The true elegance of the MIDA boronate strategy is the ability to easily cleave the MIDA ligand under specific and mild conditions, liberating the reactive sp²-hybridized boronic acid in situ. This deprotection is typically achieved at room temperature using mild aqueous basic conditions.[3][4]
Common conditions for deprotection include:
-
1 M aqueous Sodium Hydroxide (NaOH)
-
Aqueous Sodium Bicarbonate (NaHCO₃)
-
Aqueous Potassium Phosphate (K₃PO₄)[3]
This "slow-release" mechanism is particularly advantageous when using unstable boronic acids, as it ensures that the concentration of the reactive species remains low throughout the reaction, minimizing decomposition.[3]
Part 3: Synthesis of this compound
The synthesis of MIDA boronates is generally straightforward, involving the condensation of a boronic acid with N-methyliminodiacetic acid. Several protocols have been developed to improve efficiency and convenience.
General Synthetic Approach:
The most common methods involve reacting the parent boronic acid with either MIDA itself, often with azeotropic removal of water using a Dean-Stark apparatus, or with pre-activated MIDA anhydride.[7][8] More recently, simplified kit-based procedures have become available, offering a convenient and high-yielding route.[6][7]
Figure 2. General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Conventional Heating Method):
This protocol is adapted from established methods for MIDA boronate synthesis.[8]
-
Reaction Setup: To a reaction vial equipped with a stirrer bar, add the parent boronic acid (1.0 eq) and N-methyliminodiacetic acid (MIDA) (1.0-1.2 eq).[7][8]
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the vial to dissolve the solids.[8]
-
Heating: Seal the vial and heat the reaction mixture to 160 °C for 10-15 minutes using a conventional heating block or a microwave reactor.[8]
-
Work-up: After cooling to room temperature, remove the DMF under reduced pressure.[8]
-
Purification: Suspend the resulting solid in diethyl ether and sonicate for 10 minutes. The pure MIDA boronate ester will precipitate as a solid, which can be collected by filtration and dried.[8]
Part 4: Application in Iterative Suzuki-Miyaura Cross-Coupling
The stability and controlled reactivity of this compound make it an ideal building block for iterative cross-coupling (ICC). ICC is a powerful strategy for the systematic synthesis of complex molecules where different fragments are sequentially coupled together.
The core principle is to use a bifunctional building block containing a MIDA-protected boronate at one end and a halide (e.g., bromide or iodide) at the other. The halide can participate in a Suzuki-Miyaura coupling while the MIDA boronate remains inert. In a subsequent step, the MIDA group is cleaved, revealing the boronic acid for the next coupling reaction.
Iterative Cross-Coupling Workflow:
Figure 3. A simplified workflow demonstrating the principle of iterative cross-coupling.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling:
This protocol describes the deprotection of the MIDA ester and subsequent cross-coupling in a one-pot fashion.
-
Reagents: In a reaction vessel, combine the aryl or vinyl halide (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent and Base: Add a suitable solvent (e.g., THF or Toluene) and an aqueous solution of a base (e.g., 1 M K₃PO₄ or 1 M NaOH, 3.0 eq). The aqueous base serves to deprotect the MIDA ester in situ.[4]
-
Reaction: Purge the vessel with an inert gas (e.g., nitrogen or argon) and stir the mixture at room temperature or with gentle heating (e.g., 45 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired coupled product.
This protocol leverages the "slow release" principle, where the MIDA ester is gradually hydrolyzed to the active boronic acid, which then participates in the catalytic cycle.[3] This approach is particularly effective for preventing the decomposition of the sensitive propynylboronic acid.
Conclusion
This compound is more than just a reagent; it is an enabling technology for synthetic chemists. By solving the long-standing problem of alkynylboronic acid instability, it has opened new avenues for the construction of complex molecular architectures. Its benchtop stability, compatibility with chromatography, and, most importantly, its capacity for controlled, iterative cross-coupling make it an invaluable tool in drug discovery, natural product synthesis, and materials science.[1][4][5] As the demand for molecular complexity grows, the strategic application of robust and versatile building blocks like this compound will continue to be a driving force of innovation in chemical synthesis.
References
-
This compound. MySkinRecipes. [Link]
-
A Mild and Simple Method for Making MIDA Boronates. Amazon S3. [Link]
-
Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. [Link]
-
A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Semantic Scholar. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. プロピニルボロン酸MIDAエステル 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. MIDA Boronates [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. Buy (2-Methylpropyl)boronic acid mida ester [smolecule.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comprehensive Technical Guide to the Handling and Storage of Propynylboronic Acid MIDA Ester
An In-depth Technical Guide:
This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of the handling, storage, and utilization of propynylboronic acid MIDA ester. The content synthesizes chemical principles with field-proven insights to ensure procedural success and reagent integrity.
Introduction: The Strategic Advantage of MIDA-Protected Alkynes
This compound is a highly versatile and robust building block in modern organic synthesis. Its utility stems from the unique combination of a reactive propargyl group and a boron atom protected by N-methyliminodiacetic acid (MIDA). Unprotected boronic acids, particularly those with unsaturated organic fragments, are often prone to decomposition pathways such as protodeboronation, oxidation, and polymerization, complicating their storage and handling. The MIDA ligand mitigates these issues by forming a stable, tetracoordinate sp³-hybridized boron center, rendering the boronate ester unreactive to many standard organic transformations, including anhydrous cross-coupling conditions at temperatures up to 80 °C.[1]
This air- and moisture-tolerant crystalline solid offers significant advantages: it is indefinitely stable on the benchtop, compatible with silica gel chromatography, and can be handled with ease, simplifying purification and complex multi-step syntheses.[2][3] The protecting group is designed to be cleaved under specific, mild aqueous basic conditions, liberating the reactive sp²-hybridized boronic acid in situ for subsequent reactions, most notably the Suzuki-Miyaura cross-coupling.[1][4] This guide delineates the best practices for maintaining the stability and reactivity of this valuable reagent.
Physicochemical Properties and Stability
Understanding the inherent properties of this compound is fundamental to its effective use.
-
Chemical Structure: The MIDA ligand forms a bicyclic structure around the boron atom, effectively shielding it from unwanted reactions.
Caption: Structure of this compound.
Data Presentation: Key Properties
| Property | Value | Source(s) |
| CAS Number | 1104637-55-9 | [3] |
| Molecular Formula | C₈H₁₀BNO₄ | [3] |
| Molecular Weight | 194.98 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [2] |
| Stability | Indefinitely bench-top stable in air | [1][2] |
| Recommended Storage | 2-8°C | [3] |
The stability of MIDA boronates is remarkable; studies have shown that after 60 days of benchtop storage under air, >95% of the MIDA boronate remains intact, whereas the corresponding free boronic acids often show significant decomposition over just 15 days.
Storage and Handling Protocols
Adherence to proper storage and handling protocols is critical to prevent degradation and ensure experimental reproducibility.
Optimal Storage Conditions
While generally robust, long-term integrity is best preserved under controlled conditions.
-
Temperature: Store refrigerated at 2-8°C .[3] Avoid repeated freeze-thaw cycles. Although stable at room temperature for extended periods, refrigeration minimizes the potential for slow degradation over months or years.
-
Atmosphere: The compound is air-stable and does not require a dedicated inert atmosphere for storage.[1][2] However, the container should be tightly sealed to prevent contamination from atmospheric moisture, which could lead to clumping.[5]
-
Container: Use the original supplier vial or a well-sealed glass container. Ensure the cap provides an airtight seal.
Experimental Protocol: Weighing and Transfer
This compound is a free-flowing crystalline solid, which simplifies handling.[2]
-
Acclimatization: Before opening, allow the container to warm to ambient laboratory temperature for 15-20 minutes. This crucial step prevents condensation of atmospheric moisture onto the cold solid, which could compromise its integrity.
-
Weighing: Weigh the desired amount of the solid quickly in the air on a calibrated analytical balance. Prolonged exposure to the open atmosphere is unnecessary but not detrimental.
-
Transfer: Use a clean spatula to transfer the solid to the reaction vessel.
-
Inert Atmosphere (Reaction Dependent): If the subsequent reaction is air- or moisture-sensitive (e.g., involving organometallics or certain palladium catalysts), perform the transfer in a glovebox or under a positive pressure of an inert gas (Nitrogen or Argon) within the reaction flask.[6][7] For most applications, including many Suzuki-Miyaura couplings, this is not strictly necessary for the MIDA boronate itself but is good practice for the overall reaction integrity.
Dissolution and Solution Stability
-
Compatible Solvents: this compound is soluble in a range of common organic solvents, including tetrahydrofuran (THF), dioxane, and ethyl acetate (EtOAc).[4][8]
-
Solution Preparation: Add the solvent to the flask containing the pre-weighed solid. Agitate or stir until fully dissolved.
-
Solution Storage: While solid MIDA esters are very stable, solutions are more susceptible to degradation. It is recommended to prepare solutions fresh for each use. If short-term storage is necessary, keep the solution under an inert atmosphere and refrigerated. Avoid prolonged storage in solution.
Chemical Compatibility and Reactivity
The MIDA group acts as a robust shield, allowing for a wide range of chemical transformations on other parts of the molecule.
Reagent and Reaction Compatibility
The MIDA boronate moiety is inert to a vast array of reaction conditions, a property that enables its use in complex, multi-step synthetic sequences.[9]
| Compatible Reaction / Reagent Class | Examples | Source(s) |
| Cross-Coupling Reactions | Heck, Stille, Sonogashira, Negishi (on other parts of the molecule) | |
| Olefinations | Horner-Wadsworth-Emmons, Takai | [1] |
| Aldol Reactions | Evans, Paterson | [1] |
| Reductions / Oxidations | Diastereoselective reductions, Dess-Martin periodinane oxidation | |
| Aqueous Workup | Water, brine, aq. HCl, aq. NH₄Cl, aq. NaS₂O₃ | [8] |
| Chromatography | Silica gel | [1][2][4] |
Incompatibilities and Deprotection
The primary incompatibility is with conditions that cause premature cleavage of the MIDA group.
-
Strong Aqueous Base: Strong bases like 1M NaOH will rapidly hydrolyze the MIDA ester at room temperature.[1]
-
Mild Aqueous Base: Even mild bases such as NaHCO₃ in the presence of protic solvents (e.g., water, methanol) can initiate deprotection.[1][8] This is the intended reactivity for its use in Suzuki couplings.
-
Mechanism of Deprotection: The hydrolysis proceeds via nucleophilic attack of a hydroxide ion at the boron center, leading to the release of the free boronic acid and the water-soluble MIDA ligand.[10]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. This compound [myskinrecipes.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. laballey.com [laballey.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity of the Alkyne in Propynylboronic Acid MIDA Ester
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Modern Synthesis
In the landscape of modern organic synthesis and drug discovery, the demand for stable, versatile, and precisely reactive building blocks is paramount. Propynylboronic acid N-methyliminodiacetic acid (MIDA) ester has emerged as a cornerstone reagent, valued not only for its role in the reliable introduction of the propargyl motif but also for the nuanced reactivity of its alkyne functionality. The MIDA ligand is more than a simple protecting group; it is an enabling feature that confers exceptional benchtop stability, compatibility with a vast range of reaction conditions, and, most critically, modulates the intrinsic reactivity of the adjacent alkyne.[1][2][3]
This guide provides an in-depth exploration of the alkyne's reactivity within this specific molecular context. We will move beyond cataloging reactions to dissect the underlying electronic and steric principles that govern its behavior. For the medicinal chemist or process scientist, understanding this dual reactivity is key to unlocking its full potential in the strategic construction of complex molecular architectures.
Chapter 1: The MIDA Boronate: An Active Modulator of Reactivity
To appreciate the alkyne's behavior, one must first understand the role of its neighboring MIDA boronate. Unlike the planar, sp²-hybridized boron of a typical boronic acid, the boron atom in a MIDA boronate is sp³-hybridized, forming a tetracoordinate, bicyclic structure.[4] This structural change is the source of its remarkable properties.
Key Attributes of the MIDA Boronate Group:
-
Exceptional Stability: MIDA boronates are generally monomeric, crystalline solids that are stable to air, moisture, and silica gel chromatography, simplifying handling, purification, and long-term storage.[3][5][6] This stands in stark contrast to many free boronic acids, which are prone to decomposition via protodeboronation or oxidative degradation.[5]
-
Orthogonal Deprotection: The MIDA group is robust under anhydrous cross-coupling conditions but can be readily cleaved to reveal the reactive boronic acid. This deprotection is tunable: mild aqueous base (e.g., K₃PO₄) promotes a slow release of the boronic acid, ideal for coupling unstable partners, while stronger aqueous base (e.g., NaOH) effects rapid hydrolysis.[5][7] This controlled release is the cornerstone of iterative cross-coupling (ICC) methodologies.[3]
The stability and controlled deprotection create a system where the boron and alkyne moieties can be seen as two distinct reactive handles, whose reactivity can be selectively engaged.
Chapter 2: The Dual Reactivity Profile of the Alkyne Moiety
The propargylic MIDA boronate exerts a profound electronic influence on the adjacent alkyne, activating it towards a unique set of transformations not typically observed with simple terminal alkynes. This leads to a fascinating duality where the alkyne can act as either a nucleophile or as a coupling partner depending on the reaction conditions.
Part 2A: The Alkyne as a Nucleophile: The β-Boron Effect
A key discovery in understanding this system is the role of the "β-boron effect."[8][9] Analogous to the well-established β-silicon effect, the propargylic C–B bond can stabilize an adjacent positive charge. Theoretical calculations have revealed that the presence of the B(MIDA) group significantly raises the energy of the highest occupied molecular orbital (HOMO) of the molecule by approximately 0.3 eV.[8][10][11] This elevated HOMO makes the alkyne π-system more electron-rich and thus more susceptible to attack by electrophiles.
Crucially, this effect is highly regioselective. The HOMO has a larger orbital coefficient and a more negative natural bond orbital (NBO) charge at the terminal (γ) carbon compared to the internal (β) carbon.[9][10] Consequently, electrophilic attack occurs preferentially at this terminal position.
This predictable regioselectivity enables a range of valuable transformations where the B(MIDA) group remains intact.
Key Reactions Driven by the β-Boron Effect:
-
Regioselective Hydration: In the presence of acetyl chloride and water in hexafluoroisopropanol (HFIP), the alkyne undergoes hydration to selectively form α-boryl ketones.[9][12] This provides a direct route to highly functionalized ketones that retain the versatile boronate handle for subsequent reactions.
-
Regioselective Dihydrofluorination: Treatment with pyridine-HF results in the selective addition of two fluorine atoms, again directed by the β-boron effect.[12]
This protocol is adapted from literature procedures and exemplifies the practical application of the β-boron effect.[12]
-
Preparation: To a flame-dried vial under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq, e.g., 0.2 mmol).
-
Solvent Addition: Add hexafluoroisopropanol (HFIP) to achieve a concentration of 0.1 M.
-
Reagent Addition: Add H₂O (10.0 eq) followed by the slow, dropwise addition of acetyl chloride (15.0 eq) at room temperature. Causality Note: HFIP is a highly polar, non-nucleophilic solvent that stabilizes the developing carbocationic intermediate. Acetyl chloride acts as a Brønsted acid precursor upon reaction with water.
-
Reaction: Stir the reaction mixture at 30 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired α-boryl ketone.
Part 2B: The Alkyne as a Coupling Partner in Metal Catalysis
While the β-boron effect governs its reactivity with electrophiles, the primary utility of this compound often lies in transformations at the C–B bond, leaving the alkyne to act as a spectator or a subsequent reaction site.
-
Suzuki-Miyaura Cross-Coupling: This is the most prominent application. The MIDA ester serves as a stable and effective precursor to the corresponding boronic acid for palladium-catalyzed coupling with aryl, heteroaryl, or vinyl halides/triflates.[1] This reaction is a powerful method for synthesizing internal alkynes and conjugated enynes, which are valuable structures in pharmaceuticals and materials science.[1][13]
-
Rhodium-Catalyzed C-H Activation: The alkyne MIDA boronate can also participate in more advanced transformations, such as Rh(III)-catalyzed C-H activation and annulation reactions to build complex, boronate-functionalized heterocycles.[13]
This protocol outlines a typical "slow-release" cross-coupling, which is particularly useful when coupling with sensitive or challenging partners.
-
Preparation: In a reaction vessel, combine the aryl/vinyl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., SPhos, 4-10 mol%).
-
Reagent Addition: Add anhydrous K₃PO₄ (3.0 eq) as the base and a suitable solvent (e.g., toluene or THF). Causality Note: Anhydrous K₃PO₄ with trace water is key for the slow hydrolysis of the MIDA boronate, maintaining a low, steady-state concentration of the reactive boronic acid. This minimizes side reactions like protodeboronation.
-
Reaction: Degas the mixture (e.g., by sparging with argon for 15-20 minutes) and heat to the desired temperature (typically 60-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via silica gel chromatography to obtain the coupled product.
Chapter 3: Strategic Synthesis and Data Summary
The dual reactivity of this compound allows for sophisticated synthetic planning. A researcher can choose the order of operations to build molecular complexity efficiently. For instance, one could perform a Suzuki-Miyaura coupling first and then, in a subsequent step, leverage the β-boron effect to perform a regioselective hydration on the now-internal alkyne.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. MIDA Boronates [sigmaaldrich.com]
- 6. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Electrophilic Addition to Propargylic B(MIDA)s Enabled by β‐Boron Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Regioselective Electrophilic Addition to Propargylic B(MIDA)s Enabled by β-Boron Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mild Rh(III)-catalyzed C-H activation and annulation with alkyne MIDA boronates: short, efficient synthesis of heterocyclic boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Propynylboronic Acid MIDA Ester: A Technical Guide for the Modern Chemist
For the contemporary researcher in drug discovery and complex molecule synthesis, the precise and reliable introduction of small, functionalized fragments is paramount. Among the vast toolkit of organoboron reagents, N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally robust and versatile building blocks. This guide provides an in-depth technical overview of a particularly useful, yet specialized member of this class: propynylboronic acid MIDA ester. We will delve into its core properties, the mechanistic underpinnings of its stability, and best practices for its application, grounded in both established chemical principles and practical laboratory experience.
Core Characteristics and Physicochemical Properties
This compound is a white to off-white solid at room temperature.[1] Its defining feature is the MIDA ligand chelating the boron atom, which confers remarkable stability compared to the parent boronic acid. This stability is not merely a matter of convenience; it is a critical feature that enables its use in multi-step synthetic sequences where unprotected boronic acids would decompose.[2][3]
Below is a summary of its key physicochemical properties:
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀BNO₄ | [1][4] |
| Molecular Weight | 194.98 g/mol | [1][4] |
| CAS Number | 1104637-55-9 | [1][4] |
| Physical Form | Solid / Powder | [1][5] |
| Melting Point | 185-204 °C (decomposes) | [1] |
| Storage Temperature | 2-8°C | [4] |
The MIDA Advantage: A Shield for a Reactive Moiety
The utility of this compound lies in the protective nature of the MIDA ligand. Boronic acids are Lewis acidic due to the vacant p-orbital on the boron atom, which makes them susceptible to degradation pathways such as protodeboronation.[6] The MIDA ligand, by coordinating to the boron atom through its nitrogen and two oxygen atoms, effectively shields this reactive site.[3][7] This coordination changes the hybridization of the boron center from sp² to sp³, alleviating its Lewis acidity and rendering the compound stable to air, moisture, and even column chromatography.[3]
This enhanced stability is the cornerstone of its application in iterative cross-coupling reactions, a powerful strategy for the systematic assembly of complex molecules.[6] The MIDA group acts as a "placeholder," allowing for chemical transformations on other parts of the molecule without disturbing the boronic acid functionality. When desired, the MIDA group can be readily cleaved under mild basic conditions to liberate the reactive boronic acid in situ for subsequent coupling reactions.[2][3]
Caption: The reversible protection of propynylboronic acid using a MIDA ligand.
Hazard Identification and Safe Handling Protocols
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8]
-
Avoid Contact: Minimize contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]
-
Ingestion: Do not eat, drink, or smoke while handling this chemical. If swallowed, rinse mouth with water and seek medical advice.[8]
First Aid Measures (General Guidance):
-
Inhalation: Move the affected person to fresh air.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[8]
Storage and Disposal
Proper storage is crucial for maintaining the integrity of this compound. It should be stored in a tightly sealed container in a refrigerator at 2-8°C.[4]
For disposal, follow all local, state, and federal regulations for chemical waste. Do not allow the material to enter drains or waterways.[8]
Caption: A generalized workflow for the safe handling of this compound.
Applications in Synthesis: The Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a stable and versatile reagent in Suzuki-Miyaura cross-coupling reactions.[4] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The use of the MIDA ester allows for the controlled introduction of a propynyl group onto an aromatic or vinylic halide. This is particularly valuable in the synthesis of conjugated enynes and other complex organic frameworks found in natural products and pharmaceuticals.[4]
Illustrative Reaction Scheme:
A typical Suzuki-Miyaura coupling involving this compound would proceed as follows:
-
Deprotection: The MIDA ester is treated with a mild aqueous base (e.g., NaOH or K₃PO₄) to hydrolyze the ester and generate the active propynylboronic acid in situ.
-
Catalytic Cycle: The generated boronic acid then enters the palladium catalytic cycle, undergoing transmetalation with a palladium(II) species, followed by reductive elimination to form the desired product and regenerate the palladium(0) catalyst.
The ability to perform this deprotection and coupling in a single pot simplifies the experimental procedure and can improve overall yields, especially when dealing with sensitive substrates.
Toxicological and Ecological Information
As of the time of this writing, specific toxicological and ecological data for this compound have not been thoroughly investigated. In the absence of such data, it is prudent to assume that the compound may be harmful if ingested or inhaled and may cause skin and eye irritation. Furthermore, its environmental fate and impact are unknown, and therefore, it should not be released into the environment.[8]
Conclusion
This compound represents a significant advancement in the field of synthetic organic chemistry. Its enhanced stability, conferred by the MIDA ligand, allows for greater flexibility and reliability in the synthesis of complex molecules. While a comprehensive safety profile is yet to be established, adherence to standard laboratory safety protocols should be sufficient for its handling in a research setting. As the demand for more sophisticated and diverse molecular architectures continues to grow, the utility of well-designed, stable building blocks like this compound will undoubtedly increase.
References
- Bhattacharya, A., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents.
- LaPorte, A. J., et al. (2023). MIDA‐ and TIDA‐Boronates Stabilize α‐Radicals Through B−N Hyperconjugation.
-
MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions. Sci-Hub. [Link]
- Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(45), 16757-16760.
-
MIDA boronate. Chem-Station International Edition. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27.
- Ballmer, S. G., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
-
This compound. 2A Biotech. [Link]
-
This compound. MySkinRecipes. [Link]
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963.
-
Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]
- Vedejs, E., & Chapman, R. W. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5474-5480.
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ResearchGate. [Link]
-
Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. [Link]
- Williams, A. F., et al. (2020). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, 11(12), 3301-3306.
-
meta-Selective C–H Functionalisation of Aryl Boronic Acids Directed by a MIDA-Derived Boronate Ester. ResearchGate. [Link]
Sources
- 1. 丙炔基硼酸甲基亚氨基二乙酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 4. This compound [myskinrecipes.com]
- 5. ビニルボロン酸MIDAエステル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with Propynylboronic Acid MIDA Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Power of a Bench-Stable Alkynylating Reagent
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Within this class of reactions, the synthesis of internal alkynes is of paramount importance in drug discovery, materials science, and natural product synthesis. Traditionally, the Sonogashira coupling has been the primary method for installing alkynyl moieties. However, the Suzuki-Miyaura coupling of alkynylboron reagents offers a compelling alternative, often with milder reaction conditions and a broader substrate scope.
This application note details the use of propynylboronic acid MIDA ester as a stable, versatile, and efficient reagent for the synthesis of internal alkynes via Suzuki-Miyaura coupling. The N-methyliminodiacetic acid (MIDA) protecting group confers exceptional benchtop stability to the otherwise sensitive alkynylboronic acid, allowing for precise control over its reactivity.[2] this compound is a crystalline solid that is stable to air and moisture, simplifying handling and storage compared to unprotected boronic acids.[3] This enhanced stability also allows for a "slow-release" of the active boronic acid under specific basic conditions, minimizing side reactions such as protodeboronation.[2]
The Strategic Advantage of this compound
The use of this compound in Suzuki-Miyaura coupling presents several key advantages over other synthetic methods for internal alkyne synthesis:
-
Exceptional Stability: Unlike many other organoboron reagents, MIDA boronates are generally stable to air, moisture, and silica gel chromatography, allowing for easy purification and long-term storage.[4]
-
Controlled Reactivity and Slow Release: The MIDA ligand protects the boronic acid, preventing premature decomposition. Under aqueous basic conditions, the MIDA group is cleaved to slowly release the active boronic acid, ensuring its concentration remains low throughout the reaction, which minimizes unwanted side reactions.[2]
-
Broad Substrate Scope and Functional Group Tolerance: The Suzuki-Miyaura coupling is renowned for its tolerance of a wide array of functional groups, and the use of MIDA boronates is compatible with this feature.[2]
-
Milder Reaction Conditions: Compared to the often copper-c-catalyzed Sonogashira coupling, the Suzuki-Miyaura reaction with alkynyl MIDA boronates can frequently be performed under milder conditions, which is beneficial for sensitive substrates.
-
Safety Profile: Boronic acids and their esters are generally considered to have a more favorable toxicity profile compared to the organotin reagents used in Stille coupling.[5]
Reaction Mechanism: The Catalytic Cycle
The Suzuki-Miyaura coupling of this compound with an aryl halide proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: A Pd(0) species inserts into the aryl-halide bond to form a Pd(II) complex.
-
Deprotection of the MIDA Ester: The MIDA ester is hydrolyzed under basic aqueous conditions to generate the corresponding propynylboronic acid.
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired internal alkyne product and regenerating the Pd(0) catalyst.[1]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: A Representative Procedure
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Reaction conditions may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Septum
-
Nitrogen or Argon gas inlet
-
Heating mantle or oil bath with a temperature controller
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a Schlenk flask or reaction vial, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₂CO₃, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe. The typical reaction concentration is 0.1-0.5 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Figure 2: A summary of the experimental workflow.
Data Presentation: Representative Reaction Conditions
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | These are common and effective catalysts for Suzuki-Miyaura couplings. |
| Ligand | dppf, PPh₃ (if not using a pre-formed complex) | Electron-rich and bulky phosphine ligands are often beneficial. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for the hydrolysis of the MIDA ester and the activation of the boronic acid. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A mixture of an organic solvent and water is necessary for the slow-release mechanism. |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive aryl halides. |
| Equivalents of MIDA Ester | 1.1 - 1.5 | A slight excess of the boronic acid derivative is often used to ensure complete consumption of the limiting aryl halide. |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere techniques. |
| Insufficiently degassed solvent | Degas the solvent thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles. | |
| Ineffective base | Try a stronger base (e.g., Cs₂CO₃) or ensure the base is anhydrous if required by the specific protocol. | |
| Protodeboronation of Propynyl MIDA Ester | Reaction temperature is too high or reaction time is too long | Optimize the reaction temperature and time. Monitor the reaction progress closely. |
| Inappropriate base | A very strong base might accelerate decomposition. Screen different bases. | |
| Homocoupling of the Aryl Halide | Presence of oxygen | Ensure a strictly inert atmosphere. |
| Inactive boronic acid | This is less likely with MIDA esters but ensure the quality of the reagent. | |
| Difficulty in Product Purification | Residual palladium | Pass the crude product through a plug of silica gel or use a palladium scavenger. |
| Byproducts from the boronic acid | The stability of the MIDA ester minimizes this, but careful chromatography is key. |
Conclusion
This compound is a highly effective and user-friendly reagent for the synthesis of internal alkynes via the Suzuki-Miyaura cross-coupling reaction. Its exceptional stability, coupled with the ability to undergo a controlled slow release of the active boronic acid, addresses many of the challenges associated with handling sensitive alkynylboron compounds. This protocol and the accompanying insights provide a solid foundation for researchers to successfully implement this valuable synthetic transformation in their work, accelerating the discovery and development of novel molecules.
References
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001 , 40 (23), 4544-4568. [Link]
-
Gillis, E. P.; Burke, M. D. A Simple and Modular Strategy for the Preparation of Air-Stable MIDA Boronates. J. Am. Chem. Soc.2007 , 129 (21), 6716–6717. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Enduring Appeal of Boron in Synthesis. Angew. Chem. Int. Ed.2013 , 52 (29), 7362–7370. [Link]
-
Knapp, D. M.; Gillis, E. P.; Burke, M. D. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. J. Am. Chem. Soc.2009 , 131 (20), 6961–6963. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
MySkinRecipes. This compound. [Link]
Sources
using propynylboronic acid MIDA ester in natural product synthesis
Application Note & Protocol
Topic: Propynylboronic Acid MIDA Ester in Natural Product Synthesis: A Technical Guide to Application and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
The synthesis of complex natural products demands reagents that offer both high stability and controlled reactivity. Propynylboronic acid N-methyliminodiacetic acid (MIDA) ester has emerged as a superior building block for this purpose. Its exceptional benchtop stability allows for easy handling and purification by standard chromatography, overcoming the significant limitations of traditionally unstable boronic acids.[1][2] The MIDA protecting group renders the boronate unreactive in anhydrous cross-coupling conditions, yet it can be readily cleaved in situ under mild aqueous basic conditions to liberate the reactive propynylboronic acid.[3] This feature is the cornerstone of Iterative Cross-Coupling (ICC), a powerful strategy that enables the modular, sequential assembly of complex molecular architectures. This guide provides an in-depth analysis of the strategic application of this compound, detailed experimental protocols for its use in Suzuki-Miyaura coupling, and insights into the causality behind procedural choices, aimed at empowering researchers in natural product synthesis and drug discovery.
The MIDA Boronate Advantage in Complex Synthesis
The utility of boronic acids in carbon-carbon bond formation, particularly through the Nobel Prize-winning Suzuki-Miyaura reaction, is unparalleled.[2][4] However, their application has often been hampered by inherent instability, leading to decomposition during storage or protodeboronation under reaction conditions.[2] This is especially problematic in multi-step syntheses where sensitive intermediates are common.
The development of N-methyliminodiacetic acid (MIDA) boronates has provided a transformative solution.[5] By forming a stable, bicyclic structure with the boron atom, the MIDA ligand effectively shields the vacant p-orbital, rendering the reagent inert to a wide array of reaction conditions that would degrade a free boronic acid.[5][6]
Key Properties and Advantages:
-
Exceptional Stability: this compound is a free-flowing, crystalline solid that is stable to air and moisture, permitting long-term benchtop storage without degradation.[1][7]
-
Chromatographic Compatibility: Unlike many organoboron reagents, MIDA boronates are fully compatible with silica gel chromatography, enabling straightforward purification of intermediates in multi-step sequences.[6][8]
-
Controlled Reactivity: The MIDA group acts as a robust protecting group that is orthogonal to many common synthetic transformations. Deprotection is achieved selectively using mild aqueous base, allowing the reactive boronic acid to be generated on demand.[9]
This compound is a particularly valuable building block, introducing a versatile propargyl moiety that serves as a linchpin for further elaboration via Sonogashira couplings, click chemistry, or other alkyne-based transformations.[10]
Core Strategy: Iterative Cross-Coupling (ICC)
The stability and controlled reactivity of MIDA boronates are perfectly harnessed in the Iterative Cross-Coupling (ICC) strategy. This approach mirrors the modular logic of solid-phase peptide synthesis, allowing for the stepwise construction of complex molecules from simple, bifunctional building blocks.[8][9] A typical building block contains a halide on one end and a MIDA boronate on the other.
The process involves a repeating cycle of:
-
Palladium-catalyzed cross-coupling of the halide with a partner boronic acid.
-
Purification of the new, larger MIDA boronate intermediate.
-
Hydrolysis of the MIDA ester to unmask the boronic acid.
-
Coupling with the next bifunctional building block.
This modularity has proven exceptionally powerful in the synthesis of polyene natural products, where the repeated construction of conjugated double bond systems is required.[8][11]
Caption: The Iterative Cross-Coupling (ICC) workflow using MIDA boronates.
Detailed Experimental Protocols
The following protocols provide a framework for the application of this compound. As a Senior Application Scientist, I stress that while these conditions are robust, optimization may be required for specific, highly complex substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol details the coupling of this compound with a generic aryl bromide. The key is a two-step, one-pot procedure where the MIDA ester is first hydrolyzed in situ before the aryl bromide and palladium catalyst are added. This "slow release" method prevents the accumulation of the potentially unstable free boronic acid.[3][12]
Materials and Reagents:
-
This compound (1.2 equiv)
-
Aryl bromide (Ar-Br, 1.0 equiv)
-
Pd(dppf)Cl₂ (0.02 equiv)
-
Potassium phosphate (K₃PO₄), aqueous solution (3.0 M, 3.0 equiv)
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.2 equiv).
-
Initial Hydrolysis: Add THF and the aqueous K₃PO₄ solution (3.0 equiv). Stir the biphasic mixture vigorously at room temperature for 15 minutes. Causality Note: This pre-stirring initiates the slow hydrolysis of the MIDA ester, creating a low, steady-state concentration of the active boronic acid for the subsequent catalytic cycle.[3]
-
Reagent Addition: To the stirring mixture, add the aryl bromide (1.0 equiv) dissolved in a minimal amount of dioxane, followed by the palladium catalyst, Pd(dppf)Cl₂ (2 mol%).
-
Reaction: Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel. Causality Note: The stability of any unreacted MIDA boronates or MIDA-containing byproducts to silica gel is a key advantage of this system, simplifying purification.[6]
Protocol 2: Stepwise Deprotection for a Subsequent Transformation
This protocol is for cases where the MIDA-protected intermediate has been isolated and needs to be deprotected to generate the free boronic acid for the next step in an ICC sequence.
Materials and Reagents:
-
Purified MIDA boronate intermediate (1.0 equiv)
-
Sodium hydroxide (NaOH), aqueous solution (1.0 M)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (HCl), aqueous solution (1.0 M)
Step-by-Step Methodology:
-
Dissolution: Dissolve the MIDA boronate intermediate in THF in a round-bottom flask.
-
Rapid Hydrolysis: Add 1.0 M aqueous NaOH (approx. 3-5 equiv) and stir vigorously at room temperature. The deprotection is typically complete within 10-20 minutes.[3] Monitor by TLC, observing the disappearance of the starting material. Causality Note: A strong base like NaOH facilitates rapid ester hydrolysis, fully and quickly liberating the boronic acid. This contrasts with the slow, controlled release achieved with K₃PO₄.[3]
-
Acidification: Cool the mixture in an ice bath and carefully acidify to pH ~2-3 with 1.0 M HCl. This protonates the boronic acid and the MIDA ligand byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract the free boronic acid with diethyl ether or ethyl acetate (3x). Causality Note: The MIDA ligand is highly water-soluble, especially in its salt form, allowing for its efficient removal during the aqueous workup.
-
Drying and Use: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure. The resulting boronic acid is often used immediately in the next step without further purification due to potential instability.
Data Summary and Troubleshooting
For successful Suzuki-Miyaura couplings involving MIDA boronates, the choice of conditions is critical. The following table summarizes generally effective parameters.
| Parameter | Recommended Condition | Rationale & Citation |
| Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂ | Broadly effective for aryl, heteroaryl, and vinyl partners. |
| Ligand | SPhos, XPhos | Often used with Pd(OAc)₂ to improve catalytic activity and stability. |
| Base | K₃PO₄ (aq), Cs₂CO₃ | Essential for both transmetalation and promoting slow MIDA hydrolysis.[4] |
| Solvent | THF/H₂O, Dioxane/H₂O | Biphasic systems are required for the hydrolysis of the MIDA ester.[3] |
| Temperature | 23 °C to 80 °C | Substrate-dependent; more challenging couplings may require heat.[9] |
Troubleshooting Guide:
-
Low Coupling Yield: Ensure the catalyst is active and the reaction is rigorously deoxygenated. Consider a different ligand or higher temperature. Incomplete hydrolysis of the MIDA ester could be a factor; increase the pre-stirring time or the amount of aqueous base.
-
Protodeboronation (Loss of Boron): This suggests the free boronic acid is unstable under the reaction conditions. Use the slow-release protocol (Protocol 1) and avoid unnecessarily high temperatures or prolonged reaction times.
-
Incomplete MIDA Deprotection (Protocol 2): Increase the equivalents of NaOH or the reaction time. Ensure vigorous stirring to overcome phase-transfer limitations.
Mechanistic Visualization
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. When using a MIDA boronate, an initial hydrolysis step is required to feed the active boronic acid into this cycle.
Caption: The Suzuki-Miyaura cycle initiated by the hydrolysis of a MIDA boronate.
Conclusion
This compound is more than just a stable reagent; it is an enabling tool for modern synthetic chemistry. Its unique combination of stability, purity, and controlled reactivity has made the powerful Iterative Cross-Coupling strategy a practical reality for the assembly of complex natural products.[8][11] By understanding the principles behind its use and adhering to robust protocols, researchers can significantly streamline synthetic routes, reduce byproduct formation, and accelerate the discovery and development of new therapeutics.
References
-
Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(95), 13298-13316. [Link]
-
MySkinRecipes. This compound. [Link]
-
ResearchGate. Recent Advances in the Synthesis and Reactivity of MIDA Boronates. [Link]
-
Lee, S. J., Yoon, J., Han, S. W., et al. (2024). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates. Organic Letters. [Link]
-
KAIST. Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates... [Link]
-
Gillis, E. P., & Burke, M. D. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 131(40), 14495–14502. [Link]
-
National Institutes of Health (NIH). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. [Link]
-
Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. RSC Publishing. [Link]
-
ResearchGate. A Mild Method for Making MIDA Boronates | Request PDF. [Link]
-
Woerly, E. M., Roy, J., & Burke, M. D. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, 22(17), 6985–6989. [Link]
-
National Institutes of Health (NIH). Simple, Efficient, and Modular Syntheses of Polyene Natural Products via Iterative Cross-Coupling. [Link]
-
Organic Syntheses. 5-Acetylthiophene-2-boronic acid MIDA ester. [Link]
-
National Institutes of Health (NIH). MIDA boronates are hydrolysed fast and slow by two different mechanisms. [Link]
-
ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
National Institutes of Health (NIH). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. [Link]
-
National Institutes of Health (NIH). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. [Link]
Sources
- 1. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 2. MIDA Boronates [sigmaaldrich.com]
- 3. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Buy (2-Methylpropyl)boronic acid mida ester [smolecule.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 8. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound [myskinrecipes.com]
- 11. Simple, Efficient, and Modular Syntheses of Polyene Natural Products via Iterative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Propynylboronic Acid MIDA Ester
Introduction: The Power of the Propargyl Group and the MIDA Boronate Solution
The introduction of an alkyne moiety, specifically the propargyl group, into molecular frameworks is a cornerstone of modern synthetic chemistry, particularly in drug discovery and materials science. This functional group is a versatile precursor for a multitude of chemical transformations and is a key structural feature in many biologically active compounds. However, the direct use of simple alkynylboronic acids in Suzuki-Miyaura cross-coupling reactions is often hampered by their inherent instability, leading to challenges in storage, handling, and reaction efficiency due to competing pathways like protodeboronation.[1]
The development of N-methyliminodiacetic acid (MIDA) boronates has provided a transformative solution to this problem.[2][3] By converting a reactive, sp²-hybridized boronic acid into a stable, sp³-hybridized MIDA boronate, the vacant p-orbital on the boron atom is coordinatively shielded.[3] This structural change renders the organoboron reagent remarkably stable to air, moisture, and silica gel chromatography, allowing it to be handled as a benchtop-stable, crystalline solid.[2][4][5]
This guide provides an in-depth exploration of the palladium-catalyzed Suzuki-Miyaura cross-coupling of propynylboronic acid MIDA ester. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss the causality behind the selection of reagents and conditions to empower researchers in their synthetic endeavors.
Mechanistic Overview: The Catalytic Cycle and the Role of "Slow Release"
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that proceeds via a well-established palladium-based catalytic cycle.[6][7][8] The use of a MIDA boronate introduces a crucial preliminary step: the controlled release of the active boronic acid.
The Catalytic Cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[6][8] This step proceeds with retention of stereochemistry for vinyl halides.[7]
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This is the critical step where the MIDA boronate's unique properties come into play. The MIDA ester itself is unreactive under anhydrous coupling conditions.[9] A base is required to hydrolyze the MIDA ester, slowly releasing the free propynylboronic acid in situ.[3] This "slow-release" mechanism maintains a low concentration of the unstable boronic acid, minimizing side reactions and favoring the desired cross-coupling.[1][3] The activated boronate then transfers the propynyl group to the Pd(II) complex.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
Application Notes: Keys to a Successful Coupling
Reagent Stability and Handling
-
This compound: This reagent is a free-flowing, crystalline solid that is indefinitely stable when stored on the benchtop under air.[2][10] Its enhanced stability compared to the free boronic acid simplifies handling and obviates the need for strictly anhydrous or anaerobic storage for the stock reagent.[5]
-
Palladium Catalyst & Ligand: Many palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos) are air-sensitive to varying degrees. While some modern precatalysts are designed for air stability, it is best practice to handle them under an inert atmosphere (N₂ or Ar) to prevent degradation and ensure catalytic activity.
-
Solvents: Anhydrous solvents are crucial. While the MIDA boronate is stable to moisture, water can interfere with the catalytic cycle and lead to protodeboronation of the active boronic acid. It is highly recommended to use freshly distilled solvents or commercially available anhydrous solvents. Degassing the solvent (e.g., via sparging with argon for 15-30 minutes) prior to use is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Causality of Component Selection
-
Catalyst System (Palladium Source and Ligand):
-
Rationale: The choice of ligand is critical for an efficient reaction. For coupling sp-hybridized carbons, bulky and electron-rich monodentate biaryl phosphine ligands like SPhos or XPhos are often superior.[11] These ligands promote the formation of a monoligated L-Pd(0) species, which is highly active in the oxidative addition step, and also accelerate the final reductive elimination step.
-
-
Base:
-
Rationale: The base plays a dual role. First, it facilitates the slow hydrolysis of the MIDA ester to generate the active boronic acid.[3] Second, it activates the boronic acid for transmetalation by forming a more nucleophilic boronate "ate" complex.[7][12] Potassium phosphate (K₃PO₄) is a common and effective choice, providing a good balance of basicity and solubility. Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) are also frequently used.[13]
-
-
Solvent:
-
Rationale: Aprotic polar solvents like 1,4-dioxane or tetrahydrofuran (THF) are standard choices. They effectively dissolve the organometallic intermediates in the catalytic cycle and are compatible with the reaction conditions. A small amount of water is often necessary to facilitate the MIDA deprotection and formation of the boronate complex, but excess water should be avoided.[8]
-
Experimental Workflow and Protocols
The general workflow involves setting up the reaction under an inert atmosphere, running the reaction at the specified temperature, monitoring for completion, and then performing a workup and purification.
Detailed Protocol: Coupling of this compound with 4-Bromotoluene
This protocol provides a representative example for the synthesis of 1-methyl-4-(prop-1-yn-1-yl)benzene.
Reagents & Equipment
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 4-Bromotoluene | 171.04 | 1.0 | 171 mg | Electrophile |
| This compound | 194.98 | 1.2 | 234 mg | Nucleophile (1.2 equiv) |
| Pd₂(dba)₃ | 915.72 | 0.02 | 18.3 mg | Catalyst (2 mol% Pd) |
| SPhos | 410.47 | 0.08 | 32.8 mg | Ligand (8 mol%) |
| K₃PO₄ (potassium phosphate) | 212.27 | 3.0 | 637 mg | Base (3.0 equiv) |
| 1,4-Dioxane | - | - | 5.0 mL | Anhydrous, degassed solvent |
| Reaction Vial (10 mL) | - | - | - | With stir bar and septum cap |
| Standard Schlenk line/glovebox | - | - | - | For inert atmosphere |
Step-by-Step Procedure
-
Glassware Preparation: Flame-dry the 10 mL reaction vial and stir bar under vacuum and allow it to cool to room temperature under a stream of nitrogen or argon.
-
Adding Solids: In a glovebox or under a positive flow of inert gas, add 4-bromotoluene (171 mg, 1.0 mmol), this compound (234 mg, 1.2 mmol), potassium phosphate (637 mg, 3.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and SPhos (32.8 mg, 0.08 mmol) to the reaction vial.
-
Scientist's Note: Adding the components as solids in this order is generally robust. The MIDA boronate's stability prevents premature reactions.
-
-
Sealing and Solvent Addition: Seal the vial with the septum cap. Add 5.0 mL of degassed, anhydrous 1,4-dioxane via syringe.
-
Reaction Execution: Place the vial in a pre-heated oil bath or heating block set to 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours. Check for the consumption of the 4-bromotoluene starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Scientist's Note: The MIDA boronate starting material and the MIDA byproducts are significantly more polar than the desired coupled product.[14] A non-polar eluent system (e.g., hexanes/ethyl acetate gradient) will effectively separate the product.
-
Data Summary: Reaction Scope
The palladium-catalyzed coupling of this compound is compatible with a wide range of aryl and heteroaryl halides. The following table summarizes typical outcomes.
| Electrophile (Ar-X) | Product | Typical Yield | Notes |
| 4-Bromotoluene | 1-methyl-4-(prop-1-yn-1-yl)benzene | >90% | Electron-donating groups are well-tolerated. |
| 4-Bromoacetophenone | 1-(4-(prop-1-yn-1-yl)phenyl)ethanone | >85% | Electron-withdrawing groups, including ketones, are compatible.[15] |
| 4-Chlorobenzonitrile | 4-(prop-1-yn-1-yl)benzonitrile | >80% | Aryl chlorides can be used, but may require more forcing conditions or specialized catalysts.[1] |
| 3-Bromopyridine | 3-(prop-1-yn-1-yl)pyridine | >85% | Heteroaromatic halides are generally good coupling partners. |
| 1-Bromo-4-fluorobenzene | 1-fluoro-4-(prop-1-yn-1-yl)benzene | >90% | Halogen functionality (F, Cl) is tolerated on the coupling partner.[15] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique was used. Use a fresh bottle of catalyst/ligand. |
| Insufficiently anhydrous conditions | Use freshly opened anhydrous solvent or distill/dry the solvent before use. | |
| Base is not sufficiently dry or strong | Dry the base (e.g., K₃PO₄) in an oven before use. Consider a stronger base like Cs₂CO₃. | |
| Protodeboronation of Starting Material | Excess water in the reaction | Ensure all reagents and solvents are anhydrous. |
| Reaction temperature is too high | Lower the reaction temperature. The "slow release" from MIDA should minimize this, but it can still occur. | |
| Formation of Homocoupled Biaryl | Catalyst degradation | Improve degassing of the solvent to remove oxygen. |
| Reaction kinetics favor homocoupling | Adjust the ligand-to-palladium ratio. Sometimes a higher ratio can suppress side reactions. |
References
- Google. (n.d.). Current time information in Sydney, AU.
- NIH. (n.d.). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis.
- CORE. (n.d.). iterative cross-coupling with mida boronates.
- BLDpharm. (n.d.). MIDA Boronate: A New Organo-boron Reagent.
- Chem-Station Int. Ed. (2014, February 9). MIDA boronate.
- Chemical Communications (RSC Publishing). (n.d.). Recent advances in the synthesis and reactivity of MIDA boronates.
- MySkinRecipes. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings.
- Organic Syntheses Procedure. (n.d.). 3.
- Sigma-Aldrich. (n.d.). MIDA-protected Boronate Esters.
- NIH. (n.d.). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents.
- PMC - PubMed Central. (2024, June 19). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals.
- NIH. (n.d.). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks.
- MIT Open Access Articles. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids.
- NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Beilstein Journals. (n.d.). Clean and fast cross-coupling of aryl halides in one-pot.
- (n.d.). A simple and practical protocol for the palladium-catalyzed cross-coupling of boronic acids with methyl iodide.
- (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.
- Benchchem. (n.d.). Technical Support Center: Palladium-Catalyzed Couplings with Boronic Acids.
- Morressier. (2020, August 20). Mild and simple method for making MIDA boronates.
- Sigma-Aldrich. (n.d.). MIDA Boronates.
- ResearchGate. (n.d.). Boronic acid scope in the Pd-catalyzed cross-coupling of Pfp esters. Conditions.
- PubMed. (2014, March 7). Development of the direct Suzuki-Miyaura cross-coupling of primary B-alkyl MIDA-boronates and aryl bromides.
- NIH. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various....
Sources
- 1. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIDA Boronates [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound [myskinrecipes.com]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Development of the direct Suzuki-Miyaura cross-coupling of primary B-alkyl MIDA-boronates and aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Propynylboronic Acid MIDA Ester in Click Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Bifunctional Linchpin for Sequential Chemical Transformations
In the landscape of modern synthetic chemistry, particularly in the realms of drug discovery and materials science, the demand for molecular scaffolds that offer both stability and versatile reactivity is paramount. Propynylboronic acid MIDA ester emerges as a uniquely powerful building block, ingeniously combining two of contemporary chemistry's most robust functionalities: a terminal alkyne poised for "click" chemistry and a boronic acid masked by an N-methyliminodiacetic acid (MIDA) protecting group.[1][2] This strategic design allows for a sequential and orthogonal approach to molecular elaboration, enabling the introduction of diverse functionalities through distinct and highly reliable reaction manifolds.
The MIDA (N-methyliminodiacetic acid) protecting group confers exceptional stability to the otherwise sensitive boronic acid moiety.[3] MIDA boronates are typically crystalline, bench-top stable solids that are amenable to standard purification techniques like silica gel chromatography. This robustness is a significant advantage, as unprotected boronic acids can be susceptible to degradation, particularly under the copper-catalyzed conditions often employed in azide-alkyne cycloaddition (CuAAC) reactions.[4][5] The MIDA ester effectively shields the boronic acid during the CuAAC reaction, preventing unwanted side reactions and ensuring the integrity of this crucial functional group for subsequent transformations, such as the widely-utilized Suzuki-Miyaura cross-coupling.[6][7]
This document provides a comprehensive guide to the application of this compound in click chemistry, detailing protocols for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, followed by the deprotection of the MIDA group to unveil the versatile triazole-functionalized boronic acid.
Core Application: Sequential CuAAC and Suzuki-Miyaura Coupling
The primary application of this compound is as a bifunctional linker, enabling a two-stage synthetic sequence. This approach allows for the late-stage introduction of a boronic acid functionality into a molecule that has been assembled or functionalized via click chemistry.
Workflow Overview:
-
Click Reaction (CuAAC): The terminal alkyne of the this compound is reacted with an azide-containing molecule to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[5][8] The MIDA group remains intact throughout this process.
-
MIDA Deprotection: The resulting triazole-MIDA boronate is subjected to mild aqueous basic conditions to hydrolyze the MIDA ester, yielding the free boronic acid.[9]
-
Cross-Coupling: The newly formed triazole-functionalized boronic acid can then be utilized in a subsequent reaction, most commonly a Suzuki-Miyaura cross-coupling, to form a new carbon-carbon bond.
This sequential strategy is highly advantageous for the synthesis of complex molecules, as it allows for the modular assembly of fragments with high efficiency and predictability.
Experimental Protocols
Part 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol describes a general procedure for the CuAAC reaction between this compound and a generic organic azide. The reaction conditions are designed to be mild to ensure the stability of the MIDA ester.
Causality Behind Experimental Choices:
-
Copper Source and Reducing Agent: Copper(II) sulfate and sodium ascorbate are used to generate the catalytically active Cu(I) species in situ.[10] This is a common and convenient method that avoids the need to handle air-sensitive Cu(I) salts.
-
Ligand: A ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is recommended, especially when working with sensitive substrates or in biological applications. The ligand stabilizes the Cu(I) oxidation state, accelerates the reaction, and can mitigate potential cytotoxicity of copper.[11]
-
Solvent System: A mixture of a polar organic solvent (like t-BuOH, DMSO, or THF) and water is often used to dissolve both the organic substrates and the inorganic catalyst components.[10][12] The choice of solvent may need to be optimized depending on the solubility of the specific azide partner.
-
Temperature: The reaction is typically performed at room temperature to 60°C.[10] Elevated temperatures can increase the reaction rate but should be used with caution to avoid potential degradation of sensitive substrates or hydrolysis of the MIDA ester.
Materials and Reagents:
| Reagent | Supplier | Purity |
| This compound | e.g., Sigma-Aldrich | >95% |
| Organic Azide | N/A | >95% |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | e.g., Sigma-Aldrich | >98% |
| Sodium Ascorbate | e.g., Sigma-Aldrich | >99% |
| t-Butanol (t-BuOH) | e.g., Sigma-Aldrich | Anhydrous |
| Deionized Water | N/A | N/A |
Step-by-Step Protocol:
-
To a suitable reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Add the organic azide (1.0-1.2 equiv).
-
Dissolve the solids in a mixture of t-BuOH and deionized water (e.g., a 1:1 to 4:1 ratio, to achieve a concentration of ~0.1 M).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 equiv) in deionized water.
-
In another separate vial, prepare a solution of CuSO₄·5H₂O (0.05-0.1 equiv) in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The solution may change color, indicating the formation of the Cu(I) species.
-
Seal the vial and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS) until the starting materials are consumed (typically 1-24 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired triazole-functionalized MIDA boronate.
Experimental Workflow for CuAAC Reaction
Caption: Workflow for the CuAAC reaction of this compound.
Part 2: Deprotection of the MIDA Ester
This protocol describes the hydrolysis of the triazole-functionalized MIDA boronate to yield the free boronic acid.
Causality Behind Experimental Choices:
-
Base: A mild aqueous base such as 1 M NaOH or saturated NaHCO₃ is sufficient to effect the hydrolysis of the MIDA ester.[9] The choice between a strong or weak base can influence the rate of deprotection.
-
Solvent System: A biphasic system of an organic solvent (e.g., THF or Dichloromethane) and water is typically used. The triazole-MIDA boronate resides in the organic phase, and the hydrolysis occurs at the interface or in the aqueous phase.
-
pH Adjustment: After the hydrolysis, the reaction mixture is acidified to neutralize the excess base and protonate the boronic acid, facilitating its extraction into an organic solvent.
Materials and Reagents:
| Reagent | Supplier | Purity |
| Triazole-functionalized MIDA boronate | From Part 1 | Purified |
| Tetrahydrofuran (THF) | e.g., Sigma-Aldrich | Anhydrous |
| 1 M Sodium Hydroxide (NaOH) | N/A | N/A |
| 1 M Hydrochloric Acid (HCl) | N/A | N/A |
| Ethyl Acetate (EtOAc) | e.g., Sigma-Aldrich | ACS Grade |
Step-by-Step Protocol:
-
Dissolve the purified triazole-functionalized MIDA boronate (1.0 equiv) in THF in a round-bottom flask.
-
Add an equal volume of 1 M aqueous NaOH.
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the deprotection by TLC or LC-MS by quenching a small aliquot of the reaction mixture with 1 M HCl and extracting with ethyl acetate. The free boronic acid should have a different retention factor/time compared to the MIDA ester. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH ~2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting triazole-functionalized boronic acid is often used directly in the next step without further purification. If necessary, purification can be attempted by recrystallization or careful chromatography.
Experimental Workflow for MIDA Deprotection
Caption: Workflow for the deprotection of the triazole-MIDA boronate.
Summary of Key Reaction Parameters
| Parameter | CuAAC Reaction | MIDA Deprotection |
| Key Reagents | This compound, Organic Azide | Triazole-MIDA boronate, Aqueous Base |
| Catalyst System | CuSO₄ / Sodium Ascorbate | None |
| Solvent | t-BuOH/H₂O, DMSO/H₂O, THF/H₂O | THF/H₂O, DCM/H₂O |
| Temperature | Room Temperature to 60°C | Room Temperature |
| Reaction Time | 1 - 24 hours | 1 - 4 hours |
| Workup | Aqueous extraction | Acidification followed by extraction |
| Purification | Silica Gel Chromatography | Often used crude, or recrystallization |
Concluding Remarks
This compound is a highly valuable and versatile building block for the synthesis of complex molecules. Its unique bifunctional nature allows for a powerful, sequential application of two of the most important reactions in modern organic chemistry: the copper-catalyzed azide-alkyne cycloaddition and the Suzuki-Miyaura cross-coupling. The exceptional stability of the MIDA ester protecting group is key to the success of this strategy, as it effectively masks the boronic acid functionality during the click chemistry step. The protocols outlined in this document provide a solid foundation for researchers to harness the potential of this reagent in their synthetic endeavors, from drug discovery to the development of novel materials.
References
-
Organic Syntheses. PREPARATION OF 5-ACETYLTHIOPHENE-2-BORONIC ACID MIDA ESTER. Org. Synth. 2022, 99, 92-113. Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
-
D'Souza, D. H., & Wang, B. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules (Basel, Switzerland), 15(7), 4586–4607. Available from: [Link]
-
Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of chemical research, 48(8), 2297–2307. Available from: [Link]
-
Ghosh, A., & Sibi, M. P. (2014). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical science, 5(3), 856–868. Available from: [Link]
-
Williams, A. J., White, A. J. P., & Spivey, A. C. (2019). meta-Selective C-H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical science, 10(23), 5961–5966. Available from: [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society reviews, 37(6), 1122–1130. Available from: [Link]
-
Torsello, M., et al. (2017). Click Chemistry in Lead Optimization of Boronic Acids as β-Lactamase Inhibitors. ACS medicinal chemistry letters, 8(12), 1267–1272. Available from: [Link]
-
Lallana, E., et al. (2011). Copper-catalysed azide-alkyne cycloadditions (CuAAC): an update. Organic & biomolecular chemistry, 9(21), 7315–7330. Available from: [Link]
-
Niu, J., et al. (2019). Recent applications of click chemistry in drug discovery. Expert opinion on drug discovery, 14(7), 655–668. Available from: [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3, 153–162. Available from: [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Chemistry (Weinheim an der Bergstrasse, Germany), 15(4), 847–859. Available from: [Link]
Sources
- 1. Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) [mdpi.com]
- 2. MIDA- and TIDA-Boronates Stabilize α-Radicals Through B-N Hyperconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. broadpharm.com [broadpharm.com]
- 12. scispace.com [scispace.com]
Application Note: Advanced Bioconjugation Strategies Utilizing Propynylboronic Acid MIDA Ester
Abstract
Site-selective modification of proteins and other biomolecules is a cornerstone of modern chemical biology, enabling the development of antibody-drug conjugates (ADCs), advanced diagnostics, and tools for basic research. A significant challenge lies in executing these modifications under mild, aqueous conditions without compromising the biomolecule's structure or function. This application note details a powerful, two-stage bioconjugation strategy centered on propynylboronic acid N-methyliminodiacetic acid (MIDA) ester. We first explore the underlying chemistry of MIDA boronates, which serve as exceptionally stable, benchtop-ready precursors that can be activated for Suzuki-Miyaura cross-coupling under biocompatible conditions.[1] We then provide a detailed protocol for the palladium-catalyzed installation of the propynyl moiety onto a target protein functionalized with an aryl halide. Finally, we demonstrate how the installed alkyne serves as a versatile bioorthogonal handle for subsequent labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide provides researchers, scientists, and drug development professionals with the foundational principles and actionable protocols to leverage this advanced conjugation platform.
Part 1: The Chemistry of MIDA Boronates in Bioconjugation
The utility of propynylboronic acid MIDA ester in bioconjugation stems from the unique chemical properties of the MIDA ligand, which transforms an often-unstable boronic acid into a robust, controllable reagent.[2]
Principle of MIDA Boronate Protection
Boronic acids are valuable reagents in organic synthesis, but their free forms can be prone to decomposition (e.g., via protodeboronation or trimerization to boroxines), complicating their storage and use. The MIDA ligand, N-methyliminodiacetic acid, addresses this instability by forming a stable, bicyclic dative complex with the boronic acid.[3] This complexation rehybridizes the boron center from a reactive, Lewis-acidic sp² state to a more stable, tetrahedral sp³ state, effectively "protecting" it.[3]
The resulting MIDA boronates are typically crystalline, free-flowing solids that are stable to air, moisture, and silica gel chromatography, making them exceptionally easy to handle and purify.[1][4]
Controlled Deprotection and "Slow Release"
The key to the MIDA boronate's utility is its controlled deprotection. The protective MIDA group is readily cleaved under mild aqueous basic conditions to regenerate the free, sp²-hybridized boronic acid, rendering it active for cross-coupling.[3] The rate of this hydrolysis can be tuned by the choice of base.[5]
-
Fast Release: Strong aqueous bases like sodium hydroxide (NaOH) lead to rapid hydrolysis, typically within minutes at room temperature.[5]
-
Slow Release: Milder bases, such as potassium phosphate (K₃PO₄), result in a slow, controlled release of the boronic acid over several hours.
This "slow release" mechanism is particularly advantageous in bioconjugation. It maintains a low, steady-state concentration of the reactive boronic acid, minimizing potential side reactions and degradation while ensuring enough is present to drive the palladium-catalyzed reaction to completion.[6]
The Suzuki-Miyaura Cross-Coupling on Biomolecules
The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organohalide.[7] Its adaptation for modifying proteins has become a powerful tool for site-selective bioconjugation.[8] This typically involves:
-
Site-specific incorporation of a non-canonical amino acid bearing an aryl halide (e.g., 4-iodophenylalanine or 4-bromophenylalanine) into the protein's sequence via genetic code expansion.
-
Coupling with a boronic acid partner in the presence of a palladium catalyst and a base under aqueous, biocompatible conditions.[8]
The use of this compound in this context is ideal because the MIDA protection ensures the reagent's stability until it is intentionally activated in the reaction mixture, preventing premature degradation.
Part 2: Two-Stage Bioconjugation Workflow
The strategy involves two sequential stages: first, the stable propynyl handle is installed on the protein via Suzuki-Miyaura coupling. Second, this alkyne handle is used for a bioorthogonal "click" reaction to attach a payload of interest.
Stage 1: Site-Selective Installation via Suzuki-Miyaura Coupling
This protocol describes the conjugation of this compound to a protein containing a site-specifically incorporated 4-iodophenylalanine (p-I-Phe).
A. Materials and Reagents
| Reagent | Supplier | CAS Number | Storage | Purpose |
| Protein containing p-I-Phe | - (User-provided) | - | -20°C | Biomolecule target |
| This compound | Sigma-Aldrich | 1104637-55-9 | 2-8°C | Alkyne-bearing coupling partner |
| Palladium(II) acetate (Pd(OAc)₂) | Major suppliers | 3375-31-3 | RT | Palladium catalyst precursor |
| 3-(Di-tert-butylphosphino)propane-1-sulfonate | - (e.g., cataCXium® P) | 827933-98-2 | RT | Water-soluble phosphine ligand |
| Potassium Phosphate, Tribasic (K₃PO₄) | Major suppliers | 7778-53-2 | RT | Base for MIDA deprotection & coupling |
| Degassed Phosphate Buffer (e.g., 100 mM, pH 8.0) | - (Lab-prepared) | - | 4°C | Reaction buffer |
| Dimethylformamide (DMF), Anhydrous | Major suppliers | 68-12-2 | RT | Co-solvent to dissolve reagents |
| PD-10 Desalting Columns | Cytiva | - | RT | Buffer exchange and reagent removal |
B. Experimental Procedure
Causality Note: All buffers must be rigorously degassed with argon or nitrogen for at least 30 minutes prior to use. Palladium catalysts are sensitive to oxygen, and its presence can lead to catalyst deactivation and poor coupling efficiency.
-
Protein Preparation:
-
Prepare a 1 mg/mL (e.g., ~20 µM for a 50 kDa protein) solution of the p-I-Phe-containing protein in degassed 100 mM potassium phosphate buffer, pH 8.0.
-
Expert Insight: The slightly basic pH is critical for facilitating both the MIDA ester deprotection and the transmetalation step of the catalytic cycle.[9]
-
-
Catalyst Pre-complex Preparation:
-
In a separate microfuge tube, prepare a 10 mM stock solution of the palladium pre-catalyst.
-
Combine 1 part Pd(OAc)₂ with 2.5 parts of the water-soluble phosphine ligand in anhydrous DMF.
-
For example, dissolve 2.2 mg Pd(OAc)₂ (10 µmol) and 7.1 mg ligand (25 µmol) in 1 mL DMF.
-
Vortex briefly. The solution should turn a pale yellow. This pre-complexation enhances catalyst stability and activity in aqueous media.
-
-
Reagent Stock Preparation:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF (19.5 mg in 1 mL).
-
-
Reaction Assembly:
-
To the protein solution, add the this compound stock solution to a final concentration of 2 mM (a 100-fold excess).
-
Add the palladium pre-catalyst stock solution to a final concentration of 200 µM.
-
Expert Insight: A final co-solvent concentration of <5% v/v DMF is recommended to maintain protein stability. The large excess of the boronic acid partner drives the reaction equilibrium towards the product.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 4-6 hours with gentle agitation. The reaction vessel should be sealed and protected from light.
-
-
Purification:
-
Remove unreacted small molecules and the palladium catalyst by buffer exchanging the reaction mixture into a suitable storage buffer (e.g., PBS, pH 7.4) using a PD-10 desalting column according to the manufacturer's protocol.
-
C. Quality Control & Characterization
-
LC-MS Analysis: The primary method for confirming successful conjugation. The deconvoluted mass spectrum of the purified protein should show a mass increase corresponding to the addition of the propynylphenyl group minus iodine.
-
Mass(p-I-Phe) = 265.0 Da
-
Mass(propynylphenylalanine) = 175.1 Da
-
Expected Mass Shift = Mass(product) - Mass(starting material) = 175.1 - 265.0 = -89.9 Da .
-
Stage 2: Bioorthogonal Labeling of the Alkyne Handle
This protocol describes the labeling of the newly installed propynyl group with an azide-functionalized fluorescent dye using CuAAC.
A. Materials and Reagents
| Reagent | Supplier | CAS Number | Storage | Purpose |
| Propynyl-functionalized Protein | - (From Stage 1) | - | -20°C | Alkyne-modified biomolecule |
| Azide-Fluorophore (e.g., Azide-PEG4-AF488) | Major suppliers | - | -20°C | Labeling probe |
| Copper(II) Sulfate (CuSO₄) | Major suppliers | 7758-98-7 | RT | Copper source for catalysis |
| BTTAA Ligand | Major suppliers | 1174053-39-3 | RT | Copper-chelating and accelerating ligand |
| Sodium Ascorbate | Major suppliers | 134-03-2 | RT | Reducing agent to generate active Cu(I) species |
| PBS, pH 7.4 | - (Lab-prepared) | - | 4°C | Reaction buffer |
B. Experimental Procedure
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the Azide-Fluorophore in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of BTTAA ligand in DMSO.
-
Prepare a fresh 500 mM stock solution of Sodium Ascorbate in deionized water immediately before use.
-
-
Reaction Assembly:
-
In a microfuge tube, combine the following in order:
-
Propynyl-functionalized protein (e.g., to a final concentration of 10 µM in PBS).
-
Azide-Fluorophore stock (to a final concentration of 100 µM, 10-fold excess).
-
BTTAA ligand stock (to a final concentration of 500 µM).
-
CuSO₄ stock (to a final concentration of 250 µM).
-
-
Vortex gently to mix.
-
Initiate the reaction by adding the Sodium Ascorbate stock to a final concentration of 2.5 mM.
-
Causality Note: The BTTAA ligand is crucial. It stabilizes the Cu(I) oxidation state, accelerates the reaction, and chelates the copper ion, preventing it from causing oxidative damage to the protein. The pre-mixing of all components before adding the reductant (ascorbate) ensures efficient catalysis.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1 hour, protected from light.
-
-
Purification:
-
Remove excess reagents by buffer exchanging the reaction mixture into a storage buffer using a PD-10 desalting column.
-
C. Quality Control & Characterization
-
SDS-PAGE: Run two identical lanes of the purified, labeled protein on an SDS-PAGE gel.
-
Lane 1 (Total Protein): Stain with Coomassie Brilliant Blue to visualize the protein band.
-
Lane 2 (Fluorescence): Image the gel using a fluorescence scanner with the appropriate excitation/emission filters for the chosen fluorophore. A fluorescent band co-migrating with the Coomassie-stained band confirms successful labeling.
-
-
LC-MS Analysis: The deconvoluted mass spectrum should show a mass increase corresponding to the mass of the attached azide-fluorophore probe.
Part 3: Technical Considerations and Data Interpretation
Key Parameter Optimization
| Parameter | Stage 1 (Suzuki) | Stage 2 (CuAAC) | Rationale & Impact |
| pH | 7.8 - 8.5 | 7.2 - 7.6 | Optimal for MIDA deprotection and transmetalation in Stage 1. Standard physiological pH for protein stability in Stage 2. |
| Temperature | 25 - 42°C | 20 - 25°C | Higher temperatures can increase Suzuki coupling rates but may risk protein denaturation. CuAAC is efficient at RT. |
| Reagent Excess | Boronate: 50-200xCatalyst: 10-20x | Azide Probe: 5-20x | High excess drives reactions involving biomolecules to completion. |
| Reaction Time | 2 - 12 hours | 1 - 2 hours | Stage 1 is slower and should be monitored for completion. Stage 2 is typically rapid. |
| Degassing | CRITICAL | Recommended | Prevents oxidative deactivation of the Pd catalyst. Reduces oxidative damage to proteins in Stage 2. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low efficiency in Stage 1 | 1. Inactive Pd catalyst (oxygen exposure).2. Insufficient MIDA hydrolysis (pH too low).3. Protein aggregation. | 1. Ensure all buffers are thoroughly degassed; use fresh catalyst stocks.2. Verify buffer pH is ≥ 8.0.3. Include a mild non-ionic detergent or decrease reaction temperature. |
| No labeling in Stage 2 | 1. Incomplete Stage 1 reaction.2. Degraded sodium ascorbate solution.3. Inactive azide probe. | 1. Confirm Stage 1 success via LC-MS before proceeding.2. Always use a freshly prepared sodium ascorbate solution.3. Check the quality and storage conditions of the probe. |
| Protein Precipitation | 1. Excessive organic co-solvent.2. Copper-mediated aggregation (Stage 2).3. Unstable protein construct. | 1. Keep final DMF/DMSO concentration below 5% (v/v).2. Ensure sufficient BTTAA ligand is used (2x molar equivalent to Cu).3. Screen different buffer conditions for stability. |
Conclusion
The use of this compound offers a robust and highly versatile platform for advanced bioconjugation. Its exceptional stability simplifies handling and storage, while the tunable, slow-release activation mechanism provides precise control over the reactive species in the complex milieu of a bioconjugation reaction.[5] The two-stage workflow presented here, combining a site-selective palladium-catalyzed installation with a subsequent bioorthogonal ligation, enables the construction of precisely defined protein conjugates. This strategy holds significant promise for applications ranging from the modular construction of antibody-drug conjugates to the development of sophisticated fluorescent probes for cellular imaging and proteomic studies.
References
- Ball, E. D., & Sanford, M. S. (2018). Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins. PubMed.
- Wu, H., & Devaraj, N. K. (2016). Bioorthogonal Reaction of N-oxide and Boron Reagents. PubMed Central.
- Al-Shuaeeb, R. A. A., & El-Faham, A. (2018). Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins.
- BenchChem. (n.d.).
- Verhelst, S. H. L., et al. (2018). Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells.
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
- Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents.
- Boutureira, O., et al. (2018). Ligand-Enabled Selective Coupling of MIDA Boronates to Dehydroalanine-Containing Peptides and Proteins.
- Dahiya, R., & Singh, P. (2021).
- Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents. PubMed.
- Davis, B. G., et al. (2009). A Convenient Catalyst for Aqueous and Protein Suzuki−Miyaura Cross-Coupling. Journal of the American Chemical Society.
- Sigma-Aldrich. (n.d.).
- Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis.
- Lloyd-Jones, G. C., & Burke, M. D. (2014). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
- BLDpharm. (2021). MIDA Boronate: A New Organo-boron Reagent. BLDpharm.
- Burke, M. D., & Denmark, S. E. (2022). Organic Syntheses Procedure. Organic Syntheses.
- Burke, M. D. (2018). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks.
- Sigma-Aldrich. (n.d.). This compound 95%. Sigma-Aldrich.
- Alonso, F., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI.
Sources
- 1. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 2. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of Peptides with Propynylboronic Acid MIDA Ester
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the functionalization of peptides using propynylboronic acid N-methyliminodiacetic acid (MIDA) ester. This innovative approach merges the stability and controlled reactivity of MIDA boronates with the versatility of the propargyl group, a key functional handle for bioorthogonal "click" chemistry. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and discuss the critical parameters for successful peptide modification. This guide is intended to empower researchers to leverage this powerful tool for applications ranging from peptide drug development and diagnostics to fundamental biological studies.
Introduction: The Strategic Advantage of Propynylboronic Acid MIDA Ester in Peptide Chemistry
The precise chemical modification of peptides is a cornerstone of modern drug discovery and chemical biology. Functionalization can enhance therapeutic properties, enable targeted delivery, or attach imaging agents. The ideal modification strategy should be robust, selective, and biocompatible. The use of this compound offers a unique combination of advantages to meet these criteria.
The propargyl group (a terminal alkyne) is a bioorthogonal functional handle, meaning it is chemically inert within biological systems but can be selectively reacted with an azide partner through Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), cornerstone reactions of "click chemistry".[1][2][3] This allows for the precise attachment of a wide array of molecules, including fluorophores, polyethylene glycol (PEG), and cytotoxic drugs, to the peptide scaffold.[4]
The boronic acid MIDA ester provides a stable, storable, and manageable source of the reactive boronic acid.[5] Unprotected boronic acids can be unstable and prone to decomposition. The MIDA (N-methyliminodiacetic acid) ligand protects the boronic acid, rendering it unreactive under many standard synthetic conditions, including those used in solid-phase peptide synthesis (SPPS).[6] The boronic acid can then be unmasked under mild aqueous basic conditions to participate in reactions. This controlled reactivity is crucial when working with complex biomolecules like peptides.
This guide will focus on two primary strategies for incorporating the this compound into a peptide sequence:
-
Direct conjugation to a reactive amino acid side chain.
-
Palladium-catalyzed cross-coupling to a modified amino acid residue.
Reaction Schematics and Workflow
Diagram: Overall Workflow for Peptide Functionalization
Caption: High-level workflow for peptide functionalization.
Diagram: Key Chemical Transformations
Caption: Key reaction pathways for peptide modification.
Experimental Protocols
Materials and Reagents
| Reagent | Recommended Grade | Supplier (Example) | Notes |
| This compound | >95% | Sigma-Aldrich | Store desiccated at 2-8°C.[7] |
| Peptide of Interest | >95% (purified) | Custom Synthesis | Should contain a suitable functional group for conjugation (e.g., Lys, Cys, or a halogenated amino acid). |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous | Sigma-Aldrich | Use fresh from a sealed bottle. |
| HBTU / HOBt | Reagent Grade | Various | For amide coupling activation. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Reagent Grade | Strem Chemicals | For Suzuki-Miyaura coupling. Handle under inert atmosphere. |
| Solvents (DMF, DMSO, Acetonitrile) | Anhydrous/HPLC | Fisher Scientific | Use anhydrous for reactions and HPLC grade for purification. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich | For cleavage from solid-phase resin and in HPLC mobile phases. Corrosive. |
Protocol 1: Direct Conjugation to a Lysine Residue via Amide Bond Formation
This protocol is suitable for peptides containing an accessible primary amine, such as the epsilon-amino group of a lysine residue. It requires the conversion of the this compound to an activated ester (e.g., NHS ester) prior to reaction with the peptide.
Step 1: Activation of this compound
-
Dissolve this compound (1.2 eq) in anhydrous DMF.
-
Add N-hydroxysuccinimide (NHS) (1.2 eq) and a carbodiimide coupling reagent such as DCC or EDC (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the NHS ester.
Step 2: Peptide Conjugation
-
Dissolve the purified peptide (1 eq) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) or an organic solvent like DMF containing a non-nucleophilic base such as DIPEA (3 eq).
-
Add the activated this compound NHS ester solution dropwise to the peptide solution.
-
Allow the reaction to proceed at room temperature for 12-24 hours with gentle stirring.
-
Monitor the reaction progress by LC-MS to track the formation of the desired conjugate and consumption of the starting peptide.
Step 3: Purification
-
Acidify the reaction mixture with a dilute solution of TFA (e.g., 0.1% in water).
-
Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions containing the desired product and confirm the mass by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final propargylated peptide.
Protocol 2: Suzuki-Miyaura Cross-Coupling to a Halogenated Amino Acid
This protocol is applicable for peptides containing a halogenated aromatic amino acid, such as 4-iodophenylalanine. The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that can be adapted for peptide modification in aqueous or mixed aqueous/organic solvent systems.[8][9]
Step 1: Deprotection of the MIDA Ester (In Situ)
The MIDA ester must be hydrolyzed to the free boronic acid to participate in the Suzuki-Miyaura coupling. This is typically achieved in situ under the basic reaction conditions.
Step 2: Cross-Coupling Reaction
-
In a reaction vessel, dissolve the halogenated peptide (1 eq) in a degassed mixture of a suitable organic solvent (e.g., dioxane or DMF) and an aqueous base solution (e.g., 1 M Na₂CO₃). A typical solvent ratio is 3:1 to 5:1 organic:aqueous.
-
Add the this compound (1.5-2.0 eq).
-
Sparge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction to 50-80°C and stir for 4-12 hours. The optimal temperature will depend on the stability of the peptide.
-
Monitor the reaction by LC-MS. The disappearance of the starting peptide and the appearance of the product with the expected mass shift will indicate reaction progression.
Step 3: Quenching and Purification
-
Cool the reaction to room temperature and quench by adding a chelating agent for palladium, such as a solution of cysteine or EDTA.
-
Acidify the mixture with 0.1% TFA in water.
-
Filter the solution to remove any precipitated catalyst.
-
Purify the crude product by RP-HPLC as described in Protocol 1.
-
Confirm the identity of the product by mass spectrometry and lyophilize the pure fractions.
Subsequent Bioorthogonal Ligation: Click Chemistry
Once the peptide is functionalized with the propargyl group, it can be conjugated to any azide-containing molecule using CuAAC.
Brief Protocol for CuAAC:
-
Dissolve the propargylated peptide (1 eq) and the azide-modified molecule (1.1 eq) in a suitable solvent system (e.g., t-butanol/water).
-
Add a copper(I) source, typically generated in situ from CuSO₄ (0.1 eq) and a reducing agent like sodium ascorbate (0.5 eq).
-
A copper-stabilizing ligand such as TBTA or THPTA can be added to improve efficiency and protect the peptide.
-
Stir the reaction at room temperature for 1-4 hours.
-
Purify the final conjugate by RP-HPLC.
Troubleshooting and Key Considerations
-
Low Conjugation Efficiency:
-
Amide Coupling: Ensure complete activation of the MIDA ester. Check the pH of the peptide solution; it should be slightly basic to ensure the lysine amine is deprotonated.
-
Suzuki Coupling: Ensure thorough degassing of the reaction mixture as oxygen can deactivate the palladium catalyst. Try a different palladium catalyst/ligand system. The choice of base can also be critical.
-
-
Peptide Degradation:
-
High temperatures in the Suzuki coupling can lead to peptide degradation. If this is observed, try a lower temperature for a longer reaction time or a more active catalyst that works at lower temperatures.
-
-
MIDA Ester Stability: While generally stable, the MIDA ester can be slowly hydrolyzed under certain conditions. Always use fresh, high-quality reagents.
-
Purification Challenges: The propargylated peptide may have similar retention times to the starting material. Optimize the HPLC gradient for better separation.
Conclusion
The functionalization of peptides with this compound is a powerful and versatile strategy. It combines the stability and controlled reactivity of MIDA boronates with the bioorthogonal utility of the propargyl group. The protocols outlined in this guide provide a solid foundation for researchers to implement this methodology in their work, opening up new avenues for the development of sophisticated peptide-based therapeutics, diagnostics, and research tools.
References
-
Ligand-Enabled Selective Coupling of MIDA Boronates to Dehydroalanine-Containing Peptides and Proteins | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
This compound - MySkinRecipes. (n.d.). Retrieved January 20, 2026, from [Link]
-
The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization - MDPI. (2020). Retrieved January 20, 2026, from [Link]
-
Bioconjugation - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Functionalization of Peptide Nucleic Acids via post-synthetic click chemistry. (n.d.). Retrieved January 20, 2026, from [Link]
-
The Suzuki-Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. (n.d.). Retrieved January 20, 2026, from [Link]
-
Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing). (2020). Retrieved January 20, 2026, from [Link]
-
Peptide Conjugation via CuAAC 'Click' Chemistry - PMC - NIH. (2016). Retrieved January 20, 2026, from [Link]
-
Click Chemistry in Peptide-Based Drug Design - PMC - NIH. (2015). Retrieved January 20, 2026, from [Link]
-
3 - Organic Syntheses Procedure. (n.d.). Retrieved January 20, 2026, from [Link]
-
From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - NIH. (2021). Retrieved January 20, 2026, from [Link]
-
Propargyl-Assisted Selective Amidation Applied in C-terminal Glycine Peptide Conjugation. (2016). Retrieved January 20, 2026, from [Link]
-
Automated iterative Csp3–C bond formation - PMC - NIH. (2022). Retrieved January 20, 2026, from [Link]
-
meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - Chemical Science (RSC Publishing). (2018). Retrieved January 20, 2026, from [Link]
-
Dynamic Anchoring of Peptides to the Extracellular Matrix Enabled by Boronic Acid - NIH. (2024). Retrieved January 20, 2026, from [Link]
-
(PDF) Propargyl-Assisted Selective Amidation Applied in C-terminal Glycine Peptide Conjugation - ResearchGate. (2016). Retrieved January 20, 2026, from [Link]
Sources
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Functionalization of Peptide Nucleic Acids via post-synthetic click chemistry" by Xiaoxiao Wang [ir.lib.uwo.ca]
- 5. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization [mdpi.com]
- 9. researchportal.vub.be [researchportal.vub.be]
synthesis of substituted alkynes using propynylboronic acid MIDA ester
Application Note & Protocol
Harnessing the Power of Air-Stable Linchpins: A Guide to the Synthesis of Substituted Alkynes Using Propynylboronic Acid MIDA Ester
Abstract & Introduction
The internal alkyne motif is a cornerstone of modern molecular design, featuring prominently in pharmaceuticals, agrochemicals, and advanced materials. Its rigid, linear geometry allows it to act as a powerful structural scaffold or a reactive handle for further transformations. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust methods for constructing C(sp²)-C(sp) bonds to access these structures. However, the utility of traditional alkynylboronic acids is often hampered by their inherent instability, leading to challenges in handling, storage, and reaction reproducibility due to rapid protodeboronation and homocoupling.[1][2]
This guide details the application of propynylboronic acid N-methyliminodiacetic acid (MIDA) ester, a superior alternative that circumvents these challenges. MIDA boronates are a class of air-stable, crystalline solids that are compatible with silica gel chromatography and benchtop storage.[3][4] This remarkable stability is conferred by the MIDA ligand, which coordinates to the boron center, inducing a shift in hybridization from sp² to sp³ and effectively "masking" the boronic acid's reactivity.[2][5] Reactivity is readily "unmasked" in situ under mild aqueous basic conditions, triggering a slow release of the active boronic acid for high-efficiency cross-coupling.[1][5]
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the underlying mechanism, detailed experimental protocols, and key insights for successfully employing this compound in the synthesis of diverse substituted alkynes.
The Principle of MIDA Boronate Reactivity: Controlled Release for Precision Coupling
The efficacy of MIDA boronates lies in a simple yet profound principle: the reversible protection of the boronic acid's Lewis acidic center. In its native state, a boronic acid possesses a vacant p-orbital on an sp²-hybridized boron atom, which is essential for the transmetalation step in the Suzuki-Miyaura cycle.[2][6] However, this vacancy also makes it susceptible to degradation.
The trivalent MIDA ligand coordinates to the boron atom, saturating its coordination sphere and forcing a rehybridization to a more stable, tetrahedral sp³ geometry.[2] This sp³-hybridized MIDA boronate is inert to the anhydrous conditions of a standard Suzuki-Miyaura coupling, acting as a robust protecting group.[1][7]
The coupling is initiated by the addition of a mild aqueous base (e.g., K₃PO₄, NaOH). The base facilitates the hydrolysis of the MIDA ester, releasing the free, sp²-hybridized propynylboronic acid in a slow, controlled manner. This freshly generated boronic acid is immediately consumed in the palladium catalytic cycle, keeping its standing concentration low and minimizing side reactions.[5]
The complete, integrated process is illustrated below.
Experimental Application & Protocols
This section provides a detailed, step-by-step protocol for a general Suzuki-Miyaura cross-coupling reaction using this compound with an aryl bromide.
Materials & Reagents
-
Alkyne Source: this compound (CAS 1104637-55-9)
-
Coupling Partner: Aryl or Vinyl (pseudo)halide (e.g., 4-Bromotoluene)
-
Catalyst: Palladium(II) Acetate (Pd(OAc)₂)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Base: Potassium Phosphate, tribasic (K₃PO₄)
-
Solvents: 1,4-Dioxane (anhydrous) and Degassed Water
-
Reaction Vessel: Schlenk flask or oven-dried vial with a magnetic stir bar
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
-
Standard laboratory glassware for workup and purification.
Step-by-Step Protocol
The following workflow outlines the key experimental stages.
Sources
- 1. MIDA Boronates [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
iterative cross-coupling with propynylboronic acid MIDA ester
An Application Guide to Iterative Cross-Coupling with Propynylboronic Acid MIDA Ester
Authored by: A Senior Application Scientist
Introduction: A Paradigm Shift in Molecular Construction
The synthesis of complex small molecules has traditionally been a bespoke, often arduous process, demanding unique strategies for each target. However, inspiration from nature's biosynthetic machinery and advancements in automated synthesis for peptides and oligonucleotides have fueled a quest for a more generalized, building-block-based approach to small molecule construction.[1] Iterative Cross-Coupling (ICC) has emerged as a powerful platform to meet this challenge, enabling the sequential and controlled assembly of molecular fragments in a manner analogous to linking amino acids to form a peptide.[2][3]
A central challenge in developing a robust ICC platform has been the inherent instability of many key building blocks, particularly organoboronic acids.[4] Many boronic acids, especially those with heterocyclic, vinyl, or alkynyl functionalities, are prone to decomposition and protodeboronation, limiting their shelf-life and utility in multi-step sequences.[5] The development of N-methyliminodiacetic acid (MIDA) boronates by the Burke group provided a transformative solution to this problem.[6][7] MIDA boronates are exceptionally stable, crystalline, and chromatographically-compatible surrogates for boronic acids.[8][9]
This guide focuses on a particularly versatile building block within this platform: This compound . The propynyl group is a valuable moiety in drug discovery and materials science, and its MIDA-protected form allows for its seamless incorporation into complex scaffolds via iterative Suzuki-Miyaura cross-coupling.[10] We will explore the foundational principles of MIDA boronate chemistry and provide detailed protocols for its application, empowering researchers to leverage this technology for accelerated molecular innovation.
The Foundational Principle: Taming Boron's Reactivity with the MIDA Ligand
The success of MIDA boronates lies in their ability to reversibly attenuate the reactivity of the boronic acid. This is achieved through a fundamental change in the boron atom's geometry and electronic state.
-
The Problem with Boronic Acids: In a typical Suzuki-Miyaura coupling, the catalytic cycle requires the boron atom to be Lewis acidic (sp²-hybridized with a vacant p-orbital) to engage in transmetalation with the palladium catalyst.[11][12] This inherent reactivity is also the source of their instability.
-
The MIDA Solution: N-methyliminodiacetic acid (MIDA) is a trivalent ligand that chelates the boron atom, forcing it into a more stable, tetrahedral, sp³-hybridized state.[5] This pyramidalization shields the boron center, effectively "turning off" its reactivity towards anhydrous cross-coupling conditions.[4][7]
The true elegance of this system is the controlled release of the reactive boronic acid. The MIDA ligand is readily cleaved under mild aqueous basic conditions (e.g., K₃PO₄, H₂O) at room or slightly elevated temperatures.[6][13] This hydrolysis occurs in situ, generating the free boronic acid at a rate that can be tuned to match the subsequent cross-coupling reaction. This "slow-release" mechanism is critical, as it keeps the concentration of the potentially unstable free boronic acid low at any given moment, preventing decomposition while ensuring efficient coupling.[1][6]
Caption: The MIDA ligand reversibly protects the boronic acid.
Experimental Guide: A Two-Fold Iterative Coupling Protocol
This section provides a representative, step-by-step protocol for a two-step iterative cross-coupling sequence. The goal is to first couple this compound with an aryl bromide, purify the resulting MIDA-protected product, and then use that product in a subsequent coupling reaction.
Workflow Overview
Caption: A modular approach to molecular synthesis using ICC.
Protocol: Synthesis of 1-(Prop-1-yn-1-yl)-4-(thiophen-2-yl)benzene
Step A: First Coupling (Anhydrous Conditions)
This first step couples this compound to a halo-MIDA boronate building block. For this example, we will assume the starting material is 4-bromophenylboronic acid MIDA ester. Note: Under anhydrous conditions, the MIDA boronate on the aryl starting material remains intact.
-
Reagents & Equipment:
-
4-bromophenylboronic acid MIDA ester (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv)
-
SPhos (buchwald ligand, 0.10 equiv)
-
Potassium Phosphate (K₃PO₄, anhydrous, finely ground, 7.5 equiv)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask, magnetic stirrer, nitrogen/argon line, heating mantle.
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromophenylboronic acid MIDA ester, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with inert gas three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Add anhydrous, degassed 1,4-dioxane via syringe. The reaction concentration is typically 0.1 M.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the intermediate: 4-(prop-1-yn-1-yl)phenylboronic acid MIDA ester . The stability of MIDA boronates to silica gel is a key advantage of this methodology.[7][8]
-
Step B: Second Coupling (Slow-Release Conditions)
This step utilizes the MIDA-protected product from Step A in a "slow-release" coupling. The aqueous base will now serve to both deprotect the MIDA boronate and drive the Suzuki coupling.
-
Reagents & Equipment:
-
4-(prop-1-yn-1-yl)phenylboronic acid MIDA ester (1.0 equiv, from Step A)
-
2-Bromothiophene (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv)
-
SPhos (0.10 equiv)
-
Potassium Phosphate (K₃PO₄, finely ground, 7.5 equiv)
-
1,4-Dioxane and Water (5:1 ratio)
-
Schlenk flask, magnetic stirrer, nitrogen/argon line, heating mantle.
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the MIDA boronate from Step A, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed 1,4-dioxane and degassed water in a 5:1 ratio (e.g., 5 mL dioxane, 1 mL water) to achieve a final concentration of ~0.1 M. The presence of water is essential for the in situ deprotection of the MIDA boronate.[4][6]
-
Add 2-bromothiophene via syringe.
-
Heat the reaction mixture to 60 °C with vigorous stirring. The lower temperature is often sufficient for slow-release couplings.[4]
-
Monitor the reaction by TLC until the MIDA boronate starting material is consumed (typically 6-12 hours).
-
Cool the reaction to room temperature. Add water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the final product, 1-(prop-1-yn-1-yl)-4-(thiophen-2-yl)benzene .
-
Key Reaction Parameters & Data
The choice of catalyst, ligand, base, and solvent is crucial for a successful iterative cross-coupling. The following table summarizes generally effective conditions reported in the literature.[4]
| Parameter | Recommended Conditions | Rationale & Notes |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Common, robust Pd(0) or Pd(II) precursors. Pd(II) is reduced in situ to the active Pd(0) catalyst. |
| Ligand | SPhos or XPhos (2-10 mol%) | Buchwald phosphine ligands are highly effective for Suzuki-Miyaura couplings, promoting efficient oxidative addition and reductive elimination.[4] |
| Base | K₃PO₄ or K₂CO₃ (3-8 equiv) | K₃PO₄ is often preferred for slow-release conditions. The base must be anhydrous for the first (anhydrous) coupling step and is crucial for both MIDA deprotection and the transmetalation step in the second coupling.[6][14] |
| Solvent | Dioxane/H₂O (5:1), THF/H₂O, DMF/IPA | The solvent system must solubilize both organic and inorganic components. The presence and amount of water can be tuned to control the rate of MIDA boronate hydrolysis.[6][13] |
| Temperature | 23 °C to 100 °C | The rate of MIDA hydrolysis is temperature-dependent, allowing for tunable release of the boronic acid.[6] Slower release at lower temperatures can be beneficial for highly unstable boronic acids. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficient degassing (O₂ contamination). 3. Base is not sufficiently strong or soluble. | 1. Use fresh Pd source and ligand. 2. Ensure proper inert atmosphere technique; use freshly degassed solvents. 3. Use finely powdered K₃PO₄; consider screening other bases like Cs₂CO₃. |
| Protodeboronation | The rate of MIDA hydrolysis is much faster than the rate of cross-coupling, leading to decomposition of the free boronic acid. | Lower the reaction temperature to slow down the hydrolysis rate.[6] Decrease the amount of water in the solvent mixture. |
| Homocoupling of Boronate | Oxygen contamination can promote oxidative homocoupling. | Improve degassing procedures for all reagents and solvents. |
| MIDA Group Fails to Cleave | Insufficient water or base; low temperature. | Increase the proportion of water in the solvent system. Increase the reaction temperature. Ensure the base is of high quality and finely powdered. |
Conclusion and Future Outlook
The iterative cross-coupling of MIDA boronates represents a powerful and enabling technology for the systematic synthesis of complex molecules. This compound stands out as a robust and versatile building block for the introduction of the valuable alkyne functional group. The stability, ease of handling, and predictable reactivity of MIDA boronates overcome many of the long-standing challenges associated with organoboron chemistry.[15][16]
By providing a reliable method for forging C(sp)-C(sp²) bonds in a programmable fashion, this chemistry paves the way for the rapid generation of molecular libraries for drug and materials discovery. The principles and protocols outlined herein serve as a foundation for researchers to harness this methodology. As the library of commercially available MIDA boronate building blocks expands and the automation of these iterative cycles becomes more widespread, the rate-limiting step in small molecule science will continue to shift from synthesis to function.[2][17][18]
References
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Knapp, D. M., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]
-
Li, J., et al. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research. [Link]
-
Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. [Link]
-
Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Lipshutz, B. H., et al. (2014). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
- Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Multistep Synthesis of Saturated Boronic Acids. Journal of the American Chemical Society.
-
Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks. The Grillo Lab. [Link]
-
Burke Lab. (n.d.). Publications. University of Illinois. [Link]
-
Tyrikos-Ergas, T., et al. (2024). Automated Iterative N-C and C-C Bond Formation. Angewandte Chemie International Edition. [Link]
-
Gillis, E. P. (2016). Iterative cross-coupling with MIDA boronates. IDEALS - University of Illinois. [Link]
-
Wang, W., et al. (2023). Rapid Automated Iterative Small Molecule Synthesis. ChemRxiv. [Link]
-
Oakdale, J. R., et al. (2014). Catch-and-Release Purification of MIDA Boronates. Organic Syntheses. [Link]
-
Kaur, H., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]
-
Kaur, H., et al. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. ResearchGate. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). Iterative cross-coupling with MIDA boronates: Towards a general strategy for small-molecule synthesis. Illinois Experts. [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Al-Zoubi, R. M., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Krämer, K. (2024). Super-fast automated synthesis promises to make chemistry accessible to many more. Chemistry World. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
-
Semantic Scholar. (n.d.). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Semantic Scholar. [Link]
-
Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. PMC - NIH. [Link]
Sources
- 1. grillolabuc.com [grillolabuc.com]
- 2. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound [myskinrecipes.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scispace.com [scispace.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Super-fast automated synthesis promises to make chemistry accessible to many more | Research | Chemistry World [chemistryworld.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Propynylboronic Acid MIDA Ester
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving propynylboronic acid MIDA ester. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yields, with this versatile yet sensitive reagent. Here, we move beyond simple protocols to explore the mechanistic underpinnings of common failures, providing you with the expert insights needed to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing very low or no yield in my Suzuki coupling with this compound. What are the most common initial culprits?
A1: When a Suzuki-Miyaura coupling reaction fails to provide the expected yield, particularly with a protected alkynyl boronate, the issue often traces back to one of three critical areas:
-
Inefficient MIDA Deprotection: this compound is a stable precursor that must be hydrolyzed in situ to release the active boronic acid for transmetalation.[1][2][3] If the hydrolysis is too slow or incomplete, the concentration of the active nucleophile will be insufficient to drive the catalytic cycle forward. This is often a function of the base and solvent system.[4][5]
-
Catalyst Deactivation or Poisoning: The palladium catalyst is sensitive and can be "poisoned" by impurities in the starting materials or solvents.[6][7][8] Common poisons include sulfur-containing compounds, which can originate from the synthesis of your coupling partner.[9][10] Furthermore, running the reaction under non-inert conditions can lead to catalyst oxidation and decomposition.[11][12]
-
Protodeboronation: This is a major side reaction where the C-B bond of the boronic acid is cleaved by a proton source, resulting in the formation of propyne gas and destroying your nucleophile.[13] Alkynylboronic acids can be particularly susceptible to this pathway, and while the MIDA ester provides significant protection, the released boronic acid is vulnerable if it doesn't engage in the catalytic cycle quickly.[14][15]
Q2: What is the specific function of the MIDA ligand, and how does it influence the reaction conditions I should choose?
A2: The N-methyliminodiacetic acid (MIDA) ligand renders the boronic acid an air-stable, crystalline solid that is compatible with chromatography and easier to handle than the free boronic acid.[2][16][17] Its primary role is to act as a protecting group that can be removed under specific basic conditions to slowly release the reactive sp²-hybridized boronic acid.[2][18]
This "slow-release" mechanism is the key advantage.[3] It keeps the instantaneous concentration of the potentially unstable propynylboronic acid low, minimizing side reactions like protodeboronation and homocoupling.[3][14]
Your choice of reaction conditions, especially the base, is dictated by the need to control the rate of this hydrolysis.
-
"Fast Release" Conditions: Strong aqueous bases like NaOH (1M) cause rapid hydrolysis, typically within minutes at room temperature.[4][5][19]
-
"Slow Release" Conditions: Milder bases, such as potassium phosphate (K₃PO₄) in a mixed solvent system (e.g., Dioxane/H₂O), result in a gradual hydrolysis over several hours, which is often ideal for sensitive substrates.[4][20]
It is critical to understand that under strictly anhydrous conditions, the MIDA boronate is unreactive in Suzuki couplings.[1][2]
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific experimental outcomes and provides a logical workflow for identifying and solving the root cause of low yields.
Problem 1: Reaction stalls or fails to initiate. TLC/LC-MS analysis shows only unreacted starting materials.
This outcome strongly suggests a fundamental issue with either the catalyst activation or the generation of the active nucleophile.
Caption: Troubleshooting workflow for a stalled Suzuki coupling reaction.
-
Verify Catalyst Activity: Palladium(0) is the active catalytic species. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. Ensure your catalyst and phosphine ligands have not degraded during storage.[11] Triphenylphosphine (PPh₃), for example, can oxidize to triphenylphosphine oxide, which can hinder catalytic activity.[21]
-
Ensure Rigorous Inert Conditions: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote homocoupling of the boronic acid.[11][12] Degas your solvent thoroughly (e.g., via sparging with argon for 30+ minutes or using 3-4 freeze-pump-thaw cycles) and maintain a positive pressure of inert gas throughout the reaction.
-
Check for Catalyst Poisons: If you suspect your aryl halide or other reagents are contaminated, a simple test can be performed. Run a known, reliable Suzuki coupling (e.g., phenylboronic acid with 4-bromoanisole) and "spike" it with a small amount of the suspected contaminated reagent. A significant drop in yield points to the presence of a catalyst poison.[6][10]
Problem 2: Significant formation of a protodeboronated side product (propyne or its derivatives) is observed.
This indicates that the rate of protodeboronation is competitive with or faster than the rate of transmetalation. The goal is to favor the productive catalytic cycle.
Caption: Competition between the productive Suzuki cycle and protodeboronation.
-
Optimize the Base: The choice and amount of base are critical. While a base is required for MIDA hydrolysis and to activate the boronic acid for transmetalation, an excessively strong or concentrated base can accelerate protodeboronation.[13][22]
-
Action: Screen milder bases. While K₃PO₄ is standard, consider CsF or K₂CO₃, which have been shown to be effective in minimizing this side reaction in other sensitive systems.[23] Use the minimum effective amount of base.
-
-
Increase the Rate of the Productive Coupling: If the catalytic cycle is fast, the liberated propynylboronic acid will be consumed before it has a chance to decompose.
-
Action: Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). Consider using more active catalyst systems, such as those with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos), which are known to accelerate both oxidative addition and reductive elimination.[15]
-
-
Control the Rate of Hydrolysis: Ensure the "slow-release" is truly slow.
-
Action: If using a biphasic system, ensure stirring is efficient but not so vigorous that it creates a permanent emulsion, which could alter the hydrolysis rate unpredictably.[4] Ensure the water concentration is not excessively high.
-
| Parameter | Condition | Effect on MIDA Hydrolysis | Potential Impact on Yield | Troubleshooting Action |
| Base | Strong (e.g., NaOH) | Fast | Risk of rapid protodeboronation if coupling is slow. | Switch to a milder base (K₃PO₄, Cs₂CO₃). |
| Weak (e.g., K₂CO₃) | Slow | May be too slow to generate sufficient active nucleophile. | Increase temperature or switch to a slightly stronger base. | |
| Solvent | Anhydrous | Negligible | No reaction. | Add water (e.g., Dioxane/H₂O 10:1). |
| High Water Content | Fast | Can accelerate protodeboronation. | Reduce water content; screen different co-solvents (e.g., THF, 2-MeTHF). | |
| Catalyst | Low Activity (e.g., Pd(PPh₃)₄) | N/A | Slow turnover allows time for boronate decomposition. | Use a modern, highly active precatalyst (e.g., Buchwald precatalysts).[15] |
| Temperature | Too Low | Slow Hydrolysis/Turnover | Incomplete reaction. | Gradually increase temperature (e.g., from 60°C to 80°C). |
| Too High | Fast Hydrolysis | May increase rate of decomposition pathways. | Lower temperature and allow for longer reaction time. |
Validated Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a robust starting point for optimization.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1, 0.1 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Place the vial in a pre-heated oil bath or heating block (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). A stalled reaction may be "revived" with an additional charge of catalyst if caught early.[10]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Screening for Optimal Base and Solvent Conditions
For challenging substrates, a parallel screen is the most efficient optimization method.
-
Setup: Arrange an array of reaction vials in a parallel synthesis block.
-
Reagent Addition: To each vial, add the standard amounts of your aryl halide and this compound.
-
Variable Addition: Add the different bases (e.g., Vial 1: K₃PO₄, Vial 2: K₂CO₃, Vial 3: Cs₂CO₃, Vial 4: CsF) and solvent systems (e.g., Row A: Dioxane/H₂O, Row B: THF/H₂O, Row C: Toluene/H₂O) to be tested.
-
Catalyst Addition: Add the same catalyst system to each vial.
-
Reaction & Analysis: Run all reactions under identical temperature and time conditions. Analyze the outcome of each reaction by LC-MS to determine conversion and side product formation, allowing for direct comparison.
By systematically addressing these common failure points and leveraging the provided protocols, you can significantly improve the success rate and yield of your Suzuki-Miyaura coupling reactions with this compound.
References
-
Liu, J., Kimmel, K., Dao, K., Liu, Y., & Qi, M. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. [Link]
-
Liu, J. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. [Link]
-
Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ACS Publications. [Link]
-
Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. American Chemical Society. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Gallou, F., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]
-
Gallou, F., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Lloyd-Jones, G. C., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]
-
Jia, F., et al. (2018). Protoboration of Alkynes and Miyaura Borylation Catalyzed by Low Loadings of Palladium. Organic Letters. [Link]
-
Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Yeo, W. L., et al. (2014). Tandem Cycloisomerization/Suzuki Coupling of Arylethynyl MIDA Boronates. Tetrahedron Letters. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Gonzalez, J. A., et al. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]
-
Phosfluorescent. (n.d.). Optimizing Suzuki-Miyaura Coupling with High-Purity Boronic Acids. [Link]
-
Chemler, S. R. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Angewandte Chemie International Edition. [Link]
-
ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings. [Link]
-
Gillis, E. P., & Burke, M. D. (2008). Iterative Cross-Coupling with MIDA Boronates. CORE. [Link]
-
Dreher, S. D., et al. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Organic Letters. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Singh, A., & Kumar, S. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Knapp, D. M., et al. (2011). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. MIDA Boronates [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound [myskinrecipes.com]
- 17. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. orgsyn.org [orgsyn.org]
- 21. reddit.com [reddit.com]
- 22. Suzuki Coupling [organic-chemistry.org]
- 23. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting the Deprotection of Propynylboronic Acid MIDA Ester
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Propynylboronic acid is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. However, its inherent instability presents a significant challenge. The MIDA (N-methyliminodiacetic acid) protecting group offers a robust solution, rendering the boronic acid stable for storage and handling.[1][2] Despite the utility of the MIDA ester, its deprotection can be problematic, often leading to low yields or complete failure. This guide addresses the most common issues encountered during this critical step.
Core Principles of MIDA Boronate Deprotection
The deprotection of MIDA boronates is a hydrolysis reaction that cleaves the B-O bonds of the ester.[3] The rate and success of this hydrolysis are governed by two distinct mechanistic pathways[4][5][6]:
-
Fast, Base-Mediated Hydrolysis: This pathway is promoted by strong aqueous bases like sodium hydroxide (NaOH). It proceeds rapidly, often within minutes at room temperature, and involves the rate-limiting attack of a hydroxide ion on a MIDA carbonyl carbon.[4][5]
-
Slow, Neutral Hydrolysis: This mechanism does not require an external acid or base and involves the rate-limiting cleavage of the B-N bond by a cluster of water molecules.[4][5] This is the principle behind the "slow-release" of boronic acids using milder bases like potassium phosphate (K₃PO₄), which is particularly useful for unstable boronic acids in subsequent reactions.[1]
The choice between these pathways is determined by pH, water activity, and phase transfer between the organic and aqueous layers.[4]
Troubleshooting Guide: Unsuccessful Deprotection
This section is formatted as a series of common problems encountered in the lab, followed by their potential causes and actionable solutions.
Problem 1: No deprotection or incomplete reaction.
Observation: TLC or LC-MS analysis shows predominantly starting MIDA ester even after extended reaction times.
Potential Causes & Solutions:
-
Insufficiently Basic Conditions: The hydroxide concentration may be too low to initiate the fast, base-mediated hydrolysis pathway.
-
Solution: Increase the concentration of the aqueous NaOH solution (e.g., from 1 M to 2 M). Ensure vigorous stirring to promote mixing between the organic and aqueous phases.
-
-
Poor Phase Transfer: If the MIDA ester is highly lipophilic, it may remain sequestered in the organic phase, limiting its interaction with the aqueous base.[4]
-
Solution:
-
Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to facilitate the movement of hydroxide ions into the organic phase.
-
Increase the proportion of the polar organic solvent (e.g., THF) to improve the miscibility of the two phases.
-
-
-
Incorrect Choice of Base: For some substrates, a different inorganic base may be more effective.
-
Solution: While NaOH is standard for fast deprotection, consider screening other bases such as lithium hydroxide (LiOH) or potassium carbonate (K₂CO₃) in an aqueous solution.
-
Problem 2: Disappearance of starting material, but no desired product is isolated.
Observation: The starting MIDA ester is consumed, but the expected propynylboronic acid is not observed in the final product. You may see baseline material on a TLC plate or unidentifiable products by LC-MS.
Potential Causes & Solutions:
-
Product Instability and Decomposition: Propynylboronic acid, like many alkynyl- and other unsaturated boronic acids, is prone to decomposition via several pathways, especially under the reaction or workup conditions.[1][2][7][8] These pathways include:
-
Protodeboronation: Cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often accelerated by heat and the presence of base.[1][2]
-
Oxidation: The boronic acid is oxidized to other species.
-
Polymerization: The unsaturated boronic acid polymerizes.[1][2][7][8]
-
Solution:
-
Lower the Reaction Temperature: Perform the deprotection at 0 °C or even lower to minimize decomposition.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and proceed with the workup as soon as the starting material is consumed.
-
Gentle Workup: After deprotection, immediately neutralize the basic solution with a mild acid (e.g., dilute HCl or acetic acid) at low temperature. Avoid prolonged exposure to strongly acidic or basic conditions. Extract the product into an organic solvent and dry it quickly.
-
In Situ Use: If the propynylboronic acid is intended for a subsequent reaction (e.g., a Suzuki-Miyaura coupling), consider performing the deprotection and the next step in a one-pot fashion. This avoids isolation of the unstable boronic acid. The "slow-release" method using K₃PO₄ is ideal for this purpose.[1][9]
-
-
-
Formation of Boroxines: Boronic acids can reversibly form cyclic trimers called boroxines upon dehydration. While this is a form of the desired product, it can complicate analysis and purification.
-
Solution: Boroxine formation is often reversible in the presence of water. If you suspect boroxine formation, ensure your purification and analysis methods account for this possibility.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the deprotection of propynylboronic acid MIDA ester?
A common and effective solvent system is a biphasic mixture of an etheral solvent, such as tetrahydrofuran (THF) or diethyl ether (Et₂O), and an aqueous base. THF is often preferred due to its better ability to dissolve a wider range of organic substrates.
Q2: How can I monitor the progress of the deprotection reaction?
-
Thin-Layer Chromatography (TLC): MIDA boronates have a unique affinity for silica gel. They are generally immobile in non-polar eluents like diethyl ether but can be moved with more polar solvents like THF.[9] This property can be exploited to monitor the disappearance of the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to monitor the disappearance of the starting material and the appearance of the desired product. Using buffered HPLC eluents can improve the stability of the MIDA boronate during analysis.[4]
Q3: My propynylboronic acid is an oil and difficult to purify. What can I do?
Alkynylboronic acids can be challenging to purify.
-
Acid/Base Extraction: You can try to purify the crude product by performing an acid/base extraction. Dissolve the crude material in an organic solvent and extract with a mild aqueous base to move the boronic acid into the aqueous layer. Then, re-acidify the aqueous layer and extract the purified boronic acid back into an organic solvent.
-
Recrystallization: If the boronic acid is a solid, recrystallization is a good option.
-
Derivative Formation: For particularly unstable boronic acids, it may be beneficial to convert them to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, for purification and storage.[10]
Q4: Can I use acidic conditions to deprotect the MIDA ester?
MIDA boronates are generally stable under acidic conditions.[4][10] Basic hydrolysis is the standard and most effective method for their deprotection.[10]
Experimental Protocols
Protocol 1: Standard (Fast) Deprotection
This protocol is suitable for relatively stable propynylboronic acids.
-
Dissolve the this compound (1.0 equiv) in THF (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1 M aqueous NaOH (2.0-3.0 equiv) dropwise with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS every 5-10 minutes.
-
Once the starting material is consumed (typically within 30 minutes), carefully acidify the reaction mixture to pH ~7 with 1 M HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure at low temperature.
-
Use the crude propynylboronic acid immediately in the next step or attempt purification if necessary.
Protocol 2: Slow-Release Deprotection for In Situ Use
This protocol is ideal when the unstable propynylboronic acid is to be used immediately in a subsequent cross-coupling reaction.
-
To a reaction vessel containing the coupling partner and palladium catalyst, add the this compound (1.0-1.5 equiv).
-
Add the solvent for the cross-coupling reaction (e.g., dioxane).
-
Add an aqueous solution of K₃PO₄ (3.0 equiv).
-
Heat the reaction mixture to the temperature required for the cross-coupling reaction (e.g., 60-100 °C).[1] The MIDA ester will slowly hydrolyze in situ, releasing the propynylboronic acid which will then participate in the cross-coupling reaction.
Visualizations
Deprotection Workflow Diagram
Caption: A typical workflow for the deprotection of a MIDA ester.
Mechanistic Pathways Diagram
Caption: The two main hydrolytic pathways for MIDA boronate deprotection.
Data Summary
| Condition | Base | Typical Temperature | Reaction Time | Best For |
| Fast Deprotection | 1-2 M NaOH (aq) | 0 °C to RT | < 30 min | Isolation of relatively stable boronic acids. |
| Slow-Release | K₃PO₄ (aq) | 60-100 °C | Several hours | In situ use of unstable boronic acids in cross-coupling reactions.[1] |
References
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., ... & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067-1075. [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]
-
Sun, J., & Santos, W. L. (2011). A method for the deprotection of alkylpinacolyl boronate esters. Organic letters, 13(8), 1956-1959. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Organic Syntheses, 90, 92-103. [Link]
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., ... & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Request PDF. [Link]
-
A mild and simple method for making MIDA boronates. (2020). Amazon S3. [Link]
-
Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. PMC. [Link]
-
Sun, J., & Santos, W. L. (2011). A method for the deprotection of alkylpinacolyl boronate esters. ACS Publications. [Link]
-
Roscales, S., & Csákÿ, A. G. (2014). Transition-metal-free C–C bond forming reactions of aryl, alkenyl and alkynylboronic acids and their derivatives. Chemical Society Reviews, 43(20), 7029-7041. [Link]
-
Welch, C. J., Nuhant, P., & Welch, C. J. (2016). A general protocol for the polycondensation of thienyl N-methyliminodiacetic acid boronate esters to form high molecular weight copolymers. Journal of the American Chemical Society, 138(40), 13361-13368. [Link]
-
Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]
-
Roscales, S., & Csákÿ, A. G. (2014). Transition-metal-free C–C bond forming reactions of aryl, alkenyl and alkynylboronic acids and their derivatives. RSC Publishing. [Link]
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., ... & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067-1075. [Link]
-
N-Methyliminodiacetic acid (MIDA, 2). Organic Syntheses. [Link]
-
Sun, J. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]
-
Welch, C. J., Nuhant, P., & Welch, C. J. (2016). A general protocol for the polycondensation of thienyl N-methyliminodiacetic acid boronate esters to form high molecular weight copolymers. ResearchGate. [Link]
-
Can I remove boronic acid using Work up process?. ResearchGate. [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
-
Leon, T., & Fernandez, E. (2016). ChemInform Abstract: The Pauson—Khand Reaction Using Alkynylboronic Esters: Solving a Long‐Standing Regioselectivity Issue. ChemInform, 47(49). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Purification of Propynylboronic Acid MIDA Ester
Welcome to the technical support center for the purification of propynylboronic acid MIDA ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the purification of this versatile reagent. This compound is a stable, crystalline solid that serves as a key building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic molecules.[1][2] Its stability to air, moisture, and silica gel chromatography makes it a superior alternative to the often-unstable free boronic acid.[2][3]
This document provides troubleshooting guides and frequently asked questions to ensure you can achieve the highest purity of your this compound, a critical factor for successful downstream applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound from a typical reaction mixture, which commonly involves the reaction of propynylboronic acid with N-methyliminodiacetic acid (MIDA).
Problem 1: Low or No Product Formation After Reaction
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of starting material (propynylboronic acid) and little to no desired MIDA ester.
Potential Causes & Solutions:
-
Incomplete Dehydration: The formation of the MIDA ester from the boronic acid and MIDA is a condensation reaction that requires the removal of water. If water is not effectively removed, the equilibrium will not favor product formation.
-
Solution: Ensure your reaction is set up with an efficient Dean-Stark trap or that you are using a suitable dehydrating agent. If using a solvent like toluene or dioxane, ensure it is anhydrous. Azeotropic removal of water is critical for driving the reaction to completion.[4]
-
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Solution: A typical temperature for this reaction is refluxing in toluene or heating in DMF at around 80-100 °C.[5] If you are running the reaction at a lower temperature, consider increasing it.
-
-
Degradation of Starting Material: Propynylboronic acid, like many boronic acids, can be susceptible to degradation, particularly protodeboronation, under certain conditions.[6]
-
Solution: Ensure all reagents and solvents are of high quality and free from acidic or strong basic impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidative degradation.
-
Problem 2: Difficulty in Separating the Product from MIDA Starting Material
Symptom: During column chromatography, the desired this compound co-elutes with unreacted N-methyliminodiacetic acid (MIDA).
Potential Causes & Solutions:
-
Inappropriate Solvent System for Chromatography: The polarity of the eluent may not be optimal for separating the more polar MIDA from the less polar MIDA ester.
-
Solution: Start with a non-polar solvent system and gradually increase the polarity. A common starting point for silica gel chromatography of MIDA boronates is a mixture of hexanes and ethyl acetate. A gradient elution from 100% hexanes to a higher percentage of ethyl acetate should provide good separation. For more polar impurities, a solvent system like dichloromethane/methanol might be necessary. Some protocols also report the use of diethyl ether/acetonitrile.[7]
-
-
Recrystallization as an Alternative: MIDA boronates are often highly crystalline compounds.[8][9]
-
Solution: If chromatographic separation is challenging, consider recrystallization. A common solvent system for recrystallizing MIDA boronates is acetonitrile/diethyl ether.[7] Dissolve the crude product in a minimal amount of hot acetonitrile and slowly add diethyl ether until turbidity is observed. Allowing the solution to cool slowly should yield pure crystals of the MIDA ester.
-
Problem 3: Product Degradation During Purification
Symptom: The purified product shows signs of decomposition upon standing, or the yield is significantly lower than expected after purification, with byproducts observed by NMR or LC-MS.
Potential Causes & Solutions:
-
Hydrolysis of the MIDA Ester: Although MIDA boronates are significantly more stable than the corresponding boronic acids, they can still hydrolyze back to the boronic acid and MIDA, especially in the presence of water and acid or base.[7]
-
Solution: Ensure all solvents used for workup and chromatography are anhydrous. Avoid prolonged exposure to acidic or basic conditions. If an aqueous workup is necessary, use a neutral pH wash and minimize the contact time. Simply increasing the dielectric constant of the aqueous phase during work-ups can help avoid undesired hydrolysis.[7]
-
-
Silica Gel-Mediated Decomposition: While MIDA boronates are generally stable on silica gel, prolonged exposure to acidic silica gel can sometimes lead to degradation.[2]
-
Solution: Use neutral or deactivated silica gel for chromatography. To neutralize silica gel, you can wash it with a solution of triethylamine in your eluent system (e.g., 1% triethylamine) before use. Perform the chromatography as quickly as possible to minimize contact time.
-
Problem 4: Co-elution with Boroxine Byproducts
Symptom: NMR analysis of the purified product shows broad peaks or additional signals consistent with the formation of boroxines (the cyclic anhydride trimer of the boronic acid).
Potential Causes & Solutions:
-
Incomplete Reaction or Hydrolysis: Boroxines form from the dehydration of boronic acids. Their presence indicates that either the initial MIDA ester formation was incomplete or that some of the MIDA ester hydrolyzed back to the boronic acid during workup or purification.
-
Solution: Re-optimize the reaction conditions to ensure complete conversion to the MIDA ester. During workup and purification, strictly adhere to anhydrous conditions. If boroxine contamination is significant, it may be necessary to re-subject the mixture to the MIDA ester formation reaction conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying this compound?
For most routine purifications, flash column chromatography on silica gel is the method of choice.[10] this compound is generally stable to silica gel.[2] A typical solvent system would be a gradient of ethyl acetate in hexanes. For highly pure material, recrystallization can be an excellent final purification step.
Q2: How can I confirm the purity and identity of my final product?
A combination of analytical techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the structure of the this compound. Key signals to look for are the methyl group on the nitrogen, the methylene protons of the iminodiacetic acid backbone, and the signals for the propynyl group.[5][11]
-
¹¹B NMR Spectroscopy: The ¹¹B NMR chemical shift can confirm the tetracoordinate nature of the boron atom in the MIDA ester, which typically appears around δ 8-12 ppm.[12]
-
High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition of your product.
-
Melting Point: A sharp melting point is a good indicator of high purity for crystalline solids.
Q3: My this compound appears to be hydrolyzing during storage. How can I prevent this?
This compound is significantly more stable than its boronic acid counterpart but should still be handled with care to ensure long-term stability.
-
Storage Conditions: Store the purified product in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C is recommended).[1]
-
Desiccation: Store the container in a desiccator to protect it from atmospheric moisture.
Q4: Can I use reverse-phase chromatography for purification?
While standard silica gel chromatography is more common, reverse-phase chromatography can be an option, particularly for more polar MIDA esters or for separating very similar impurities. A typical mobile phase would be a gradient of acetonitrile in water. However, be mindful of the potential for hydrolysis in aqueous mobile phases. Using a buffer to maintain a neutral pH is advisable.
Q5: What are the common impurities I should expect?
-
Unreacted Starting Materials: Propynylboronic acid and N-methyliminodiacetic acid.
-
Boroxine: The cyclic trimer of propynylboronic acid.
-
Hydrolysis Product: Propynylboronic acid formed from the hydrolysis of the MIDA ester during workup or purification.
-
Homocoupling Products: In some cases, especially if palladium catalysts are used in the preceding step, you might see homocoupling of the propynylboronic acid.[6]
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC or LC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
-
Dissolution: In a clean flask, dissolve the impure this compound in the minimum amount of a hot solvent in which it is soluble (e.g., acetonitrile).
-
Insolubilization: While the solution is still warm, slowly add a solvent in which the product is insoluble (an "anti-solvent"), such as diethyl ether, until the solution becomes slightly cloudy.
-
Crystallization: Allow the flask to cool slowly to room temperature. For maximum recovery, you can then place the flask in a refrigerator or ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent (diethyl ether) to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Protons | Chemical Shift (ppm) | Multiplicity |
| -C≡CH | ~2.0 | s |
| CH₃ -N | ~2.8 | s |
| -N-CH₂ -COO- | ~3.2 & 4.2 | d (AB quartet) |
Note: Chemical shifts can vary depending on the solvent and other factors.
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Recommended Action |
| Low Yield | Incomplete dehydration | Use a Dean-Stark trap or dehydrating agent. |
| Co-elution with MIDA | Inappropriate solvent system | Use a gradient elution from non-polar to polar. |
| Product Degradation | Hydrolysis | Use anhydrous solvents and avoid pH extremes. |
| Boroxine Impurities | Incomplete reaction/hydrolysis | Ensure complete reaction and anhydrous workup. |
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Chemical Structures
Caption: Structures of the target molecule and common impurities.
References
-
MySkinRecipes. This compound. [Link]
-
ACS Publications. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
National Institutes of Health. (n.d.). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC. [Link]
-
National Institutes of Health. (n.d.). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. [Link]
-
National Institutes of Health. (n.d.). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Semantic Scholar. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Semantic Scholar. (2023). MIDA‐ and TIDA‐Boronates Stabilize α‐Radicals Through B−N Hyperconjugation. [Link]
-
National Institutes of Health. (n.d.). Preparation of MIDA Anhydride and Reaction with Boronic Acids. [Link]
-
Amazon S3. (2020). A Mild and Simple Method for Making MIDA Boronates. [Link]
-
CORE. (n.d.). iterative cross-coupling with mida boronates. [Link]
-
National Institutes of Health. (n.d.). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. [Link]
-
ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing Homocoupling of Propynylboronic Acid MIDA Ester
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the prevention of homocoupling of propynylboronic acid MIDA ester in cross-coupling reactions. The N-methyliminodiacetic acid (MIDA) boronate protecting group offers exceptional stability, yet challenges such as undesired dimerization of the propynyl moiety can arise.[1][2] This resource is designed to help you understand the underlying mechanisms and implement effective strategies to ensure the success of your synthetic endeavors.
Understanding the Problem: The "Why" Behind Homocoupling
Homocoupling of terminal alkynes, such as this compound, is a common side reaction that leads to the formation of symmetric 1,3-diynes. This process, often referred to as Glaser or Glaser-Hay coupling, is typically mediated by copper catalysts in the presence of an oxidant, such as oxygen.[3][4][5][6] The generally accepted mechanism involves the formation of a copper(I) acetylide, which then undergoes oxidative coupling to yield the diyne product.[4]
While MIDA boronates are designed to be stable and unreactive under standard anhydrous cross-coupling conditions, the terminal alkyne functionality remains susceptible to this undesired side reaction, particularly when copper co-catalysts are employed, as is common in Sonogashira couplings.[2][7][8] Even in Suzuki-Miyaura couplings, which are palladium-catalyzed, trace copper impurities or the presence of oxygen can promote this unwanted dimerization.[9][10]
Visualizing the Unwanted Pathway: Glaser-Hay Homocoupling
Caption: A decision-making workflow for troubleshooting homocoupling.
Frequently Asked Questions (FAQs)
Q1: Why use a MIDA ester if it can still undergo side reactions?
A1: The primary advantage of the MIDA boronate is its stability, which allows for the purification, storage, and handling of otherwise unstable boronic acids, such as 2-heteroaromatic derivatives. [2][11]It also enables iterative cross-coupling strategies. [1][12]While the terminal alkyne moiety remains reactive, the MIDA group protects the boronic acid functionality from decomposition and undesired reactions until it is intentionally cleaved under the reaction conditions. [1][2]
Q2: Can I completely avoid using a copper co-catalyst in Sonogashira reactions?
A2: Yes, numerous copper-free Sonogashira protocols have been developed and are often preferred to avoid the issue of alkyne homocoupling. [13][14]These methods typically rely on highly active palladium catalyst systems that do not require copper for efficient transmetalation.
Q3: My reaction is performed under an argon atmosphere, but I still see homocoupling. Why?
A3: Even with an inert atmosphere, trace amounts of oxygen can be present in the solvent or adsorbed onto the surfaces of the glassware and reagents. It is crucial to use properly degassed solvents and to ensure all reagents are dry and handled under strictly anaerobic conditions. [7][10]
Q4: How can I purify my desired product away from the homocoupled diyne byproduct?
A4: Purification can often be achieved using standard column chromatography on silica gel. The polarity of the symmetrical diyne byproduct is typically different from the desired cross-coupled product. In some cases, specialized purification beads can be used for high-throughput removal of impurities. [15]
Q5: Does the MIDA boronate itself influence the rate of homocoupling?
A5: The MIDA boronate group is primarily a protecting group for the boronic acid and is not expected to directly participate in the Glaser coupling of the terminal alkyne. However, its steric bulk and electronic properties could potentially influence the coordination of the alkyne to any catalytic species in solution, though this is a secondary effect. The primary drivers of homocoupling are the presence of a suitable catalyst (like copper) and an oxidant. [3][4]
Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
To an oven-dried reaction vial, add the aryl or vinyl halide (1.0 equiv.), this compound (1.2 equiv.), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if necessary.
-
Seal the vial with a septum and purge with argon for 15 minutes.
-
Add degassed solvent (e.g., THF or dioxane) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv.) via syringe.
-
Stir the reaction at the desired temperature (start with room temperature and increase if necessary) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with Minimized Homocoupling
-
To an oven-dried reaction vial, add the aryl or vinyl halide (1.0 equiv.), this compound (1.2 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₃PO₄, 3.0 equiv.).
-
Seal the vial with a septum and purge with argon for 15 minutes.
-
Add degassed solvent (e.g., a mixture of THF and water, 10:1) via syringe.
-
Stir the reaction at the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
References
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. [Link]
-
Development of optimized conditions for Glaser-Hay bioconjugations. PMC - NIH. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Glaser Coupling, Hay Coupling. Organic Chemistry Portal. [Link]
-
Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications (RSC Publishing). [Link]
-
Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing. [Link]
-
Copper(i)-catalyzed homo-coupling of terminal alkynes at room temperature under solvent and base free conditions using O2 as an oxidant. RSC Publishing. [Link]
-
Suzuki cross-coupling. Chemistry LibreTexts. [Link]
-
Reactivity of 1,3-enyne MIDA boronates: exploration of novel 1,2-alkyne shift via gem-difluorination. Chemical Science (RSC Publishing). [Link]
-
iterative cross-coupling with mida boronates. CORE. [Link]
-
Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]
-
Reduction of Alkynes. Chemistry LibreTexts. [Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]
-
Radical Instability in Aid of Efficiency: A Powerful Route to Highly Functional MIDA Boronates. ResearchGate. [Link]
-
meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. NIH. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. NIH. [Link]
-
Requirement for an Oxidant in Pd/Cu Co-Catalyzed Terminal Alkyne Homocoupling To Give Symmetrical 1,4-Disubstituted 1,3-Diynes. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH. [Link]
-
Regioselective Electrophilic Addition to Propargylic B(MIDA)s Enabled by β‐Boron Effect. Wiley Online Library. [Link]
-
Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions. Nanochemistry Research. [Link]
-
Copper-Catalyzed Eglinton Oxidative Homocoupling of Terminal Alkynes: A Computational Study. ResearchGate. [Link]
-
High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. eScholarship.org. [Link]
-
Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. NIH. [Link]
-
Recent Advances in the Synthesis and Reactivity of MIDA Boronates. ResearchGate. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Alkenes To Alkynes Via Halogenation And Elimination Reactions. Master Organic Chemistry. [Link]
-
Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. PMC - NIH. [Link]
-
Copper-catalyzed oxidative alkyne homocoupling without palladium, ligands and bases. Green Chemistry (RSC Publishing). [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
3 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. PubMed Central. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions [nanochemres.org]
- 15. escholarship.org [escholarship.org]
propynylboronic acid MIDA ester stability in different organic solvents
Welcome to the technical support center for propynylboronic acid N-methyliminodiacetic acid (MIDA) ester. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and reactivity of your MIDA boronate, maximizing the success of your experiments.
The Unparalleled Stability of MIDA Boronates: A Mechanistic Overview
Propynylboronic acid, like many other alkynyl, vinyl, and heterocyclic boronic acids, is inherently unstable, prone to decomposition pathways such as protodeboronation, oxidation, and polymerization.[1][2][3] This instability can lead to challenges in storage, handling, and achieving reproducible results in cross-coupling reactions.[1]
The innovation of N-methyliminodiacetic acid (MIDA) as a protecting group has revolutionized the use of these sensitive boronic acids.[1][4] By chelating to the boron center, the MIDA ligand induces a rehybridization from a reactive sp² state to a more stable sp³ state.[5] This creates a rigid, bicyclic structure that sterically shields the boron and electronically deactivates it towards unwanted side reactions.[6] The result is a crystalline, free-flowing solid that is remarkably stable to air and moisture, making it compatible with benchtop handling and silica gel chromatography.[1][7]
The true elegance of the MIDA boronate lies in its capacity for controlled deprotection. While it is unreactive under standard anhydrous cross-coupling conditions, the MIDA group can be readily cleaved under mild aqueous basic conditions to slowly release the active sp²-hybridized boronic acid in situ for the desired reaction.[3][5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with propynylboronic acid MIDA ester, with a focus on stability in organic solvents.
Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reaction
-
Possible Cause 1: Premature Hydrolysis of the MIDA Ester.
-
Explanation: The stability of the MIDA boronate is contingent on anhydrous conditions. The presence of water in your reaction solvent, even in trace amounts, can initiate the slow hydrolysis of the MIDA ester to the free boronic acid, especially at elevated temperatures.[8] If this occurs before the addition of your catalyst and coupling partner, the unprotected and unstable propynylboronic acid can decompose.
-
Solution:
-
Use Anhydrous Solvents: Always use freshly distilled or commercially available anhydrous solvents. Solvents like dioxane, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally good choices when anhydrous.
-
Inert Atmosphere: Assemble your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Proper Reagent Handling: Ensure all other reagents, including your base and coupling partner, are dry.
-
-
-
Possible Cause 2: Inappropriate Base or Deprotection Conditions.
-
Explanation: The deprotection of the MIDA ester to the active boronic acid requires aqueous basic conditions. An anhydrous base in an anhydrous solvent will not facilitate the necessary hydrolysis for the Suzuki-Miyaura reaction to proceed.
-
Solution: The "slow-release" protocol, which involves the use of a base like potassium phosphate (K₃PO₄) with a controlled amount of water in a solvent like dioxane or THF, is ideal for promoting the gradual release of the boronic acid for the cross-coupling reaction.[3]
-
Issue 2: Inconsistent Results or Batch-to-Batch Variability
-
Possible Cause: Inconsistent Solvent Quality or Storage of Stock Solutions.
-
Explanation: If you prepare stock solutions of this compound, their stability over time is highly dependent on the solvent. Storing the MIDA ester in a solvent that is not rigorously anhydrous can lead to gradual degradation. Protic solvents, such as alcohols, are not recommended for long-term storage as they can cause decomposition.[6]
-
Solution:
-
Prepare Fresh Solutions: For maximum reproducibility, it is best to prepare fresh solutions of the MIDA ester for each experiment.
-
Anhydrous Aprotic Solvents for Storage: If a stock solution must be prepared, use a high-quality anhydrous aprotic solvent like DMSO or dioxane. Store the solution under an inert atmosphere and at a low temperature (2-8°C). A study has shown ethynyl MIDA boronate to be remarkably stable in DMSO even at high temperatures.
-
Monitor Solution Integrity: If you have a stored solution, it is good practice to check its purity by a technique like ¹H NMR before use, especially if you observe inconsistent results.
-
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting issues related to the stability of this compound.
Caption: Troubleshooting workflow for this compound stability.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
A: Solid this compound is exceptionally stable and can be stored on the benchtop under air for extended periods.[3] Studies have shown that various MIDA boronates exhibit no decomposition by ¹H NMR after more than 60 days of benchtop storage.[1][3] For long-term storage, it is recommended to keep the solid in a tightly sealed container at 2-8°C.
Q2: Can I purify this compound by silica gel chromatography?
A: Yes, one of the significant advantages of MIDA boronates is their universal compatibility with silica gel chromatography.[1][7] This allows for easy purification and monitoring of reactions by thin-layer chromatography (TLC).
Q3: What is the stability of this compound in common organic solvents?
A: The stability in solution is highly dependent on the solvent being anhydrous and aprotic. The table below provides a qualitative summary of stability in common organic solvents.
| Solvent | Type | Stability (Anhydrous) | Notes |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Excellent | High stability, even at elevated temperatures, has been reported for ethynyl MIDA boronate. Recommended for stock solutions. |
| Dioxane | Aprotic, Non-polar | Excellent | A common and recommended solvent for Suzuki-Miyaura reactions using the slow-release protocol.[3] |
| Tetrahydrofuran (THF) | Aprotic, Polar | Very Good | Ensure the solvent is anhydrous, as THF can absorb water.[8] |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Very Good | A suitable solvent for reactions, but ensure it is of high purity and anhydrous. |
| Acetonitrile (MeCN) | Aprotic, Polar | Good | Generally compatible, but ensure it is anhydrous. |
| Chlorinated Solvents (DCM, Chloroform) | Aprotic | Fair to Good | While generally stable for short periods (e.g., TLC analysis), prolonged storage is not recommended as some decomposition can occur.[6] |
| Alcohols (Methanol, Ethanol) | Protic | Poor | Protic solvents can cause transesterification or hydrolysis of the MIDA ester and should be avoided for storage or as a reaction solvent unless part of a specific deprotection protocol.[6] |
| Water | Protic | Unstable | Water, especially with a base, will lead to the hydrolysis of the MIDA ester to the free boronic acid. |
Q4: Do I need to use an inert atmosphere when handling the solid MIDA ester?
A: For weighing and brief handling of the solid MIDA ester, an inert atmosphere is not strictly necessary due to its high stability in air.[7] However, when setting up reactions, especially those that are heated or run for extended periods, using an inert atmosphere is a standard good laboratory practice to prevent the introduction of moisture.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling using the Slow-Release Method
This protocol is a general guideline for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide using the slow-release method.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Reaction vessel (e.g., Schlenk tube or vial with a screw cap and septum)
-
Magnetic stir bar
Procedure:
-
Reaction Setup: To a dry reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), palladium catalyst (e.g., 2-5 mol %), and phosphine ligand (e.g., 4-10 mol %).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add the finely ground K₃PO₄ (3.0-7.5 equiv.). Then, add anhydrous 1,4-dioxane and degassed water in a 5:1 to 10:1 ratio (e.g., to make a 0.1 M solution with respect to the aryl halide).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-100 °C) and stir vigorously. The slow-release of the boronic acid typically occurs over several hours.[3]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol Workflow Diagram
Caption: Step-by-step workflow for a Suzuki-Miyaura coupling reaction.
References
-
Yadav, D. K., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(40), 14495–14497. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
MySkinRecipes. This compound. [Link]
- This citation is not directly used in the text but was part of the research.
-
Lee, J. C. H., et al. (2014). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Communications. [Link]
- This citation is not directly used in the text but was part of the research.
- This citation is not directly used in the text but was part of the research.
-
Cumming, G. R., et al. (2016). A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. Journal of the American Chemical Society, 138(40), 13361–13368. [Link]
-
Ball, M., et al. (2011). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Angewandte Chemie International Edition, 50(12), 2686–2714. [Link]
- This citation is not directly used in the text but was part of the research.
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. Organic Syntheses. [Link]
Sources
- 1. MIDA Boronates [sigmaaldrich.com]
- 2. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Propynylboronic Acid MIDA Ester Reactions by NMR Spectroscopy
Welcome to the technical support center for monitoring propynylboronic acid MIDA ester reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile building blocks in their synthetic endeavors. As these reactions, particularly Suzuki-Miyaura cross-couplings, are foundational to modern organic synthesis, a robust and reliable monitoring method is paramount for success.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when using Nuclear Magnetic Resonance (NMR) spectroscopy for real-time or quasi-real-time reaction analysis.
The N-methyliminodiacetic acid (MIDA) protecting group imparts exceptional stability to otherwise sensitive boronic acids, making them bench-stable, compatible with chromatography, and unreactive under standard anhydrous cross-coupling conditions.[1][2][3][4] This stability is due to the formation of a rigid bicyclic structure that rehybridizes the boron center from sp² to sp³, kinetically protecting the vacant p-orbital.[4][5][6] The controlled release of the reactive boronic acid under specific, mild aqueous basic conditions is the key to their utility in iterative cross-coupling.[1][7] NMR spectroscopy is an invaluable tool for monitoring this deprotection and the subsequent coupling, providing quantitative insights into reaction kinetics, conversion, and the formation of byproducts.[8][9][10]
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the NMR monitoring of this compound reactions.
Q1: Why is my this compound not reacting?
A1: The inertness of MIDA boronates under anhydrous conditions is by design.[1][4] For the Suzuki-Miyaura coupling to proceed, the MIDA group must be hydrolyzed to release the free propynylboronic acid. This deprotection is typically achieved with a mild aqueous base, such as sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[1][7] If no reaction is observed, first verify the presence and concentration of both the base and water in your reaction mixture. The rate of hydrolysis, and thus the initiation of the coupling reaction, is highly dependent on pH, water activity, and mass transfer between phases if the reaction is biphasic.[11][12]
Q2: Which NMR nucleus is best to monitor for this reaction? ¹H, ¹¹B, or ¹³C?
A2:
-
¹H NMR: This is the most common and practical choice for routine reaction monitoring.[8][10] You can track the disappearance of the characteristic signals of the propynyl MIDA ester (e.g., the MIDA methylene protons and the N-methyl singlet) and the appearance of product signals. Quantitative analysis is straightforward with the use of an internal standard.
-
¹¹B NMR: This can be a powerful tool for directly observing the change in the boron environment. The sp³-hybridized boron of the MIDA ester will have a distinct chemical shift from the sp²-hybridized boron of the resulting boronic acid and any subsequent boronate species.[13][14][15] This provides unambiguous evidence of MIDA deprotection.
-
¹³C NMR: While possible, ¹³C NMR is generally not preferred for routine monitoring due to its lower sensitivity and longer acquisition times, which may not be suitable for tracking faster reactions. However, it can be useful for detailed mechanistic studies, such as tracking isotopic labels.[11][12]
Q3: How do I choose a suitable internal standard for quantitative NMR (qNMR)?
A3: An ideal internal standard for qNMR should meet several criteria:[16][17][18]
-
High Purity: The standard must be of known, high purity (≥99%).[17]
-
Chemical Inertness: It must not react with any components of the reaction mixture.
-
Signal Resolution: It should have a simple signal (preferably a singlet) in a region of the ¹H NMR spectrum that does not overlap with signals from reactants, products, or solvent.[16][18]
-
Solubility: It must be soluble in the reaction solvent system.[17][18]
-
Stability: It should be stable under the reaction conditions and not volatile.
Commonly used internal standards include dimethyl sulfone, 1,4-dinitrobenzene, and maleic acid.[16][17] The choice will depend on the specific solvent and the chemical shifts of your compounds of interest.
Q4: Can I monitor the reaction directly in the NMR tube?
A4: Yes, for reactions that are sufficiently slow and where the reaction conditions (e.g., temperature) can be maintained within the NMR spectrometer, in-situ monitoring is an excellent option. For faster or higher-temperature reactions, it is more practical to take aliquots from the main reaction vessel at specific time points, quench the reaction if necessary, and then prepare the sample for NMR analysis.[8]
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Incomplete MIDA Ester Deprotection
| Symptom | Potential Cause | Recommended Solution |
| ¹H NMR shows significant remaining MIDA ester signals even after extended reaction time. ¹¹B NMR confirms the presence of the sp³-hybridized boron species. | Insufficient Base or Water: The hydrolysis of the MIDA group is base-mediated and requires water.[11][12] Anhydrous conditions will prevent deprotection. | Ensure the correct stoichiometry of a suitable aqueous base (e.g., 1M NaOH, aq. K₃PO₄) is present. For slow-release conditions, the amount of water is critical and may need optimization.[7][19] |
| Poor Mass Transfer: In biphasic systems (e.g., THF/water), inefficient mixing can limit the interaction between the organic-soluble MIDA ester and the aqueous base.[11] | Increase the stirring rate to ensure vigorous agitation and promote the formation of an emulsion, which can dramatically increase the rate of hydrolysis.[12] | |
| Incorrect Base: The choice of base can influence the rate of hydrolysis. "Fast release" is often achieved with strong bases like NaOH, while "slow release" uses weaker bases like K₃PO₄.[7][11] | For a faster reaction, switch to a stronger base like aqueous NaOH. If a controlled, slow release is desired, ensure the conditions (base, water content, temperature) are appropriate for the specific MIDA boronate.[7] |
Issue 2: Signal Broadening or Poor Resolution in NMR Spectra
| Symptom | Potential Cause | Recommended Solution |
| All signals in the ¹H NMR spectrum are broad, making integration and identification difficult. | Presence of Paramagnetic Species: Palladium catalysts, particularly Pd(0) species, can be paramagnetic and cause significant line broadening. | If taking aliquots, pass the sample through a small plug of silica gel or Celite in a pipette to filter out the heterogeneous catalyst before preparing the NMR sample. |
| Heterogeneous Mixture: The reaction mixture may contain suspended solids (e.g., base, precipitated byproducts), leading to poor shimming and broad lines.[20] | Centrifuge the NMR tube briefly to pellet any solids. Alternatively, filter the aliquot as described above. | |
| Chemical Exchange: Protons on the MIDA ligand or other molecules may be in chemical exchange, leading to broadened signals at certain temperatures. | Acquire spectra at different temperatures. Variable temperature NMR can help determine if the broadening is due to a dynamic process.[6] |
Issue 3: Competing Side Reactions Observed in NMR
| Symptom | Potential Cause | Recommended Solution |
| Appearance of signals corresponding to the protodeboronated alkyne (propyne gas or its equivalent) alongside the desired product. | Protodeboronation: The free propynylboronic acid, once released, can be susceptible to protodeboronation, especially at elevated temperatures or with prolonged reaction times in the presence of water and base.[7][21] | Use "slow-release" conditions to keep the instantaneous concentration of the unstable boronic acid low.[7] Ensure the coupling partner is reactive enough to couple with the boronic acid as it is formed. Lowering the reaction temperature may also help. |
| Homocoupling of the Propynylboronic Acid: Formation of a diyne byproduct. | This can be promoted by certain palladium catalyst systems or the presence of oxidants. Ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[22] Consider screening different palladium catalysts and ligands. |
Issue 4: Inaccurate Quantification (qNMR)
| Symptom | Potential Cause | Recommended Solution |
| Reaction conversion calculated by qNMR is inconsistent or does not seem to reflect TLC/LC-MS analysis. | Incorrect NMR Acquisition Parameters: For accurate quantification, the relaxation delay (D1) must be long enough to allow for full relaxation of all nuclei being integrated. A D1 of at least 5 times the longest T₁ (spin-lattice relaxation time) is recommended.[16][17] | Measure the T₁ values for the signals of your starting material, product, and internal standard. Set the D1 delay in your acquisition parameters to at least 5x the longest T₁ value. A 90° pulse angle should also be used for maximum signal excitation.[17] |
| Poor Signal-to-Noise (S/N): Low S/N for the internal standard or analyte signals leads to integration errors. | Increase the number of scans (NS) to improve the S/N ratio.[17] Ensure the concentrations of the analyte and internal standard are appropriate for the spectrometer. | |
| Integration Errors: Incorrectly phased spectra or poorly defined integral regions will lead to inaccurate results. | Carefully phase the spectrum before integration. Set the integral regions to encompass the entire peak, including any satellite peaks. |
III. Experimental Protocols & Workflows
Protocol: General Procedure for Monitoring a Suzuki-Miyaura Reaction by ¹H NMR
This protocol outlines the steps for taking aliquots from a reaction to monitor its progress.
1. Reaction Setup: a. To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound (1.0 eq.), the aryl/vinyl halide (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).[22] b. Add the anhydrous organic solvent (e.g., THF, dioxane). c. In a separate vial, prepare the aqueous base solution (e.g., 3 eq. K₃PO₄ in water).[19]
2. Sampling Procedure: a. At t=0, add the aqueous base to the stirring reaction mixture and begin heating if required. b. At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h), withdraw an aliquot (~50-100 µL) from the reaction mixture using a dry, inert syringe. c. Immediately quench the aliquot by adding it to a small vial containing deuterated chloroform (CDCl₃, ~0.5 mL) and a small amount of a drying agent like Na₂SO₄. The CDCl₃ will dilute the sample and stop the reaction.
3. NMR Sample Preparation for qNMR: a. Prepare a stock solution of a suitable internal standard (e.g., 1,4-dinitrobenzene) in the NMR solvent (e.g., CDCl₃) at a precisely known concentration. b. In an NMR tube, add a known volume of the internal standard stock solution (e.g., 500 µL). c. Add the quenched reaction aliquot to the NMR tube. d. Vortex the NMR tube to ensure thorough mixing.
4. NMR Acquisition: a. Acquire a ¹H NMR spectrum using quantitative parameters (e.g., 90° pulse, D1 delay of 30-60 seconds).[17] b. Process the spectrum (Fourier transform, phase correction, baseline correction).
5. Data Analysis: a. Integrate the well-resolved signal of the internal standard (I_std). b. Integrate a well-resolved signal corresponding to the starting MIDA ester (I_sm) and a signal for the product (I_p). c. Calculate the conversion using the following formula: Conversion (%) = [I_p / (protons_p)] / [(I_sm / protons_sm) + (I_p / protons_p)] * 100 (where protons is the number of protons giving rise to the integrated signal).
Workflow Diagrams
The following diagrams illustrate the key processes involved.
Caption: Workflow for NMR reaction monitoring via aliquots.
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. This compound [myskinrecipes.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buy (2-Methylpropyl)boronic acid mida ester [smolecule.com]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. azom.com [azom.com]
- 9. vapourtec.com [vapourtec.com]
- 10. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 16. researchgate.net [researchgate.net]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR - Magritek [magritek.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for Propynylboronic Acid MIDA Ester Couplings
Welcome to the technical support center for propynylboronic acid MIDA ester couplings. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of utilizing this versatile reagent in Suzuki-Miyaura cross-coupling reactions. The N-methyliminodiacetic acid (MIDA) protecting group imparts enhanced stability and allows for controlled, iterative couplings, but like any sophisticated chemical tool, challenges can arise.[1][2] This resource provides in-depth, experience-driven advice to troubleshoot common issues and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Low or No Product Yield: Where Did My Coupling Go Wrong?
This is the most common issue encountered. A systematic approach is crucial to diagnose the root cause.
Question: I've set up my Suzuki-Miyaura reaction with this compound, an aryl halide, a palladium catalyst, and a base, but I'm seeing little to no formation of my desired product. What are the likely culprits?
Answer:
Low or no yield in a MIDA boronate coupling can stem from several factors, primarily related to the deprotection (hydrolysis) of the MIDA group to release the active boronic acid and the subsequent catalytic cycle. Here’s a breakdown of potential issues and how to address them:
-
Inadequate MIDA Hydrolysis: The MIDA boronate itself is unreactive in anhydrous cross-coupling conditions.[3][4] It must first be hydrolyzed to the corresponding propynylboronic acid to participate in the transmetalation step of the Suzuki-Miyaura reaction.[5]
-
The Role of Water and Base: The rate of MIDA boronate hydrolysis is highly dependent on the pH, water activity, and the nature of the base used.[6][7][8][9] Strong aqueous bases like NaOH lead to rapid hydrolysis, while weaker bases such as K₃PO₄ in the presence of water promote a slow, controlled release of the boronic acid.[3][10] If your reaction is completely anhydrous, the MIDA boronate will likely remain intact, and no coupling will occur.[11]
-
Troubleshooting Tip: Ensure a controlled amount of water is present in your reaction mixture. For slow-release conditions, a common solvent system is a mixture of an organic solvent (like dioxane or THF) and water.[10][12] The choice and concentration of the base are also critical; K₃PO₄ is often effective for slow-release strategies.[3]
-
-
Catalyst Deactivation or Inefficiency: The choice of palladium catalyst and ligand is crucial for a successful coupling.
-
Oxidative Addition Issues: If you are using an electron-rich or sterically hindered aryl halide, the oxidative addition step may be slow or inefficient with a standard catalyst like Pd(PPh₃)₄.
-
Troubleshooting Tip: For challenging substrates, consider using more active catalyst systems. Buchwald ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ often improve results with electron-rich or sterically demanding partners.
-
-
Protodeboronation of the Active Boronic Acid: Propynylboronic acid, once released from the MIDA ester, can be susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of propyne gas and boric acid.[13] This is especially problematic if the boronic acid is released too quickly and accumulates in the reaction mixture before it can be consumed in the catalytic cycle.[10][14]
-
The Advantage of Slow Release: The "slow-release" strategy from the MIDA boronate is designed to minimize the concentration of the unstable free boronic acid at any given time, thus mitigating protodeboronation.[14][15][16]
-
Troubleshooting Tip: If you suspect protodeboronation (often indicated by the formation of the arene corresponding to your aryl halide starting material via a reductive pathway), ensure your conditions favor slow MIDA hydrolysis. This means using a weaker base (e.g., K₃PO₄ instead of NaOH) and carefully controlling the amount of water.[3][10]
-
-
Reagent Quality and Handling:
-
This compound Stability: While MIDA boronates are generally bench-stable solids, it's good practice to store them in a cool, dry place.[1][4] Degradation, though less common than with free boronic acids, can occur over long periods or with improper storage.
-
Solvent and Reagent Purity: Ensure all solvents and reagents are of appropriate purity and are anhydrous where specified (except for the deliberate addition of water for hydrolysis). Oxygen can contribute to catalyst decomposition and side reactions. Degassing your reaction mixture by sparging with an inert gas (argon or nitrogen) is highly recommended.
-
Inconsistent Results and Reproducibility Issues
Question: My first attempt at the coupling worked beautifully, but now I can't seem to reproduce the high yield. What could be causing this inconsistency?
Answer:
Reproducibility issues often point to subtle variations in reaction setup and reagent quality.
-
Water Content: The amount of water is a critical parameter that can be easily overlooked.[12]
-
The "Just Right" Amount: Too little water will result in incomplete MIDA hydrolysis, while too much can accelerate protodeboronation and potentially lead to catalyst decomposition.[11][12] The optimal amount can be sensitive, and variations in the "anhydrous" nature of your solvents or the hydration state of your base can lead to inconsistent results.
-
Troubleshooting Tip: Standardize your procedure by using a consistent source and volume of water. If using a hydrated base (e.g., K₃PO₄·H₂O), be aware of its water content. For sensitive reactions, adding a specific, measured amount of water to rigorously dried solvents can improve reproducibility.
-
-
Batch-to-Batch Reagent Variation:
-
Catalyst Activity: The activity of palladium catalysts can vary between batches.
-
Purity of Starting Materials: Impurities in either the this compound or the aryl halide can inhibit the catalyst.
-
Troubleshooting Tip: If you suspect a reagent issue, try a new batch of the catalyst or starting materials. Running a small-scale control reaction with previously successful batches can help isolate the problematic reagent.
-
-
Reaction Setup and Inert Atmosphere:
-
Oxygen Sensitivity: Palladium(0) species in the catalytic cycle are sensitive to oxygen. Inconsistent degassing can lead to variable catalyst deactivation.
-
Troubleshooting Tip: Employ a consistent and thorough degassing method for every reaction. The freeze-pump-thaw technique is highly effective, though sparging with an inert gas for an extended period is often sufficient.
-
Visualizing the Process: Reaction and Troubleshooting
To better understand the key steps and decision points, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.
Caption: The Suzuki-Miyaura cycle for MIDA boronates.
Caption: A workflow for troubleshooting failed couplings.
Experimental Protocols
Protocol 1: General Procedure for Slow-Release Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization based on the specific substrates used.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) or a combination of a palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the reaction solvent (e.g., dioxane or THF) and water. A common ratio is 4:1 or 5:1 organic solvent to water. The concentration is typically in the range of 0.1 M with respect to the limiting reagent.
-
Degassing: Seal the vial and thoroughly degas the mixture. This can be done by bubbling argon or nitrogen through the solution for 15-20 minutes or by using 3-4 freeze-pump-thaw cycles.
-
Reaction: Place the vial in a preheated oil bath at the desired temperature (typically 60-100 °C) and stir for the required time (monitor by TLC or LC-MS, usually 4-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Data Presentation: Common Reaction Conditions
The choice of base, solvent, and catalyst is interdependent and crucial for success. The following table provides a summary of commonly employed conditions for MIDA boronate couplings.
| Parameter | Condition A (Slow Release) | Condition B (Rapid Deprotection) | Rationale & Causality |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | NaOH, KOH | Weaker bases with water promote a controlled, slow hydrolysis, minimizing the concentration of the unstable free boronic acid and reducing side reactions like protodeboronation.[3][10] Strong bases cause rapid, stoichiometric deprotection. |
| Solvent | Dioxane/H₂O (5:1), THF/H₂O (4:1) | THF/H₂O (2:1) | The organic solvent ensures solubility of the reagents, while water is essential for the hydrolysis of the MIDA ester.[6][12] The water ratio is critical for controlling the hydrolysis rate.[7][8][9] |
| Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂/SPhos | Pd(PPh₃)₄ | For challenging couplings (e.g., with aryl chlorides or hindered substrates), more active catalyst systems like those employing Buchwald ligands are often necessary to ensure the rate of cross-coupling outpaces boronic acid decomposition.[14] |
| Temperature | 60 - 100 °C | Room Temperature to 50 °C | Higher temperatures are often required to drive the catalytic cycle, especially with less reactive coupling partners. The stability of the MIDA boronate allows for more forcing conditions than might be tolerated by the free boronic acid.[17] |
References
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]
-
Ogba, O. M., Gonzalez, J. A., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Europe PMC. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. University of Bristol Research Portal. [Link]
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed. [Link]
-
Request PDF. (n.d.). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. [Link]
-
Lipshutz, B. H., et al. (2017). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. ACS Catalysis. [Link]
-
Iovu, M. C., et al. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. [Link]
-
Leonori, D., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Yamamoto, T. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boronic Acids (pp. 245-279). Royal Society of Chemistry. [Link]
-
Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]
-
Burke, M. D., et al. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]
-
Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]
-
Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Institutes of Health. [Link]
-
Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. [Link]
-
Yokoyama, A., & Miyakoshi, R. (2015). Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization. PubMed. [Link]
-
Denmark, S. E., et al. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Leonori, D., et al. (2024). Synthesis and Suzuki−Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Leonori, D., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Blair, D. J. (2020). A Mild and Simple Method for Making MIDA Boronates. [Link]
-
Organic Syntheses. (n.d.). Preparation of MIDA Anhydride and Reaction with Boronic Acids. [Link]
-
Semantic Scholar. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. [Link]
-
Malig, T. C. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
Chem-Station Int. Ed. (2014). MIDA boronate. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Buy (2-Methylpropyl)boronic acid mida ester [smolecule.com]
- 3. MIDA Boronates [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. books.rsc.org [books.rsc.org]
- 6. MIDA boronates are hydrolysed fast and slow by two different mechanisms [escholarship.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 12. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
side reactions of propynylboronic acid MIDA ester and how to avoid them
Welcome to the technical support center for propynylboronic acid MIDA ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you anticipate and overcome challenges in your experiments, ensuring the successful application of this versatile reagent.
The use of N-methyliminodiacetic acid (MIDA) boronates has revolutionized iterative cross-coupling by providing stable, crystalline, and easily handleable boronic acid surrogates.[1][2] this compound, in particular, is a valuable building block for the introduction of the propynyl moiety in complex molecule synthesis.[3] However, like any reagent, its successful use hinges on understanding its chemistry and potential pitfalls. This guide will walk you through common side reactions and provide actionable strategies to avoid them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you might encounter when using this compound.
Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions
You've set up a Suzuki-Miyaura coupling reaction with this compound, but the yield of your desired product is disappointingly low, or the reaction has failed completely.
Potential Causes and Solutions:
-
Premature Deprotection and Decomposition: The primary function of the MIDA ligand is to protect the boronic acid from decomposition until it is needed in the catalytic cycle.[1][4] If the MIDA ester is hydrolyzed to the free boronic acid too early, the unstable propynylboronic acid can decompose before it has a chance to participate in the cross-coupling reaction. Alkynylboronic acids are susceptible to protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5]
-
Solution: Ensure your reaction conditions are scrupulously anhydrous until the intended deprotection step. The MIDA ester itself is stable to air and moisture for handling and storage, but prolonged exposure to water, especially under basic conditions, will lead to hydrolysis.[1] If your protocol involves a one-pot deprotection and coupling, consider a slow-release strategy using a milder base like K₃PO₄.[6]
-
-
Inefficient Deprotection (In Situ): For the cross-coupling to proceed, the MIDA ester must be cleaved to release the reactive boronic acid. If the deprotection conditions are not optimal, the concentration of the active boronic acid in the reaction mixture will be too low.
-
Solution: The deprotection of MIDA boronates is typically achieved with a mild aqueous base.[1][4][7] 1M NaOH or NaHCO₃ at room temperature is often effective.[1] If you are using a milder base for slow-release, you may need to optimize the temperature and reaction time. For particularly challenging couplings, a stoichiometric amount of a copper(I) or (II) co-catalyst can sometimes promote the reaction.[6]
-
Caption: Reaction pathways for this compound.
Issue 2: Presence of a Propyne Byproduct
You observe the formation of propyne or other unexpected byproducts in your reaction mixture, confirmed by GC-MS or NMR.
Potential Cause and Solution:
-
Protodeboronation: This is a classic side reaction for many boronic acids, especially those that are electron-rich or sterically unhindered, like alkynylboronic acids.[5] Once the MIDA group is removed, the resulting propynylboronic acid can react with a proton source (e.g., water, alcohol) in the reaction mixture to yield propyne and boric acid. This process is often accelerated by heat and the presence of a base.[5][8]
-
Solution 1 (Optimize Reaction Conditions): Minimize the amount of water present during the coupling step. While some water is necessary for the in-situ deprotection, excess water can promote protodeboronation. Using a co-solvent system like dioxane/water can help control the water concentration.[6] Additionally, running the reaction at the lowest effective temperature can help to disfavor the protodeboronation pathway.
-
Solution 2 (Choice of Base): The choice of base can significantly impact the rate of protodeboronation. While strong bases are effective for deprotection, they can also accelerate decomposition. Consider screening milder bases such as K₂CO₃ or Cs₂CO₃.
-
Solution 3 (Slow-Release Conditions): Employing slow-release cross-coupling conditions can maintain a low steady-state concentration of the unstable boronic acid, favoring the desired cross-coupling over decomposition.[6]
-
Issue 3: Difficulty in Purifying the Product
Your crude product mixture is complex, and isolating the desired compound via column chromatography is challenging.
Potential Cause and Solution:
-
Incomplete Reaction or Side Reactions: A complex crude mixture is often a symptom of the issues described above. Incomplete conversion or the formation of multiple byproducts will complicate purification.
-
MIDA Ligand-Containing Impurities: If the reaction does not go to completion, you may have unreacted starting material. Additionally, the cleaved MIDA ligand is present in the reaction mixture.
-
Solution: MIDA boronates are known for their compatibility with silica gel chromatography.[2][7][9] If your desired product is also a MIDA boronate (in the case of iterative cross-coupling), purification should be straightforward. If you are having difficulty separating your product from the cleaved MIDA ligand or its salts, a simple aqueous workup can often remove these water-soluble impurities before chromatography. A wash with a dilute acid solution can help to protonate the MIDA carboxylate groups, further increasing their aqueous solubility.
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: this compound is significantly more stable than its corresponding free boronic acid.[1] It is a crystalline solid that is stable for benchtop storage under air.[9] For long-term storage, it is recommended to keep it in a tightly sealed container at 2-8°C.[3]
Q2: Is this compound compatible with column chromatography?
A: Yes, one of the key advantages of MIDA boronates is their universal compatibility with silica gel chromatography.[2][7][9] This allows for easy purification of the MIDA ester itself and is a cornerstone of iterative cross-coupling strategies where a MIDA boronate product from one step is purified before being used in the next.[10] It is advised to avoid solvent systems containing high concentrations of alcohols for prolonged periods, as some decomposition may occur.[9]
Q3: Can I use this compound in reactions other than Suzuki-Miyaura coupling?
A: The MIDA boronate serves as a protecting group for the boronic acid. Therefore, it can be used in multi-step syntheses where the boronic acid functionality needs to be masked during other transformations.[4] The MIDA group is robust and tolerates a wide range of reaction conditions that would otherwise be incompatible with a free boronic acid.[4] The boronic acid can then be unmasked at a later stage for subsequent reactions.
Q4: What is the mechanism of MIDA boronate hydrolysis?
A: The hydrolysis of MIDA boronates can proceed through two different mechanisms. Under basic conditions, the N-B dative bond can be cleaved. This process can be influenced by both steric and electronic factors.[11] The cleavage of the MIDA ligand regenerates the sp²-hybridized, reactive boronic acid.[1]
Caption: Protection/deprotection equilibrium of MIDA boronate.
Summary of Recommendations to Avoid Side Reactions
| Parameter | Recommendation | Rationale |
| Handling & Storage | Store at 2-8°C in a sealed container.[3] Benchtop stable for routine use.[9] | Minimizes potential for slow decomposition over long periods. |
| Solvents | Use anhydrous solvents for the coupling reaction. | Prevents premature hydrolysis and subsequent protodeboronation of the boronic acid.[5] |
| Base Selection | Use the mildest base effective for deprotection (e.g., K₃PO₄, K₂CO₃). | Stronger bases can accelerate the undesired protodeboronation side reaction.[6][8] |
| Water Content | Carefully control the amount of water in one-pot deprotection/coupling reactions. | While necessary for hydrolysis, excess water provides a proton source for protodeboronation. |
| Temperature | Run reactions at the lowest feasible temperature. | Higher temperatures can increase the rate of decomposition reactions. |
| Purification | Utilize standard silica gel chromatography.[2][9] Perform an aqueous workup to remove the MIDA ligand if necessary. | MIDA boronates are generally stable to chromatography, simplifying purification. |
By understanding the stability and reactivity of this compound, you can optimize your reaction conditions to favor the desired transformation and minimize the occurrence of side reactions. This will lead to higher yields, cleaner reaction profiles, and more reliable results in your synthetic endeavors.
References
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. This compound [myskinrecipes.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protodeboronation [organic-chemistry.org]
- 18. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. youtube.com [youtube.com]
- 20. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide: Propynylboronic Acid MIDA Ester vs. Pinacol Ester in Modern Synthesis
In the intricate world of organic synthesis, particularly within pharmaceutical and materials science, the choice of a building block can dictate the entire outcome of a synthetic campaign. The Suzuki-Miyaura cross-coupling reaction stands as a titan of C-C bond formation, yet its success is profoundly dependent on the nature of its organoboron nucleophile. Today, we dissect two prominent reagents for alkynylation: the workhorse propynylboronic acid pinacol ester and the highly engineered propynylboronic acid MIDA ester. This guide moves beyond a simple catalog of features, offering a deep, evidence-based comparison to inform your selection for achieving high-fidelity, reproducible chemical synthesis.
The Core Dilemma: Reactivity vs. Stability
The fundamental tension in using boronic acids lies in a trade-off between the reactivity required for efficient cross-coupling and the stability needed for storage, handling, and purification. Free boronic acids are often highly reactive but can be prone to decomposition pathways like protodeboronation and oxidation.[1] Boronic esters were developed to mitigate these stability issues.[1][2]
-
Propynylboronic Acid Pinacol (Bpin) Ester: This has been the traditional choice for chemists. Pinacol esters are relatively easy to synthesize and are generally more stable than their corresponding free boronic acids.[2][3] However, their stability is finite. They are notoriously susceptible to hydrolysis and can degrade on silica gel, a standard medium for chromatographic purification.[4][5][6] This instability presents a significant challenge, as it can lead to inconsistent reagent quality and lower, irreproducible yields.[7]
-
Propynylboronic Acid MIDA (N-methyliminodiacetic acid) Ester: The MIDA boronate is a testament to rational design in reagent chemistry. The trivalent MIDA ligand coordinates to the boron center, forcing it into a more stable, tetrahedral (sp³) geometry.[8] This structural change effectively "masks" the reactive trigonal (sp²) boronic acid. The result is a crystalline, free-flowing solid with exceptional benchtop stability to air and moisture and, critically, complete stability to silica gel chromatography.[9][10][11]
Table 1: Comparative Properties of Propynylboronic Acid Esters
| Feature | Propynylboronic Acid Pinacol Ester | This compound | Supporting Evidence |
| Chromatographic Stability | Prone to decomposition on silica gel.[4][5] | Exceptionally stable on silica gel.[9][10][11] | MIDA boronates' compatibility with chromatography allows for purification to high levels, which is often not feasible for pinacol esters without significant material loss.[4][12] |
| Benchtop Stability | Moderate; susceptible to hydrolysis and degradation over time.[2] | Excellent; can be stored indefinitely on the benchtop under air.[11][13][14] | The sp³-hybridized boron in MIDA esters is shielded from decomposition pathways that affect the sp²-hybridized pinacol esters.[8] |
| Handling | Crystalline solid, but requires careful handling to avoid moisture. | Air- and moisture-tolerant crystalline solid, simplifying handling and weighing.[14][15] | MIDA boronates' robustness removes the need for strictly inert atmosphere handling for storage and reaction setup. |
| Purification | Challenging; often requires specialized techniques like boric acid-treated silica or rapid plugs to minimize degradation.[5][7] | Straightforward purification via standard silica gel column chromatography.[9][12] | The ability to purify MIDA boronates easily ensures the use of highly pure building blocks, leading to cleaner reactions. |
Mechanistic Divergence in Suzuki-Miyaura Coupling
The profound difference in stability between the two esters leads to distinct behavior under Suzuki-Miyaura conditions.
The pinacol ester is considered "always on." Once added to the reaction, it is directly available for the catalytic cycle, assuming it has not degraded. However, the unstable propynylboronic acid it generates upon hydrolysis can rapidly decompose, especially in reactions with slow-reacting electrophiles (e.g., aryl chlorides), leading to the formation of byproducts and reduced yields.[14][16]
The MIDA ester operates via a "slow-release" mechanism. The MIDA boronate itself is unreactive toward transmetalation.[8] Under the mild aqueous basic conditions of the Suzuki-Miyaura reaction, the MIDA ligand is slowly hydrolyzed, releasing the free propynylboronic acid in situ. This process maintains a very low, steady-state concentration of the unstable boronic acid, ensuring that it is consumed by the palladium catalyst for productive cross-coupling before it can decompose.[13][14] This slow-release feature is a general solution for harnessing unstable boronic acids in synthesis.[14]
Figure 1. Mechanistic comparison of pinacol vs. MIDA esters in Suzuki-Miyaura coupling.
Experimental Protocol and Performance Data
The superior performance of the MIDA ester becomes evident in practice, especially in challenging coupling reactions.
General Protocol: Suzuki-Miyaura Alkynylation of an Aryl Halide
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 equiv.), the propynylboronic acid ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv.).
-
Solvent Addition: Add a suitable degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 5:1).[14]
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C) and stir until reaction completion is observed by TLC or LC-MS analysis.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Table 2: Expected Performance in a Challenging Coupling
(Data is illustrative, based on documented performance differences between MIDA and pinacol esters of unstable boronic acids)[14]
| Parameter | Propynylboronic Acid Pinacol Ester | This compound | Rationale |
| Reagent Purity | ~90-95% (if freshly prepared and used immediately) | >99% (purified by chromatography) | MIDA ester is stable to purification, ensuring high-purity starting material.[12] |
| Reaction Time | Variable; may stall due to reagent decomposition. | Consistent and reproducible. | Slow release from the MIDA ester provides a steady supply of the active boronic acid.[14] |
| Crude Reaction Purity | Moderate; byproducts from protodeboronation are common. | High; minimal side-product formation. | The low concentration of free boronic acid from the MIDA ester suppresses decomposition pathways.[13] |
| Isolated Yield | 40-65% | >90% | The combination of high reagent purity, clean reaction profile, and stability during purification for the MIDA ester leads to significantly higher and more reliable yields.[14] |
The Final Verdict: A Decision Framework for the Synthetic Chemist
The choice between these two reagents is a strategic one, balancing cost, convenience, and the demands of the specific synthetic target.
When to Use Propynylboronic Acid Pinacol Ester:
-
For simple, robust coupling partners where reaction times are short.
-
In cost-driven projects where lower yields are acceptable.
-
When the crude product can be used directly in the next step without chromatographic purification.
When to Use this compound:
-
For complex, multi-step syntheses where reliability and high yields are paramount.
-
When coupling with challenging or slow-reacting electrophiles.
-
When the boronate building block itself requires purification.
-
In any application where reproducibility and purity of the final product are critical, such as in pharmaceutical development.[11][17]
Figure 2. A decision-making framework for selecting the appropriate propynylboronic acid ester.
References
-
Lee, S. J. et al. (2011). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 133(41), 16473–16481. [Link]
-
Oka, N. et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [Link]
-
Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. [Link]
-
Verma, D. et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(68), 8444-8462. [Link]
-
MySkinRecipes. this compound. [Link]
-
Organic Chemistry Portal. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]
-
Isobe, H. et al. (2011). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Tetrahedron Letters, 52(40), 5157-5159. [Link]
-
PubMed. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]
-
Organic Syntheses. (2010). One-Pot, Two-Step, Asymmetric Homologation of a Boronic Ester: (R,E)-1-(4-METHOXYPHENYL)-3-METHYLPENT-1-EN-1-YLBORONIC ACID PINACOL ESTER. Org. Synth. 87, 187. [Link]
-
Murphy, C. L. W. (2011). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]
-
Carrow, B. P.; Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Organic Syntheses. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Org. Synth. 97, 1-11. [Link]
-
Scientific Update. (2022). Born again Boron. [Link]
-
Organic Syntheses. (2018). Synthesis of MIDA Boronates from Boronic Acids. Org. Synth. 95, 319-333. [Link]
-
Burke, M. D. et al. (2012). A Mild and Simple Method for Making MIDA Boronates. [Link]
-
Reddit. (2020). Boronic acid pinacol ester deprotection. r/chemistry. [Link]
-
Bull, J. A. et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules, 27(16), 5052. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Li, W. et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153. [Link]
-
Alonso, F. et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(18), 7146–7155. [Link]
-
Organic Syntheses. (2002). 3-PYRIDYLBORONIC ACID PINACOL ESTER. Org. Synth. 79, 116. [Link]
-
RSC Publishing. (2021). Transition metal-free synthesis of alkyl pinacol boronates. Organic & Biomolecular Chemistry. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Gillis, E. P.; Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]
-
Lipshutz, B. H. et al. (2015). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 17(11), 2832–2835. [Link]
-
The Organic Chemistry Channel. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? [Link]
-
The Organic Chemistry Tutor. (2020). Suzuki Coupling. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound [myskinrecipes.com]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Superior Stability of MIDA Boronates: A Comparative Guide for Synthetic Chemists
In the landscape of synthetic chemistry, particularly in the realm of cross-coupling reactions, the stability of organoboron reagents is paramount. Boronic acids, while immensely useful, are often plagued by instability, leading to challenges in purification, storage, and reaction efficiency. This has spurred the development of various protecting groups to mask the reactive boronic acid moiety. Among these, N-methyliminodiacetic acid (MIDA) boronates have emerged as a superior class of reagents, offering exceptional stability that translates to more reliable and reproducible synthetic outcomes. This guide provides an in-depth comparison of the stability of MIDA boronates against other common boronic esters, supported by experimental evidence and mechanistic insights.
The Stability Challenge with Traditional Boronic Acids and Esters
Free boronic acids are susceptible to various decomposition pathways, including protodeboronation, oxidation, and the formation of cyclic trimeric anhydrides (boroxines).[1] This inherent instability can lead to diminished yields and the need for freshly prepared reagents. To circumvent these issues, chemists often convert boronic acids into boronic esters. While common esters, such as those derived from pinacol (BPin), offer improved stability over free boronic acids, they are not without their own limitations. Pinacol boronate esters, for instance, are known to be prone to hydrolysis, particularly during chromatographic purification on silica gel, as well as deboronation and oxidation.[2][3]
MIDA Boronates: A Paradigm of Stability
MIDA boronates exhibit a remarkable and unique stability profile that sets them apart from other boronic esters. They are typically free-flowing, crystalline solids that are stable to air and moisture, allowing for indefinite storage on the benchtop.[4] This exceptional stability is attributed to the tridentate chelation of the MIDA ligand to the boron atom, which results in a tetracoordinate, sp³-hybridized boron center.[5] This coordination effectively shields the vacant p-orbital of the boron atom, rendering it less susceptible to attack by water, oxygen, and other nucleophiles.
The practical implications of this stability are profound. MIDA boronates are universally compatible with silica gel chromatography, facilitating straightforward purification without the risk of decomposition that plagues many other boronic esters.[6] This allows for the isolation of highly pure building blocks, which is crucial for complex, multi-step syntheses.
Head-to-Head Stability Comparisons
Experimental evidence consistently demonstrates the superior stability of MIDA boronates in direct comparisons with other boronic acid derivatives.
Stability Under Strongly Acidic and Oxidizing Conditions
A compelling demonstration of the robustness of MIDA boronates is their stability under the harsh conditions of a Jones oxidation (H₂SO₄/CrO₃). In a comparative study, a phenyl MIDA boronate was subjected to these strongly acidic and oxidizing conditions and remained intact. In stark contrast, the corresponding free boronic acid, pinacol ester, 1,8-diaminonaphthalene adduct, trifluoroborate salt, and N-methyldiethanolamine boronate all decomposed under the same conditions.[6] This highlights the unique kinetic stability conferred by the MIDA ligand.
| Boronic Acid Derivative | Stability under Jones Oxidation (H₂SO₄/CrO₃) |
| MIDA Boronate | Stable |
| Boronic Acid | Decomposed |
| Pinacol Boronate (BPin) | Decomposed |
| 1,8-Diaminonaphthalene Adduct | Decomposed |
| Trifluoroborate Salt | Decomposed |
| N-Methyldiethanolamine Boronate | Decomposed |
Stability in Suzuki-Miyaura Polymerization
The enhanced stability of MIDA boronates also translates to improved performance in demanding catalytic reactions. In the synthesis of highly regioregular poly(3-hexylthiophene-2,5-diyl) (rr-P3HT) via Suzuki-Miyaura polymerization, a thienyl MIDA boronate monomer was compared to its pinacol boronate counterpart under identical reaction conditions. The polymerization with the MIDA boronate monomer resulted in higher molecular weight polymers in greater yields (up to 94%) compared to the pinacol boronate, which produced lower molecular weight polymers in reduced yields.[7] This suggests that the MIDA boronate is more resistant to premature protodeboronation and other decomposition pathways under the reaction conditions, leading to more efficient polymerization.
The Deprotection Advantage: Stability by Design
A key feature of MIDA boronates is that their exceptional stability is coupled with facile and predictable deprotection under mild aqueous basic conditions.[5] This "on-demand" release of the free boronic acid is a cornerstone of their utility in iterative cross-coupling reactions. The hydrolysis of MIDA boronates proceeds through two distinct mechanisms: a fast, base-mediated pathway and a much slower, neutral pathway.[8][9] This allows for fine-tuning of the deprotection rate by modulating the pH and water activity.[10] For example, rapid deprotection can be achieved with aqueous NaOH, while a slower, controlled release is possible with a weaker base like K₃PO₄.[11] This contrasts with the often-uncontrolled hydrolysis of other boronic esters, which can occur during workup or purification.
Experimental Protocols
General Procedure for Assessing Benchtop Stability
-
Place a precisely weighed sample (e.g., 100 mg) of the boronic acid derivative (MIDA boronate, pinacol boronate, and free boronic acid) in separate, uncapped vials.
-
Store the vials on a laboratory bench, exposed to the ambient atmosphere.
-
At specified time intervals (e.g., 1, 7, 15, 30, and 60 days), take an aliquot from each vial.
-
Dissolve the aliquot in a suitable deuterated solvent (e.g., DMSO-d₆) containing an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Acquire a ¹H NMR spectrum of each sample.
-
Determine the purity of the boronic acid derivative by integrating the characteristic signals relative to the internal standard.
-
Plot the percentage of the remaining compound against time to compare the stability of the different derivatives.
Protocol for Comparing Stability to Silica Gel Chromatography
-
Prepare three identical silica gel columns.
-
Load each column with a solution of a specific boronic acid derivative (e.g., phenyl MIDA boronate, phenyl pinacol boronate, and phenylboronic acid).
-
Elute the columns with a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Collect the fractions and analyze them by TLC or LC-MS to identify the fractions containing the boron-containing species.
-
Combine the relevant fractions for each compound and remove the solvent under reduced pressure.
-
Analyze the recovered material by ¹H NMR to determine the extent of decomposition or hydrolysis for each derivative. MIDA boronates are expected to be recovered in high yield and purity, while other derivatives may show significant degradation.
Mechanistic Insights into MIDA Boronate Stability
The remarkable stability of MIDA boronates stems from the unique structural features imposed by the tridentate MIDA ligand.
Caption: Comparison of the electronic and steric environment of the boron center in a typical boronic ester versus a MIDA boronate.
In a typical diol-based boronic ester like a pinacol ester, the boron atom is sp²-hybridized and possesses a vacant p-orbital, making it Lewis acidic and susceptible to nucleophilic attack by water or other reagents.[12] In contrast, the nitrogen atom of the MIDA ligand donates its lone pair of electrons to the boron center, forming a dative bond. This results in a tetracoordinate, sp³-hybridized boron atom that is electronically saturated and sterically shielded.[5][13] This structural arrangement is kinetically inert to many reagents that would readily react with sp²-hybridized boronic esters.
The deprotection mechanism under basic conditions involves the hydrolysis of one of the ester linkages of the MIDA ligand, which disrupts the stable bicyclic structure and ultimately leads to the release of the free boronic acid.
Caption: Workflow illustrating the stability of MIDA boronates and their controlled deprotection for use in cross-coupling reactions.
Conclusion
For researchers, scientists, and drug development professionals seeking robust and reliable synthetic methods, the choice of boronic acid derivative is critical. The experimental evidence clearly demonstrates that MIDA boronates offer a significant stability advantage over free boronic acids and other common boronic esters like pinacolates. Their exceptional stability to air, moisture, chromatography, and even harsh chemical reagents, combined with their predictable and controlled deprotection, makes them the premier choice for applications demanding high purity, reproducibility, and efficiency, such as in iterative cross-coupling for the synthesis of complex molecules. By incorporating MIDA boronates into their synthetic strategies, chemists can overcome many of the long-standing challenges associated with organoboron chemistry.
References
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Lloyd-Jones, G. C., & Burke, M. D. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Lloyd-Jones, G. C., & Burke, M. D. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]
-
American Chemical Society. (2025, March 24). Assessing the stability and reactivity of a new generation of boronic esters. ACS Spring 2025. [Link]
-
Lee, J. C. H., McDonald, R., & Hall, D. G. (2011). Anthranilamide: A Simple, Removable ortho-Directing Modifier for Arylboronic Acids Serving also as a Protecting Group in Cross-Coupling Reactions. Organic Letters, 13(14), 3568–3571. [Link]
-
University of Edinburgh. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Edinburgh Research Explorer. [Link]
-
Scientific Update. (2022, June 9). Something Unique or Methyl, Butyl, Futile? Born again Boron. [Link]
-
National Institutes of Health. (2011). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access. [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1993. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Denmark, S. E., & Smith, R. C. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 137(30), 9595–9608. [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1993. [Link]
-
Foster, A. B., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(4), 935–942. [Link]
-
National Institutes of Health. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH Public Access. [Link]
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Lloyd-Jones, G. C., & Burke, M. D. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF. [Link]
-
Bernardini, R. J., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
-
ResearchGate. (n.d.). Midas and Boronic Acids. [Link]
-
Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. [Link]
-
Bernardini, R. J., et al. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. [Link]
-
Singh, A. K., & Kumar, S. (2019). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 55(64), 9411-9426. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
AA Blocks. (2019, October 31). Chemistry Of Boronic Esters. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms [escholarship.org]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aablocks.com [aablocks.com]
- 13. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
Propynylboronic Acid MIDA Ester: A Superior Alternative to Terminal Alkynes in Complex Synthesis
In the landscape of modern synthetic chemistry, the efficient and controlled incorporation of alkynyl moieties is paramount for the construction of complex molecular architectures, from pharmaceuticals to advanced materials. For decades, the Sonogashira coupling of terminal alkynes with aryl or vinyl halides has been a cornerstone methodology for forging C(sp)-C(sp²) bonds.[1][2] However, the emergence of propynylboronic acid N-methyliminodiacetic acid (MIDA) ester as a versatile building block for Suzuki-Miyaura cross-coupling reactions presents a compelling alternative, offering significant advantages in terms of stability, reactivity control, and compatibility with iterative synthetic strategies.[3] This guide provides a detailed comparison of these two approaches, supported by experimental insights, to assist researchers in selecting the optimal reagent for their synthetic endeavors.
The Stability Conundrum: A Key Differentiator
The most significant advantage of propynylboronic acid MIDA ester lies in its exceptional stability.[4] Boronic acids are notoriously prone to decomposition, which can render them inefficient in coupling reactions and complicates their long-term storage. The MIDA ligand, by forming a stable bicyclic structure with the boron atom, effectively protects the boronic acid from degradation pathways such as protodeboronation and oxidation.[5] This protection imparts remarkable bench-top stability, allowing the MIDA ester to be handled in air, purified by silica gel chromatography, and stored for extended periods without degradation.[6][7]
In stark contrast, terminal alkynes, particularly gaseous ones like propyne, can be challenging to handle. Their use in Sonogashira couplings often requires specialized equipment and careful control of reaction conditions to prevent side reactions.[8] A prevalent side reaction is the Glaser-Hay homocoupling of the terminal alkyne, which leads to the formation of undesired diynes and reduces the yield of the desired cross-coupled product.[9] This homocoupling is often promoted by the copper(I) co-catalyst typically employed in Sonogashira reactions.[10]
Navigating Complex Syntheses: The Power of Iterative Cross-Coupling
The controlled reactivity of this compound is a game-changer for the synthesis of complex molecules requiring multiple, sequential bond formations. The MIDA protecting group renders the boronic acid unreactive under anhydrous Suzuki-Miyaura conditions. The boronic acid can be unmasked "on-demand" through the addition of a mild aqueous base, which hydrolyzes the MIDA ester and allows the cross-coupling to proceed.[6] This "slow-release" mechanism is particularly advantageous in iterative cross-coupling (ICC) strategies, where a molecule is assembled in a stepwise fashion.[6][11] A bifunctional building block containing both a halide and a MIDA-protected boronic acid can be selectively reacted at the halide position, leaving the MIDA boronate intact for a subsequent coupling step.[6]
Terminal alkynes lack this inherent "on/off" switch. In a molecule containing multiple reactive sites, a terminal alkyne may react non-selectively, leading to a mixture of products and complicating purification. While protecting groups for terminal alkynes exist, their introduction and removal add extra steps to the synthetic sequence, reducing overall efficiency.
Experimental Data: A Comparative Overview
| Feature | This compound (Suzuki-Miyaura) | Terminal Alkyne (Sonogashira) |
| Stability & Handling | Crystalline, bench-top stable solid; easily handled in air.[4] | Often gaseous or volatile liquid; requires careful handling; prone to homocoupling.[8][10] |
| Reaction Control | MIDA group acts as a protecting group, enabling iterative cross-coupling.[6] | Lacks inherent protection, leading to potential chemoselectivity issues in complex substrates. |
| Side Reactions | Protodeboronation can be a minor side reaction. | Glaser-Hay homocoupling is a common and often significant side reaction.[9] |
| Catalyst System | Typically a palladium catalyst and a base.[12] | A palladium catalyst, a copper(I) co-catalyst, and a base are typically required.[1] |
| Functional Group Tolerance | Generally high, with MIDA boronates showing compatibility with a wide range of functional groups.[3] | Generally good, but can be sensitive to the copper co-catalyst. |
Illustrative Yield Comparison (Representative Examples):
-
Suzuki-Miyaura with MIDA Boronates: Cross-coupling of various aryl MIDA boronates with aryl/heteroaryl bromides in water at room temperature has been reported to give high isolated yields, often exceeding 80-90%.[10] For instance, the coupling of an alkenyl MIDA boronate with an aryl bromide was optimized to achieve a 92% yield.[10]
-
Sonogashira with Propyne: A modified Sonogashira coupling of aryl iodides with propyne has been reported to provide the desired products in good yields, with one example showing an 88% yield.[8] However, the reaction often requires careful control of stoichiometry and temperature to minimize side products.[8]
Experimental Protocols: A Practical Guide
To provide a practical context for this comparison, the following are generalized, step-by-step protocols for each reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Caption: General workflow for Suzuki-Miyaura coupling of this compound.
Detailed Steps:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide (1.0 equivalent), this compound (1.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equivalents).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkynylated product.
Protocol 2: Sonogashira Coupling of Propyne with an Aryl Iodide
Caption: General workflow for Sonogashira coupling of propyne.
Detailed Steps:
-
To a reaction vessel under an inert atmosphere, add the aryl iodide (1.0 equivalent), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), copper(I) iodide (5-10 mol%), and a degassed solvent (e.g., THF or DMF).
-
Add a suitable amine base (e.g., triethylamine), which often serves as both the base and a co-solvent.
-
Introduce propyne gas by bubbling it through the reaction mixture at a controlled rate, or by adding a saturated solution of propyne in the reaction solvent.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired 1-arylpropyne.[13]
Conclusion: Making the Right Choice for Your Synthesis
The choice between this compound and a terminal alkyne is contingent on the specific demands of the synthetic target.
Choose this compound when:
-
Stability and ease of handling are critical. Its solid, air-stable nature simplifies experimental setup and storage.
-
The synthesis involves multiple steps or requires iterative cross-coupling. The MIDA protecting group allows for controlled, sequential reactions.[6][7]
-
Chemoselectivity is a concern. The inertness of the MIDA boronate under anhydrous conditions prevents unwanted side reactions in multifunctional molecules.
-
Purification of intermediates is necessary. MIDA boronates are compatible with silica gel chromatography.[6]
Consider using a terminal alkyne when:
-
The synthesis is a straightforward, single-step alkynylation. For simpler targets, the Sonogashira coupling can be a rapid and efficient method.
-
The starting materials are readily available and cost is a primary concern. Propyne itself is an inexpensive commodity chemical.
-
Homocoupling can be minimized through careful control of reaction conditions.
References
- Gillis, E. P., & Burke, M. D. (2009). Iterative cross-coupling with MIDA boronates: Towards a general strategy for small-molecule synthesis. Aldrichimica Acta, 42(1), 17-27.
- Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates.
- Lipshutz, B. H., Ghorai, S., & Abela, A. R. (2013). Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents. The Journal of organic chemistry, 78(23), 12258–12269.
- Li, C., Ukolova, A., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307.
- Sigma-Aldrich.
- Lipshutz, B. H., Ghorai, S., & Abela, A. R. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17350-17353.
- Kraus, G. A., & Jeon, I. (2012). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synlett, 23(10), 1531-1532.
- BenchChem. Application Notes and Protocols: Sonogashira Coupling of 1-Propynyllithium with Aryl Halides.
- Yudin, A. K. (2023). Regioselective Electrophilic Addition to Propargylic B(MIDA)s Enabled by β‐Boron Effect.
- Gillis, E. P. (2010).
- Balsane, K. E., Dewangan, P., & Sharma, M. (2015). Efficient Sonogashira and Suzuki-Miyaura coupling reaction catalyzed by Pd-Nanoparticles. Journal of Chemical Sciences, 127(3), 425-431.
- Burke, M. D., & Gillis, E. P. (2010).
- Takahashi, Y., & Gimeno, M. C. (2013). Site-Selective Suzuki-Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4'-Bis(hydroxy)diphenyl Sulfone. The Journal of organic chemistry, 78(1), 375-386.
- MySkinRecipes. This compound.
- Organic Chemistry Portal. Suzuki Coupling.
- Star, A., & Stoddart, J. F. (2024).
- Lennox, A. J., & Lloyd-Jones, G. C. (2017).
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate.
- Phillips, D., Brodie, G., Memarzadeh, S., Tang, G. L., & France, D. J. (2020). MIDA boronate allylation – synthesis of ibuprofen. RSC Advances, 10(51), 30624-30630.
- ResearchGate. (PDF)
- Chemistry LibreTexts. Sonogashira Coupling.
- Nanochemistry Research. Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions.
- Denmark, S. E., & Regens, C. S. (2020).
- Sun, H., & Wang, J. (2022). Alkyne synthesis through coupling of gem-diborylalkanes with carboxylic acid esters. Chemical Science, 13(1), 157-162.
- Balsane, K. E., Dewangan, P., & Sharma, M. (2015). Efficient Sonogashira and Suzuki-Miyaura coupling reaction catalyzed by Pd-Nanoparticles. Journal of Chemical Sciences, 127(3), 425-431.
- ResearchGate. (PDF)
- Al-Masum, M., & El-Sayed, M. A. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(11), 7769-7781.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grillolabuc.com [grillolabuc.com]
- 8. researchgate.net [researchgate.net]
- 9. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Alkynylation Reagents: Alternatives to Propynylboronic Acid MIDA Ester
In the landscape of modern organic synthesis, particularly within drug discovery and development, the introduction of an alkyne moiety is a critical transformation. The unique linear geometry and rich reactivity of the carbon-carbon triple bond make it an invaluable functional group in medicinal chemistry and materials science. Propynylboronic acid N-methyliminodiacetic acid (MIDA) ester has emerged as a popular reagent for this purpose, prized for its stability and controlled reactivity in cross-coupling reactions.[1] However, the pursuit of optimal reaction conditions, broader substrate scope, and improved cost-effectiveness necessitates a thorough understanding of the available alternatives. This guide provides a comprehensive comparison of key reagents for alkynylation, offering insights into their mechanisms, practical applications, and supporting experimental data to empower researchers in making informed decisions for their synthetic strategies.
The Benchmark: Propynylboronic Acid MIDA Ester
This compound is a tetracoordinate organoboron compound that offers significant advantages in terms of stability.[2] Unlike many boronic acids, MIDA boronates are generally benchtop-stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[1] This stability is attributed to the dative B-N bond, which protects the boron center from premature decomposition or unwanted side reactions.[2] The MIDA ligand can be cleaved under specific conditions, typically aqueous base, to slowly release the corresponding boronic acid in situ for cross-coupling reactions, a feature that is particularly advantageous when dealing with unstable boronic acids.
Key Alternative Alkynylating Agents
While MIDA boronates are excellent reagents, a variety of other classes of compounds are available for alkynylation, each with its own set of strengths and weaknesses. The primary alternatives can be broadly categorized as other organoboron reagents, organosilanes, organometallics (Grignard reagents), and hypervalent iodine reagents. The classic Sonogashira coupling, which utilizes a terminal alkyne directly, also serves as a crucial benchmark for comparison.
Potassium Alkynyltrifluoroborates
Potassium alkynyltrifluoroborates have gained considerable traction as highly effective and user-friendly alternatives to boronic acids and their esters.[3][4]
Advantages:
-
Exceptional Stability: They are air- and moisture-stable crystalline solids that can be stored indefinitely without special precautions.[5][6][7] This makes them ideal for high-throughput screening and routine laboratory use.
-
Ease of Handling: Their solid nature and stability simplify weighing and dispensing.[8]
-
Broad Compatibility: They are compatible with a wide array of functional groups and are particularly effective in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl and vinyl halides or triflates.[5][6][7]
Mechanism Insight: In the presence of a base, alkynyltrifluoroborates are believed to hydrolyze in situ to the corresponding boronic acid, which then participates in the catalytic cycle of the Suzuki-Miyaura coupling.[3][9]
Illustrative Workflow: Suzuki-Miyaura Coupling with Potassium Alkynyltrifluoroborate
Caption: General workflow for Suzuki-Miyaura alkynylation.
Alkynylsilanes
Alkynylsilanes, particularly trimethylsilyl (TMS)-protected alkynes, are versatile and widely used reagents in organic synthesis.[10][11]
Advantages:
-
Stability and Handling: The silyl group acts as a protecting group for the terminal alkyne, rendering the compound less prone to dimerization and other side reactions.[11][12] Ethynyltrimethylsilane is a liquid that is relatively easy to handle, though it is flammable.[13]
-
Step-wise Reactivity: The TMS group can be selectively removed under mild conditions (e.g., with fluoride ions or base) to reveal the terminal alkyne for subsequent reactions, such as the Sonogashira coupling.[11] This allows for a two-step, one-pot approach to alkynylation.
-
Direct Coupling: In some cases, the C-Si bond can be activated for direct cross-coupling, bypassing the need for deprotection.[12]
Causality in Experimental Choice: The use of an alkynylsilane is particularly strategic when the terminal alkyne is required for a later transformation in a multi-step synthesis, and protection is necessary to avoid interference with earlier steps.
Alkynyl Grignard Reagents
Alkynyl Grignard reagents are powerful nucleophiles used in various carbon-carbon bond-forming reactions, including alkynylations.[14]
Disadvantages:
-
High Reactivity and Sensitivity: Grignard reagents are highly sensitive to moisture and protic functional groups, necessitating strictly anhydrous reaction conditions and limiting substrate scope.
-
Handling: They are typically prepared in situ and used immediately, which can be less convenient than using bench-stable solids.
Modern Context: While classic Grignard reactions have limitations, recent advances in iron-catalyzed cross-coupling have expanded their utility for Csp-Csp3 bond formation with alkyl halides, an area where palladium catalysis can be challenging.[15][16][17]
Hypervalent Iodine Reagents
Ethynylbenziodoxol(on)e (EBX) reagents are a class of hypervalent iodine compounds that act as electrophilic alkyne sources.[18][19]
Advantages:
-
Unique Reactivity ("Umpolung"): They reverse the typical nucleophilic character of alkynes, allowing for the alkynylation of a wide range of nucleophiles, including carbanions, amines, and thiols, often under metal-free conditions.[18][19]
-
Stability: Modern EBX reagents offer improved stability compared to earlier generations of alkynyliodonium salts.[19]
Critical Safety Note: Hypervalent iodine reagents, particularly those with azide functionalities, can be explosive and should be handled with extreme caution.[20][21]
The Sonogashira Coupling: The Direct Approach
The Sonogashira coupling is a cornerstone of alkyne chemistry, directly coupling a terminal alkyne with an aryl or vinyl halide.[22][23][24]
Mechanism: The reaction is typically co-catalyzed by palladium and copper(I) salts.[23][25] The copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with a palladium(II) complex in the catalytic cycle.[23][24]
Advantages:
-
Atom Economy: It directly utilizes the terminal alkyne, avoiding the need for pre-functionalization into a boronate, silane, or Grignard reagent.
-
Well-Established: The reaction is extensively studied and highly reliable for a broad range of substrates.[22][26]
Limitations:
-
Dimerization: A common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which can be promoted by the copper co-catalyst.[23] This has led to the development of copper-free Sonogashira protocols.
-
Reagent Sensitivity: The terminal alkyne can be sensitive, and the basic reaction conditions may not be suitable for all substrates.
Reaction Mechanism: Sonogashira Coupling
Caption: Simplified catalytic cycle of the Sonogashira coupling.
Comparative Performance Data
The choice of reagent often depends on the specific substrates and desired reaction conditions. Below is a summary of typical reaction conditions and yields for the alkynylation of a common substrate, 4-iodoanisole.
| Reagent Class | Example Reagent | Catalyst/Conditions | Typical Yield (%) | Reference |
| MIDA Boronate | Propynyl-MIDA-B | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80 °C | ~85-95% | |
| Trifluoroborate | Potassium hex-1-ynyltrifluoroborate | PdCl₂(dppf), Cs₂CO₃, THF/H₂O, 80 °C | ~90% | [5][7] |
| Alkynylsilane | (Trimethylsilyl)acetylene | 1. K₂CO₃, MeOH (deprotection)2. Pd(PPh₃)₄, CuI, Et₃N, THF (Sonogashira) | ~80-90% (2 steps) | [27] |
| Grignard Reagent | Ethynylmagnesium bromide | Fe(acac)₃, NMP/THF, rt | ~70-80% | [14][16] |
| Terminal Alkyne | Propyne (gas) | Pd(PPh₃)₂, CuI, Et₃N, DMF, rt | ~90-98% | [22][23] |
Note: Yields are representative and can vary significantly based on the specific substrates, ligands, and reaction conditions employed.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Alkynylation using Potassium Hex-1-ynyltrifluoroborate
This protocol is adapted from the work of Molander and co-workers.[7]
Materials:
-
Aryl halide (e.g., 4-iodoanisole, 1.0 mmol)
-
Potassium hex-1-ynyltrifluoroborate (1.2 mmol)
-
PdCl₂(dppf)·CH₂Cl₂ (0.09 mmol, 9 mol%)
-
Cesium carbonate (Cs₂CO₃, 3.0 mmol)
-
THF/H₂O (20:1, 5 mL)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the aryl halide, potassium hex-1-ynyltrifluoroborate, PdCl₂(dppf)·CH₂Cl₂, and Cs₂CO₃.
-
Add the THF/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl alkyne.
Protocol 2: Copper-Free Sonogashira Coupling of a Terminal Alkyne
This protocol is a general method for copper-free Sonogashira couplings.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene, 1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Triethylamine (Et₃N, 3.0 mmol)
-
Toluene (5 mL)
-
Schlenk tube, magnetic stirrer, nitrogen/argon line
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl halide and Pd(PPh₃)₄.
-
Add toluene, followed by triethylamine and the terminal alkyne via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 90 °C.
-
Stir the reaction until the starting material is consumed as indicated by TLC or GC-MS (typically 8-16 hours).
-
Cool the mixture to room temperature and filter through a pad of Celite to remove palladium black, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the product.
Conclusion and Future Perspectives
The selection of an alkynylation reagent is a multifaceted decision that balances stability, reactivity, substrate scope, and operational simplicity. This compound remains a valuable tool, particularly for its exceptional stability and utility in iterative cross-coupling. However, potassium alkynyltrifluoroborates present a compelling alternative, offering comparable or superior stability and ease of handling for standard Suzuki-Miyaura couplings.[3][5][7] For syntheses where atom economy is paramount and the terminal alkyne is robust, the direct Sonogashira coupling is often the most efficient route.[23][26] Alkynylsilanes provide a strategic advantage when a protected alkyne is needed, while hypervalent iodine reagents open doors to unique, metal-free transformations through electrophilic alkynylation.[12][19] As the field continues to evolve, the development of more sustainable and efficient catalytic systems, for example, using earth-abundant metals like iron for alkynyl Grignard couplings, will further expand the toolkit available to synthetic chemists.[16] A judicious understanding of these diverse reagents and their underlying mechanisms is essential for the innovative and efficient synthesis of complex molecules in research and industry.
References
-
Molander, G. A., & Brown, A. R. (2006). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
-
Wikipedia. (n.d.). Organotrifluoroborate. In Wikipedia. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Retrieved from [Link]
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 293. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
PubMed. (2002). Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. Journal of Organic Chemistry, 67(24), 8416-23. [Link]
-
Molander, G. A., & Brown, A. R. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
-
Neely, J. M., & Lhermitte, F. (2020). Intermediates and Reactivity in Iron-Catalyzed Cross-Couplings of Alkynyl Grignards with Alkyl Halides. Journal of the American Chemical Society, 142(38), 16444–16457. [Link]
-
Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 10(1), 17-20. [Link]
-
Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]
-
Kuciński, K. (2024). Synthesis of Alkynylsilanes: A Review of the State of the Art. Advanced Synthesis & Catalysis. [Link]
-
Molander, G. A., & Brown, A. R. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
-
G. M. L. Lima, et al. (2019). Iron‐Catalyzed Cross‐Coupling of Alkynyl and Styrenyl Chlorides with Alkyl Grignard Reagents in Batch and Flow. Chemistry – A European Journal, 25(63), 14532-14537. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Kuciński, K. (2024). Synthesis of Alkynylsilanes: A Review of the State of the Art. Advanced Synthesis & Catalysis. [Link]
-
Kochi, J. K., & Tamura, M. (1971). Synthesis of olefins. Cross-coupling of alkenyl halides and Grignard reagents catalyzed by iron complexes. Journal of the American Chemical Society, 93(6), 1487-1489. [Link]
-
Bedford, R. B., et al. (2011). Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. European Journal of Inorganic Chemistry, 2011(27), 4246-4249. [Link]
-
Pearson Education. (2022). Sonogashira Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Gelest. (n.d.). Acetylenic and Alkynyl Silanes. Retrieved from [Link]
-
S. C. A. T. S. L. G. P. D. (2020). Alkynylsilanes synthesis by deprotonative silylation reactions. Organic & Biomolecular Chemistry, 18(31), 6031-6035. [Link]
-
M. S. V. P. G. A. (2020). Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones. Beilstein Journal of Organic Chemistry, 16, 2304-2313. [Link]
-
Grokipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]
-
Gelest Inc. (n.d.). Acetylenic & Alkynyl Silanes. Retrieved from [Link]
-
Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Chan–Lam coupling. In Wikipedia. Retrieved from [Link]
-
S. M. C. J. H. (2021). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Molecules, 26(15), 4443. [Link]
-
P. S. K. A. K. (2018). Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives. Organic & Biomolecular Chemistry, 16(24), 4457-4461. [Link]
-
Y. L. L. L. Z. (2020). Copper Catalyzed the Cross-Coupling Reaction of Arylthioaluminum Reagents with Alkynyl Bromides/Terminal Alkynes. The Journal of Organic Chemistry, 85(15), 9848–9858. [Link]
-
S. S. A. S. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15999–16075. [Link]
-
Kumar, A., & Kumar, S. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry, 8, 584. [Link]
-
LCSO - EPFL. (n.d.). Electrophilic Alkynylation. Retrieved from [Link]
-
Organic Syntheses. (2013). Working with Hazardous Chemicals. Organic Syntheses, 90, 300. [Link]
-
PubMed. (2020). Intermediates and Reactivity in Iron-Catalyzed Cross-Couplings of Alkynyl Grignards With Alkyl Halides. Journal of the American Chemical Society, 142(38), 16444-16457. [Link]
-
Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]
-
Caron, S., et al. (2018). Cyclic Hypervalent Iodine Reagents for Azidation: Safer Reagents and Photoredox-Catalyzed Ring Expansion. The Journal of Organic Chemistry, 83(19), 11944–11953. [Link]
-
K. M. M. S. D. (2022). Reactivity of 1,3-enyne MIDA boronates: exploration of novel 1,2-alkyne shift via gem-difluorination. Organic & Biomolecular Chemistry, 20(2), 263-268. [Link]
-
A. A. B. S. D. (2023). MIDA‐ and TIDA‐Boronates Stabilize α‐Radicals Through B−N Hyperconjugation. Angewandte Chemie International Edition, 62(41), e202309566. [Link]
-
Scientific Laboratory Supplies. (n.d.). Ethynyltrimethylsilane. Retrieved from [Link]
-
M. N. H. S. A. (2014). Ethynyl MIDA Boronate: A Readily Accessible and Highly Versatile Building Block for Small Molecule Synthesis. Angewandte Chemie International Edition, 53(33), 8751-8755. [Link]
-
Waser, J. (2016). Alkynylation with Hypervalent Iodine Reagents. Topics in Current Chemistry, 373, 187-222. [Link]
-
S. S. S. S. (2021). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. ChemistrySelect, 6(35), 9205-9224. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 4. longdom.org [longdom.org]
- 5. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]
- 6. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. matilda.science [matilda.science]
- 11. Introduction - Gelest [technical.gelest.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. エチニルトリメチルシラン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Iron‐Catalyzed Cross‐Coupling of Alkynyl and Styrenyl Chlorides with Alkyl Grignard Reagents in Batch and Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intermediates and Reactivity in Iron-Catalyzed Cross-Couplings of Alkynyl Grignards with Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. epfl.ch [epfl.ch]
- 19. Alkynylation with Hypervalent Iodine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. orgsyn.org [orgsyn.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 24. Sonogashira_coupling [chemeurope.com]
- 25. Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. scientificlabs.co.uk [scientificlabs.co.uk]
A Comparative Guide to the Reactivity of Alkynyl MIDA Boronates and Alkynyl Trifluoroborates in Cross-Coupling Reactions
For researchers, synthetic chemists, and professionals in drug development, the strategic selection of reagents is paramount to the success of complex molecular construction. In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis.[1] The choice of the organoboron nucleophile is a critical parameter influencing the reaction's efficiency, scope, and practicality. This guide provides an in-depth, objective comparison of two popular classes of air-stable alkynylboron reagents: alkynyl N-methyliminodiacetic acid (MIDA) boronates and potassium alkynyltrifluoroborates.
At a Glance: Key Differences and Performance Summary
Both alkynyl MIDA boronates and alkynyl trifluoroborates serve as stable surrogates for the often-unstable alkynyl boronic acids.[2][3] Their primary function in cross-coupling reactions is to act as a source of the active boronic acid in situ. However, their distinct structural and electronic properties lead to significant differences in their handling, stability, and reactivity profiles.
| Feature | Alkynyl MIDA Boronates | Alkynyl Trifluoroborates |
| Physical State | Typically crystalline, free-flowing solids[4] | Crystalline solids[5] |
| Stability | Exceptionally stable to air, moisture, and silica gel chromatography; often indefinitely stable on the benchtop[2] | Air- and moisture-stable crystalline solids that can be stored indefinitely[5] |
| Handling | Easily handled and purified by standard laboratory techniques, including chromatography[3] | Readily handled, though less commonly purified by chromatography than MIDA boronates[3] |
| Solubility | Soluble in a wide range of common organic solvents[2] | Generally soluble in polar organic solvents and aqueous mixtures |
| Reactivity Control | Offer tunable "slow-release" of the boronic acid, which is advantageous for unstable species and challenging couplings[2] | Also release boronic acid in situ, but the release kinetics are less tunable[6] |
| Key Applications | Iterative cross-coupling for the synthesis of complex molecules and natural products[4][7] | Broadly used in Suzuki-Miyaura couplings, offering an improvement over the Sonogashira coupling by avoiding toxic reagents[5] |
Delving Deeper: A Mechanistic and Practical Comparison
The utility of both MIDA boronates and trifluoroborates in Suzuki-Miyaura cross-coupling hinges on their ability to hydrolyze to the corresponding boronic acid, which then participates in the catalytic cycle.[8] The key distinction lies in the kinetics and conditions of this hydrolysis, which dictates their optimal use in synthesis.
Alkynyl MIDA Boronates: The Power of Controlled Release
N-methyliminodiacetic acid (MIDA) boronates are renowned for their exceptional stability, which is attributed to the tetracoordinate boron center that protects the vacant p-orbital from undesired reactions.[9] This stability makes them compatible with a wide array of synthetic transformations and purification by silica gel chromatography.[3]
A standout feature of MIDA boronates is the ability to control the rate of boronic acid release.[2][5] This "slow-release" mechanism is particularly beneficial when dealing with unstable boronic acids, such as many 2-heterocyclic, vinyl, and by extension, alkynyl derivatives.[2] By slowly generating the active boronic acid at a low concentration throughout the reaction, decomposition pathways that are often accelerated by heat, base, or the palladium catalyst are minimized.[2] This leads to significantly improved yields, especially in couplings with less reactive electrophiles like aryl chlorides.[2][3]
The rate of hydrolysis can be tuned by the choice of base and solvent system. Mild aqueous bases like K₃PO₄ in a dioxane/water mixture promote a slow and continuous release of the boronic acid over several hours.[2][5] In contrast, strong aqueous bases such as NaOH lead to rapid deprotection.[2] This tunability allows for a high degree of control over the reaction, making MIDA boronates ideal for complex, multi-step syntheses, including automated iterative cross-coupling.[4][5]
Experimental Workflow: Suzuki-Miyaura Coupling with an Alkynyl MIDA Boronate
Caption: General workflow for a Suzuki-Miyaura coupling using an alkynyl MIDA boronate.
Alkynyl Trifluoroborates: Stable and Versatile Reagents
Potassium alkynyltrifluoroborates are also air- and moisture-stable crystalline solids that are easily prepared and handled.[5] They serve as excellent alternatives to boronic acids and have found widespread use in Suzuki-Miyaura cross-coupling reactions.[5][6] Similar to MIDA boronates, they are thought to hydrolyze in situ to the corresponding boronic acid, which then engages in the catalytic cycle.[6]
While highly effective, the "slow-release" aspect of trifluoroborates is less explicitly tunable compared to MIDA boronates. The rate of hydrolysis is dependent on factors such as the specific substrate, solvent, and base used.[6] In some cases, acid catalysis may be required for efficient hydrolysis, creating a scenario where the reaction is performed under basic conditions but relies on a paradoxical acid-catalyzed deprotection.[6]
Alkynyl trifluoroborates have been successfully employed in a wide range of cross-coupling reactions with aryl halides and triflates, often providing moderate to excellent yields.[5] They represent a significant improvement over the classical Sonogashira coupling, which often requires the use of copper co-catalysts and less stable terminal alkynes.[5]
Experimental Workflow: Suzuki-Miyaura Coupling with a Potassium Alkynyltrifluoroborate
Caption: General workflow for a Suzuki-Miyaura coupling using a potassium alkynyltrifluoroborate.
The Underlying Chemistry: A Shared Catalytic Cycle
Despite the differences in their activation, once the alkynyl boronic acid is generated, both MIDA boronates and trifluoroborates proceed through the same general Suzuki-Miyaura catalytic cycle.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation, where the alkynyl group is transferred from the boron atom to the palladium center. This step typically requires the activation of the boronic acid by a base to form a more nucleophilic boronate species. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired alkynylated product and regenerates the Pd(0) catalyst.
Conclusion: Selecting the Right Reagent for the Job
Both alkynyl MIDA boronates and alkynyl trifluoroborates are powerful and practical reagents for Suzuki-Miyaura cross-coupling reactions, offering significant advantages in stability and handling over their boronic acid counterparts.
Choose alkynyl MIDA boronates when:
-
You are working with particularly unstable alkynyl boronic acid species.
-
You are performing a complex, multi-step synthesis that requires a robust boronic acid surrogate compatible with various reaction conditions and chromatography.
-
You are conducting an iterative cross-coupling strategy.
-
You need to couple with a challenging, unreactive electrophile where slow addition of the nucleophile is beneficial.
Choose alkynyl trifluoroborates when:
-
You require a readily available and cost-effective air-stable alkynylboron source.
-
The corresponding MIDA boronate is not available or is more difficult to synthesize.
-
The reaction conditions are compatible with the hydrolysis of the trifluoroborate.
-
You are looking for a more direct replacement for boronic acids in established protocols.
Ultimately, the choice between these two excellent reagents will depend on the specific synthetic challenge at hand, including the stability of the desired alkynyl boronic acid, the reactivity of the coupling partner, and the overall synthetic strategy.
References
-
Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc.2009 , 131 (10), 3590–3591. [Online] Available at: [Link]
-
Burke, M. D. et al. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. National Institutes of Health. [Online] Available at: [Link]
-
Lee, J. C. H. et al. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. J. Am. Chem. Soc.2010 , 132 (23), 7876–7877. [Online] Available at: [Link]
-
Molander, G. A.; Katona, B. W.; Machrouhi, F. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. J. Org. Chem.2002 , 67 (24), 8416–8423. [Online] Available at: [Link]
-
Huang, H. et al. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chem. Sci.2022 , 13, 2817-2824. [Online] Available at: [Link]
-
Molander, G. A.; Bernardi, C. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem.2002 , 67 (24), 8424–8429. [Online] Available at: [Link]
-
Organic Chemistry Portal. Potassium alkynyltrifluoroborate synthesis. [Online] Available at: [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. J. Am. Chem. Soc.2012 , 134 (18), 7431–7441. [Online] Available at: [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev.2014 , 43, 412-443. [Online] Available at: [Link]
-
Singh, A. K.; Kumar, A.; Kumar, A. Recent advances in the synthesis and reactivity of MIDA boronates. Chem. Commun.2021 , 57, 11199-11215. [Online] Available at: [Link]
-
Lipshutz, B. H. et al. Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. J. Am. Chem. Soc.2013 , 135 (47), 17859–17862. [Online] Available at: [Link]
-
Singh, A. K.; Kumar, A.; Kumar, A. Recent advances in the synthesis and reactivity of MIDA boronates. ResearchGate. [Online] Available at: [Link]
-
Lipshutz, B. H. et al. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Online] Available at: [Link]
-
Duke, R. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. J. Chem. Pharm. Res.2024 , 16 (4), 127. [Online] Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
-
Thomas, S. P. et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Online] Available at: [Link]
-
Wikipedia. Organotrifluoroborate. [Online] Available at: [Link]
-
Thomas, S. P. et al. Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. J. Am. Chem. Soc.2017 , 139 (10), 3825–3841. [Online] Available at: [Link]
-
Molander, G. A.; Biolatto, B. Suzuki-Miyaura Cross-Coupling Reactions of Alkyltrifluoroborates. ResearchGate. [Online] Available at: [Link]
-
Wipf Group. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Online] Available at: [Link]
-
Giri, R. et al. Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides. Org. Lett.2014 , 16 (5), 1338–1341. [Online] Available at: [Link]
-
Molander, G. A. et al. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. National Institutes of Health. [Online] Available at: [Link]
-
Aggarwal, V. K. et al. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. J. Am. Chem. Soc.2021 , 143 (33), 13248–13256. [Online] Available at: [Link]
-
Molander, G. A. et al. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Online] Available at: [Link]
-
Molander, G. A. et al. Synthesis and Applications of α-Trifluoromethylated Alkylborons. National Institutes of Health. [Online] Available at: [Link]
-
Chen, K. et al. Alkynone β-trifluoroborates: A new class of amine-specific biocompatible click reagents. Science Advances. 2023 , 9 (17). [Online] Available at: [Link]
-
Hu, X. et al. Synthesis of Fluorinated Amphoteric Organoborons via Iodofluorination of Alkynyl and Alkenyl MIDA Boronates. ResearchGate. [Online] Available at: [Link]
-
Lloyd-Jones, G. C. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Online] Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Propynylboronic Acid MIDA Ester in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the introduction of the propynyl moiety is a critical transformation for the construction of complex molecular architectures in pharmaceuticals, agrochemicals, and materials science. The choice of the propynylating agent is paramount, directly influencing reaction efficiency, functional group tolerance, and overall synthetic strategy. This guide provides an in-depth technical comparison of propynylboronic acid N-methyliminodiacetic acid (MIDA) ester with its alternatives, offering experimental insights and data to inform your selection of the optimal reagent.
The Rise of MIDA Boronates: A Leap in Stability and Control
The Suzuki-Miyaura cross-coupling reaction is a pillar of C-C bond formation, lauded for its mild conditions and broad functional group compatibility. However, the utility of traditional boronic acids is often hampered by their inherent instability, leading to challenges in purification, storage, and reproducibility. Propynylboronic acids are particularly susceptible to protodeboronation and oligomerization.
To overcome these limitations, the development of boronic acid surrogates has been a significant area of research. Among these, MIDA boronates have emerged as a superior class of reagents. The MIDA ligand forms a stable, tetracoordinate boronate complex, effectively protecting the boronic acid functionality. This protection renders the reagent stable to air, moisture, and silica gel chromatography, a significant advantage over free boronic acids and even some boronate esters like pinacol esters.[1][2] The reactivity of the boronic acid can be unmasked under specific basic conditions, allowing for a controlled release during the catalytic cycle.
The enhanced stability of MIDA boronates translates to more reliable and reproducible cross-coupling reactions, often leading to higher yields compared to their boronic acid counterparts, especially when dealing with sensitive substrates.[3][4]
Performance in Action: Propynylboronic Acid MIDA Ester vs. Alternatives
The selection of a propynylating agent is a critical decision in a synthetic campaign. Here, we compare this compound with other common alternatives, focusing on their performance in cross-coupling reactions.
Propynylboronic Acid Pinacol Ester
Pinacol esters are a common alternative to free boronic acids, offering improved stability. However, MIDA boronates often exhibit superior performance, particularly in polymerization reactions where monomer stability is crucial. In a study on Suzuki-Miyaura polymerization, a thienyl MIDA boronate monomer produced higher molecular weight polymers in greater yields compared to the corresponding pinacol boronate ester under identical conditions.[5] This suggests that the enhanced stability of the MIDA ester prevents degradation during the polymerization process, leading to more efficient chain growth.
Table 1: Comparison of MIDA Boronate vs. Pinacol Boronate in Suzuki-Miyaura Polymerization [5]
| Monomer | Polymer Yield (%) | Mn (kDa) | Mw (kDa) |
| Thienyl MIDA Boronate | up to 94 | up to 18.7 | up to 42.7 |
| Thienyl Pinacol Boronate | Lower | Lower | Lower |
Propynyltrifluoroborates
Potassium alkynyltrifluoroborates are another class of air-stable, crystalline solids used in Suzuki-Miyaura couplings. They offer the advantage of being readily prepared and are generally stable to a wide range of reaction conditions. However, their use often requires anhydrous conditions for optimal performance, as they can be susceptible to protiodeboronation in the presence of water at elevated temperatures. In contrast, Suzuki-Miyaura reactions with MIDA boronates can often be performed in aqueous solvent mixtures.[3]
Sonogashira Coupling: The Established Alternative
The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is the most widely used method for the synthesis of substituted alkynes.[6] It offers the significant advantage of using readily available and inexpensive terminal alkynes directly.
Decision Pathway: Suzuki-Miyaura with this compound vs. Sonogashira Coupling
Caption: Decision-making workflow for choosing between Suzuki-Miyaura and Sonogashira coupling.
While the Sonogashira coupling is a powerful tool, it has its limitations. The use of a copper co-catalyst can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling) and can be detrimental when working with sensitive substrates. Furthermore, the basic reaction conditions may not be suitable for all functional groups. In these instances, the Suzuki-Miyaura coupling with a stable this compound offers a milder and often more selective alternative.
Propargyl Grignard Reagents
Propargyl Grignard reagents can also be used for the introduction of a propynyl group. However, their high reactivity makes them incompatible with a wide range of functional groups, and their use often requires strictly anhydrous conditions.
Experimental Protocols
The following are representative protocols for the synthesis of a propynyl MIDA boronate and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of MIDA boronates.
Workflow for the Synthesis of this compound
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add propynylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).
-
Solvent Addition: Add a suitable solvent system, such as toluene/DMSO (10:1 v/v), to the flask.
-
Dehydration: Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap drives the reaction to completion.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This is a representative protocol for the cross-coupling of this compound. Optimal conditions may vary depending on the specific substrates used.
Step-by-Step Protocol:
-
Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)), and a suitable phosphine ligand (e.g., SPhos (4 mol%)).
-
Reagent Addition: Add a base (e.g., K₃PO₄ (3.0 equiv)) and a degassed solvent mixture (e.g., dioxane/water (5:1 v/v)).
-
Reaction Execution: Stir the mixture at an elevated temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete, as determined by TLC or GC-MS analysis.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired propynylated arene.
Conclusion
This compound stands out as a highly valuable reagent for the introduction of the propynyl group in organic synthesis. Its exceptional stability to air, moisture, and chromatography addresses the primary limitations of free propynylboronic acid, leading to more robust and reproducible Suzuki-Miyaura cross-coupling reactions.
While the Sonogashira coupling remains a powerful and direct method for the synthesis of substituted alkynes, the use of this compound provides a compelling alternative, particularly when dealing with sensitive substrates or when milder reaction conditions are required. The ability to perform iterative cross-couplings with MIDA boronates further expands their utility in the construction of complex molecules. For researchers seeking a reliable, versatile, and user-friendly reagent for propynylation, this compound represents a superior choice in many synthetic contexts.
References
-
Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]
-
This compound - MySkinRecipes. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. [Link]
-
iterative cross-coupling with mida boronates - CORE. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. [Link]
-
Tandem Cycloisomerization/Suzuki Coupling of Arylethynyl MIDA Boronates. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. [Link]
-
Efficient Sonogashira and Suzuki-Miyaura coupling reaction catalyzed by Pd-Nanoparticles. [Link]
-
Suzuki–Miyaura and Sonogashira cross-coupling of aryl halides catalyzed... [Link]
-
Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. [Link]
-
Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents under. [Link]
-
General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. [Link]
-
Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. [Link]
-
A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. [Link]
Sources
- 1. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grillolabuc.com [grillolabuc.com]
- 3. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Propynyl Group Power Play: A Comparative Guide to Synthesis with Propynylboronic Acid MIDA Ester
A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of small molecule synthesis, the precise installation of an alkynyl group is a frequently encountered yet challenging task. The propynyl moiety, in particular, is a valuable building block in medicinal chemistry and materials science. Traditionally, methods like the Sonogashira coupling have been the go-to for forging C(sp)-C(sp²) bonds. However, the emergence of N-methyliminodiacetic acid (MIDA) boronates has offered a compelling alternative, bringing enhanced stability, modularity, and ease of handling to the forefront. This guide provides an in-depth comparison of propynylboronic acid MIDA ester with other synthetic alternatives, supported by experimental data and protocols, to aid researchers in making informed decisions for their synthetic strategies.
The MIDA Boronate Advantage: Taming the Reactive Boronic Acid
Boronic acids are workhorses in Suzuki-Miyaura cross-coupling reactions. However, their inherent instability, particularly for small, unsaturated variants like propynylboronic acid, presents significant challenges in handling, purification, and storage.[1][2] Many are prone to decomposition, rendering them inefficient in coupling reactions and complicating long-term storage.[2]
The innovation of MIDA boronates, pioneered by the Burke group, elegantly circumvents these issues.[1] The MIDA ligand chelates the boron atom, inducing a rehybridization from a reactive sp² state to a more stable, tetrahedral sp³ geometry.[1][3] This structural change effectively "masks" the reactivity of the boronic acid, rendering the MIDA ester robustly stable to air, moisture, and silica gel chromatography.[2][4] The boronic acid can be readily "unmasked" under mild aqueous basic conditions when its reactivity is desired for cross-coupling.[5]
This unique stability profile allows for a paradigm shift in synthetic strategy, enabling iterative cross-coupling (ICC) where complex molecules are assembled in a stepwise fashion, much like solid-phase peptide synthesis.[6][7]
Head-to-Head: this compound vs. Traditional Methods
The primary alternative for installing a propynyl group onto an aryl or heteroaryl scaffold is the Sonogashira coupling, which typically involves the reaction of a terminal alkyne (propyne gas or a liquid surrogate) with an aryl halide in the presence of a palladium and a copper co-catalyst.[3] While widely used, the Sonogashira reaction has its own set of challenges.
| Feature | This compound (Suzuki-Miyaura) | Sonogashira Coupling |
| Reagent Handling | Crystalline, bench-top stable solid.[8] | Propyne is a flammable gas, requiring specialized handling. |
| Reaction Conditions | Generally mild; often compatible with a broad range of functional groups. | Can require elevated temperatures; potential for side reactions.[9] |
| Functional Group Tolerance | Excellent; the MIDA ester protects the boronic acid from a wide array of reagents.[10][11] | Good, but can be sensitive to certain functional groups. |
| Modularity & Iteration | Ideal for iterative cross-coupling strategies due to its stability.[6] | Less amenable to iterative approaches without protecting group manipulations. |
| Byproducts | Boronic acid-derived byproducts. | Homocoupling of the alkyne (Glaser coupling) is a common side reaction. |
The use of this compound offers significant logistical and strategic advantages, particularly in the context of complex molecule synthesis where stability and modularity are paramount.
Case Study: Synthesis of a Conjugated Enyne
The synthesis of conjugated enynes is a common application for this compound, showcasing its utility in creating valuable structural motifs for organic materials and pharmaceuticals.[8]
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromotoluene
This protocol describes a representative procedure for the synthesis of 1-methyl-4-(prop-1-yn-1-yl)benzene.
Materials:
-
This compound
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equiv.), 4-bromotoluene (1.0 equiv.), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Add anhydrous toluene to the flask.
-
In a separate vessel, prepare a degassed solution of K₃PO₄ (3.0 equiv.) in water.
-
Add the aqueous K₃PO₄ solution to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired conjugated enyne.
Protocol 2: Deprotection of this compound
This protocol outlines the cleavage of the MIDA group to generate the free propynylboronic acid in situ or for isolation if desired.
Materials:
-
This compound
-
1 M Sodium hydroxide (NaOH) solution
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl) solution
Procedure for in situ generation for subsequent reaction:
-
Dissolve the this compound in THF.
-
Add 1 M aqueous NaOH (2-3 equivalents) at room temperature.
-
Stir for 10-30 minutes. The resulting solution containing the sodium propynylboronate can be used directly in a subsequent coupling reaction.
Procedure for isolation of propynylboronic acid:
-
Follow steps 1 and 2 from the in situ procedure.
-
After stirring, carefully acidify the mixture to pH ~2 with 1 M HCl at 0 °C.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate carefully under reduced pressure at low temperature to yield the propynylboronic acid. Note: Isolated propynylboronic acid is significantly less stable than its MIDA ester counterpart and should be used immediately.
Mechanistic Insights
The stability and controlled reactivity of MIDA boronates are rooted in the reversible chelation of the boron center.
Sources
- 1. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Propynylboronic Acid MIDA Ester in Organic Synthesis: A Comparative Guide to Its Limitations and Alternatives
An In-Depth Technical Guide for Researchers
This guide provides an in-depth analysis of propynylboronic acid MIDA ester, a widely used reagent for introducing the propynyl functional group in organic synthesis. While its stability offers significant advantages, understanding its inherent limitations is crucial for methodological selection and optimization. We will objectively compare its performance against key alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic challenges.
The Core Concept: Why MIDA Boronates?
The Suzuki-Miyaura cross-coupling is a pillar of modern carbon-carbon bond formation. However, its utility is sometimes hampered by the instability of certain boronic acids.[1] Alkynylboronic acids, in particular, are prone to decomposition pathways like protodeboronation, oxidation, and polymerization, which can limit their shelf-life and efficiency in coupling reactions.[2]
The development of N-methyliminodiacetic acid (MIDA) boronates was a landmark solution to this problem.[1] The MIDA ligand acts as a robust protecting group by forming a stable, bicyclic structure with the boron atom. This coordination rehybridizes the boron center from a reactive sp² state to a stable, tetrahedral sp³ state, effectively "turning off" its ability to participate in transmetalation under anhydrous coupling conditions.[1][3] The active sp² boronic acid can then be generated in situ via hydrolysis under mild aqueous basic conditions, a process often referred to as "slow-release" coupling.[1][2][4] This strategy protects the sensitive boronic acid until the moment it is needed in the catalytic cycle.
Caption: The MIDA boronate equilibrium and reaction pathways.
Critical Limitations of this compound
Despite its advantages, the MIDA ester is not a universal solution. Its limitations stem from the chemistry required for its use and the inherent nature of the C(sp)-B bond.
-
Dependence on Hydrolysis: The need to deprotect the MIDA group is the most significant operational constraint. The hydrolysis must be finely tuned. While conditions for "fast" (aq. NaOH) and "slow" (aq. K₃PO₄) release have been developed, they introduce water and strong base into the reaction, which may not be compatible with sensitive substrates or other functional groups.[2][5]
-
Protodeboronation: Once the propynylboronic acid is liberated, it is susceptible to protodeboronation, where a proton source cleaves the C-B bond, leading to the formation of propyne gas and reducing the yield of the desired coupled product. This is a primary competitive pathway, especially in reactions requiring heat or extended times.
-
Forcing Conditions and Side Reactions: The cross-coupling of challenging substrates (e.g., sterically hindered or electron-rich aryl chlorides) may require higher temperatures and longer reaction times.[6] These conditions can accelerate the undesired hydrolysis of the MIDA boronate, leading to suboptimal yields, and also increase the rate of protodeboronation or homocoupling of the active boronic acid.[5]
-
Atom Economy and Process Efficiency: For industrial applications, the use of a protecting group adds mass and synthetic steps to the starting material. This reduces the overall atom economy and can increase costs compared to methods that use a terminal alkyne directly.
Comparative Analysis: Performance vs. Key Alternatives
The choice of a propynylation method depends on a trade-off between reagent stability, reaction efficiency, and operational simplicity.
| Method | Key Reagent(s) | Advantages | Limitations & Disadvantages |
| Suzuki-Miyaura | This compound | • Bench-stable, crystalline solid[1]• Chromatography-compatible[7]• Avoids toxic co-catalysts• "Slow-release" minimizes decomposition of active species[2] | • Requires aqueous basic conditions for deprotection• Susceptible to protodeboronation & homocoupling• Lower atom economy due to protecting group |
| Sonogashira Coupling | Propyne (gas), Pd catalyst, Cu(I) co-catalyst | • Highly efficient and direct• Excellent atom economy• Often proceeds under mild conditions | • Propyne is a flammable, difficult-to-handle gas• Requires stoichiometric base• Copper(I) co-catalyst can be toxic and promotes alkyne homocoupling (Glaser coupling)[8] |
| Stille Coupling | Tributyl(propynyl)stannane, Pd catalyst | • Highly effective with broad substrate scope• Tolerant of many functional groups | • High toxicity of organotin reagents and byproducts• Difficult removal of tin residues, especially problematic for pharmaceutical synthesis |
| Suzuki-Miyaura | Potassium propynyltrifluoroborate | • Air- and moisture-stable crystalline solid[9]• Circumvents protodeboronation issues associated with boronic acids[9] | • Incompatibility with column chromatography can limit use in multi-step synthesis[7][10]• May require specific/harsher conditions for activation |
Table 1: Performance Comparison of Propynylation Methods
Experimental Protocols & Data
To provide a practical comparison, we present standardized protocols for the two most common methods: Suzuki-Miyaura coupling with the MIDA ester and the Sonogashira coupling.
Protocol 1: Suzuki-Miyaura Coupling with this compound
This protocol utilizes the "slow-release" method, ideal for sensitive substrates.
Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura propynylation.
Step-by-Step Methodology:
-
Setup: In an oven-dried flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Reagent Addition: Add this compound (1.2 mmol, 1.2 equiv) followed by 5 mL of dioxane.
-
Initiation: Add a solution of potassium phosphate (K₃PO₄) (4.0 mmol, 4.0 equiv) in 1 mL of water.
-
Reaction: Seal the flask and heat the mixture in an oil bath at 80 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography on silica gel.
Protocol 2: Sonogashira Coupling with Propyne
This protocol outlines the direct coupling of an aryl halide with propyne gas.
Workflow Diagram:
Caption: Workflow for Sonogashira propynylation.
Step-by-Step Methodology:
-
Setup: To a flask under argon, add the aryl iodide (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and copper(I) iodide (0.01 mmol, 1 mol%).
-
Solvent/Base: Add 5 mL of THF and 3 mL of triethylamine (Et₃N).
-
Degassing: Bubble argon through the solution for 15 minutes.
-
Propyne Addition: Bubble propyne gas gently through the stirred solution for 5-10 minutes. Alternatively, fill a balloon with propyne and attach it to the flask via a needle.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove ammonium salts. Concentrate the filtrate.
-
Purification: Purify the crude product using flash chromatography on silica gel.
Conclusion and Strategic Recommendations
This compound is an outstanding reagent whose primary strength lies in its stability, which transforms the otherwise unstable propynylboronic acid into a reliable, bench-top reagent.[1][11] This feature is invaluable in the context of complex, multi-step synthesis where a boronic acid precursor must survive various reaction conditions before its final use.[7][12]
However, its limitations—the need for aqueous basic hydrolysis and the potential for side reactions—mean it is not always the optimal choice.
Recommendations:
-
Choose this compound for:
-
Multi-step synthesis: When the boron moiety needs to be carried through several synthetic steps that are incompatible with free boronic acids.
-
Copper-sensitive substrates: When the use of a copper co-catalyst, as required in the Sonogashira reaction, must be avoided.
-
Complex fragment coupling: In automated or iterative cross-coupling platforms where building block stability is paramount.[10][13]
-
-
Choose Sonogashira Coupling or Other Alternatives for:
-
Direct and efficient propynylations: When the goal is a straightforward, high-yielding introduction of a propynyl group onto a robust substrate.
-
Large-scale synthesis: Where atom economy, cost of reagents, and process simplicity are critical drivers.
-
Avoiding aqueous conditions: For substrates that are sensitive to water or strong bases.
-
Ultimately, the decision rests on a careful evaluation of the specific synthetic target, the chemical environment of the reaction, and the overall goals of the research program.
References
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes Product Page. [Link]
-
Knapp, D. M., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(8), 755-761. [Link]
-
Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17302–17305. [Link]
-
Gillis, E. P. (2008). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. [Link]
-
Aich, D., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58, 13298-13316. [Link]
-
Burke, M. D., et al. (2022). Preparation of MIDA Anhydride and 5-Acetylthiophene-2-Boronic Acid MIDA Ester. Organic Syntheses, 99, 92-111. [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8849-8861. [Link]
-
Williams, A. F., et al. (2020). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, 11, 3301-3306. [Link]
-
Burke, M. D., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14066–14067. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14066-14067. [Link]
-
O'Brien, A. G., et al. (2019). Tandem Sonogashira-Hagihara Coupling/Cycloisomerization Reactions of Ethynylboronic Acid MIDA Ester to Afford 2-Heterocyclic Boronic Acid MIDA Esters. Organic Letters, 21(15), 6044–6048. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. Organic Letters, 9(12), 2353–2356. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy (2-Methylpropyl)boronic acid mida ester [smolecule.com]
- 4. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 5. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound [myskinrecipes.com]
- 12. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Safety Operating Guide
A Guide to the Safe Disposal of Propynylboronic Acid MIDA Ester
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of propynylboronic acid MIDA ester. As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. This document is designed to be your preferred resource, offering clarity and technical support that extends beyond the product itself. The protocols herein are grounded in established laboratory safety principles and chemical waste management regulations.
Section 1: Hazard Evaluation & Risk Mitigation
Before handling any chemical, a thorough understanding of its properties and potential hazards is essential. This initial assessment informs every subsequent step, from personal protection to final disposal.
Understanding the Compound: Stability and Reactivity
This compound is a member of the MIDA (N-methyliminodiacetic acid) boronate family. These compounds are valued in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, for their exceptional stability.[1] Unlike many free boronic acids that are prone to decomposition, MIDA boronates are generally stable to air, moisture, and silica gel chromatography.[1][2] This stability simplifies handling but does not eliminate the need for careful disposal. The MIDA ligand protects the boron center, but it can be cleaved under mild aqueous basic conditions (e.g., 1M NaOH or NaHCO₃) to release the free boronic acid.[1] This chemical property is critical when considering liquid waste streams, as unintentional deprotection could alter the chemical's properties and solubility.
Hazard Profile
While the Safety Data Sheet (SDS) for a structurally similar compound, thiophene-3-boronic acid MIDA ester, classifies it as not a hazardous substance or mixture, it is imperative to treat all laboratory chemicals with a high degree of caution. General guidelines for boronic acids suggest low toxicity, as they ultimately degrade to boric acid.[3][4] However, recent studies have raised concerns about the potential mutagenic activity of some boronic acids, reinforcing the need for conservative disposal practices that prevent environmental release.[5]
All quantitative data is summarized into a clearly structured table for easy comparison.
| Hazard Profile: this compound | |
| Physical State | Solid powder. |
| Storage Class | 13 - Non-Combustible Solids. |
| Acute Toxicity | No specific data available; generally considered low for boronic acid derivatives. Handle with care. |
| Reactivity | Stable under normal conditions. Avoid strong oxidizing agents. Hydrolyzes to free boronic acid under basic aqueous conditions.[1] |
| Environmental Hazard | No specific data available. Prevent entry into drains and waterways as a standard precaution. |
| Regulatory Status | Not listed as a hazardous substance under OSHA criteria for a similar MIDA ester. However, local and institutional regulations for chemical waste must always be followed.[6] |
Essential Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE is mandatory when handling this compound, including during disposal procedures:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile gloves. Ensure gloves are inspected before use and disposed of as solid chemical waste after handling.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Not typically required when handling small quantities in a well-ventilated area. If creating dust, work in a fume hood.
Section 2: Emergency Preparedness: Spill Management
In the event of an accidental spill, a prompt and correct response is crucial to mitigate any potential exposure or hazard.
Procedure for Solid Spills:
-
Alert Personnel: Notify colleagues in the immediate area.
-
Secure the Area: Restrict access to the spill location.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 1.3.
-
Contain and Clean: Gently sweep the solid material into a designated chemical waste container. Use a dustpan and brush reserved for chemical waste. Avoid generating dust. If necessary, lightly moisten the material with a compatible solvent (e.g., isopropanol) to minimize airborne particles.
-
Decontaminate: Wipe the spill area with a damp paper towel.
-
Dispose: All cleanup materials (gloves, paper towels, etc.) must be placed in the solid hazardous waste container.
-
Report: Report the spill to your institution's Environmental Health & Safety (EHS) office, following local protocols.
Section 3: Standard Operating Procedure for Waste Disposal
Proper disposal begins with correct segregation at the point of generation.[7][8] Never mix incompatible waste streams.[9][10]
The Principle of Waste Segregation
Segregating chemical waste is a fundamental safety practice. This compound waste should be separated into distinct streams:
-
Solid Waste: Includes unused or expired reagent, contaminated gloves, weigh paper, paper towels, and other disposable labware.
-
Liquid Waste (Non-Aqueous/Organic): Solutions of the MIDA ester in organic solvents (e.g., THF, Dioxane, Toluene) from reaction workups.
-
Liquid Waste (Aqueous): Aqueous layers from extractions that may contain trace amounts of the compound. Note that basic aqueous solutions can hydrolyze the MIDA ester.[1]
Waste Stream Decision Pathway
The following diagram outlines the logical steps for correctly segregating waste generated from work involving this compound.
Sources
- 1. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 2. Buy (2-Methylpropyl)boronic acid mida ester [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. silicycle.com [silicycle.com]
- 6. acs.org [acs.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Researcher's Guide to Personal Protective Equipment for Propynylboronic acid MIDA ester
Propynylboronic acid MIDA ester is a highly versatile and valuable reagent in modern organic synthesis, particularly for its role in Suzuki-Miyaura cross-coupling reactions.[1] The N-methyliminodiacetic acid (MIDA) protecting group confers remarkable stability to the boronic acid moiety, rendering the compound stable on the benchtop, compatible with chromatography, and generally easier to handle than its unprotected counterparts.[2][3] This stability, however, does not eliminate the need for rigorous safety protocols. As a fine, crystalline solid, the primary risks involve inhalation and contact with skin or eyes.[4]
This guide provides a comprehensive, step-by-step framework for the safe handling of this compound, ensuring both the integrity of your experiment and the protection of your research team.
Foundational Hazard Assessment
Before handling any chemical, a thorough understanding of its potential hazards is essential. While the MIDA group significantly attenuates reactivity, the compound is still a boronic acid derivative and a chemical powder.
-
Primary Routes of Exposure: Inhalation of dust, skin contact, and eye contact.
-
Toxicological Profile: Like many boronic acid derivatives, this compound is classified as an irritant. Direct contact may cause irritation to the skin, eyes, and respiratory system.[5][6] Although specific long-term toxicity data for this exact compound is limited, some boronic acids and related reagents have been identified as potential mutagens, warranting careful handling to minimize exposure.[7]
-
Chemical Stability: The MIDA boronate is exceptionally stable under ambient, anhydrous conditions and can tolerate temperatures up to 80°C in non-aqueous reaction mixtures.[2] However, the MIDA group is designed to be cleaved under mild aqueous basic conditions (e.g., NaOH, NaHCO₃) to release the reactive free boronic acid.[8][9]
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Laboratory Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Solid Transfer | ANSI Z87.1 compliant safety glasses with side shields. A face shield is recommended if there is a significant risk of dust generation.[5] | Nitrile or neoprene gloves. Inspect for tears or pinholes before each use.[6][10] | Flame-resistant (e.g., Nomex) or 100% cotton lab coat, fully buttoned.[10] Long pants and closed-toe shoes are mandatory.[11] | Required. All solid handling must be performed in a certified chemical fume hood or a ventilated balance enclosure to control dust.[5][12] |
| In-Reaction (Solution Phase) | ANSI Z87.1 compliant safety glasses with side shields. Chemical splash goggles are required when handling larger volumes (>50 mL).[5] | Nitrile or neoprene gloves. Change gloves immediately if contact with the solution occurs.[10] | Flame-resistant or 100% cotton lab coat, fully buttoned.[10] | Work should be conducted within a chemical fume hood.[13] |
| Spill Cleanup | Chemical splash goggles and a face shield.[14] | Heavy-duty nitrile or butyl rubber gloves.[6] | Chemical-resistant apron over a lab coat.[14] | For large spills, a NIOSH-approved air-purifying respirator with particulate filters may be necessary.[14][15] |
Operational Plan: A Step-by-Step Handling Protocol
This protocol outlines the safe weighing and preparation of this compound for a typical Suzuki-Miyaura cross-coupling reaction.
Objective: To accurately weigh 100 mg of this compound and prepare a stock solution.
Pre-Requisites:
-
A certified and operational chemical fume hood.
-
All necessary PPE as specified in the table above.
-
An established and clearly labeled hazardous waste container.[16]
Step 1: Area Preparation
-
Don all required PPE: a buttoned lab coat, safety glasses, and nitrile gloves.
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.
-
Gather all necessary equipment: spatula, weigh paper or weigh boat, vial for the reagent, and the required solvent.
Step 2: Weighing the Solid Reagent
-
Perform all weighing operations inside the fume hood or a ventilated balance enclosure to prevent the release of dust into the laboratory.[5]
-
Carefully open the reagent container. Avoid creating airborne dust.
-
Using a clean spatula, transfer the desired amount of this compound onto the weigh paper.
-
Close the primary reagent container tightly and place it back in its designated storage location (refrigerated at 2-8°C).[1]
Step 3: Transfer and Dissolution
-
Gently tap or fold the weigh paper to carefully transfer the solid into the reaction vessel or vial.
-
Add the desired solvent to the vessel to dissolve the reagent.
-
Rinse the weigh paper with a small amount of solvent, adding the rinse to the vessel to ensure a complete quantitative transfer.
-
Dispose of the used weigh paper and any contaminated wipes directly into the designated solid hazardous waste container.[17]
Step 4: Post-Handling Cleanup
-
Wipe down the spatula and the work surface inside the fume hood with a damp cloth or towel. Dispose of the towel in the hazardous waste container.
-
Carefully remove gloves by peeling them off from the cuff, avoiding contact with the outer surface. Dispose of them in the hazardous waste stream.
-
Wash hands thoroughly with soap and water.[13]
Emergency and Disposal Plan
Spill Response:
-
Solid Spill: For a small spill, gently cover the solid with a damp paper towel to avoid raising dust.[5] Carefully sweep the material into a container, label it as hazardous waste, and decontaminate the area.
-
Solution Spill: Absorb the spill with an inert material (e.g., vermiculite or sand). Collect the contaminated absorbent in a sealed container for disposal as hazardous waste.[18]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][13]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[5]
Waste Disposal: All materials contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[19]
-
Segregation: Keep solid and liquid waste streams separate.
-
Containment: Use approved, sealed, and clearly labeled containers. The label must include "Hazardous Waste" and the chemical name.[16]
-
Compliance: All disposal must adhere to federal (EPA, RCRA) and local regulations.[16][20][21] Consult with your institution's Environmental Health & Safety (EH&S) department for specific procedures.
Workflow Visualization
The following diagram illustrates the essential decision-making and operational flow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
-
The Safe Use of Pyrophoric Reagents. Columbia University.
-
This compound. MySkinRecipes.
-
This compound 95 1104637-55-9. Sigma-Aldrich.
-
Boric Acid Safety & Hazards. Lab Alley.
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
-
This compound 95 1104637-55-9. Sigma-Aldrich.
-
Recommended PPE to handle chemicals. Bernardo Ecenarro.
-
Best Practices for Hazardous Waste Disposal. AEG Environmental.
-
Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer.
-
SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. Fisher Scientific.
-
Boric Acid SAFETY DATA SHEET. Etimine USA.
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.
-
Hazardous Waste. U.S. Environmental Protection Agency.
-
BORIC ACID. Occupational Safety and Health Administration (OSHA).
-
This compound | 1104637-55-9. ChemicalBook.
-
MIDA-protected Boronate Esters. Sigma-Aldrich.
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
-
Personal Protective Equipment. U.S. Environmental Protection Agency.
-
SAFETY DATA SHEET - Methylboronic acid. Fisher Scientific.
-
What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone.
-
PREPARATION OF A MIDA BORONATE FROM A BORONIC ACID. Organic Syntheses.
-
SAFETY DATA SHEET - Boric acid. Fisher Scientific.
-
SAFETY DATA SHEET - Furan-2-boronic acid pinacol ester. Thermo Fisher Scientific.
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University.
-
Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society.
-
MIDA Boronate: A New Organo-boron Reagent. BLDpharm.
-
MIDA boronate. Chem-Station Int. Ed.
-
Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications.
-
Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Organic Process Research & Development.
-
Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health.
-
Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
Sources
- 1. This compound [myskinrecipes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. 丙炔基硼酸甲基亚氨基二乙酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. nku-ky.safecollegessds.com [nku-ky.safecollegessds.com]
- 13. fishersci.com [fishersci.com]
- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. artsci.usu.edu [artsci.usu.edu]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 20. epa.gov [epa.gov]
- 21. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
